molecular formula C66H114N7O16P B15549930 DSPE-Hyd-PEG-Mal (MW 2000)

DSPE-Hyd-PEG-Mal (MW 2000)

货号: B15549930
分子量: 1292.6 g/mol
InChI 键: OSOCABCPCZJVQM-LKGRZSTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DSPE-Hyd-PEG-Mal (MW 2000) is a useful research compound. Its molecular formula is C66H114N7O16P and its molecular weight is 1292.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality DSPE-Hyd-PEG-Mal (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-Hyd-PEG-Mal (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C66H114N7O16P

分子量

1292.6 g/mol

IUPAC 名称

azane;[(2R)-3-[2-[[4-[(E)-[2-[4-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethylamino]-4-oxobutanoyl]oxyethylhydrazinylidene]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C66H111N6O16P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(77)85-54-58(88-65(79)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)55-87-89(81,82)86-52-46-69-66(80)57-37-35-56(36-38-57)53-71-70-47-51-84-64(78)42-39-59(73)67-44-49-83-50-45-68-60(74)43-48-72-61(75)40-41-62(72)76;/h35-38,40-41,53,58,70H,3-34,39,42-52,54-55H2,1-2H3,(H,67,73)(H,68,74)(H,69,80)(H,81,82);1H3/b71-53+;/t58-;/m1./s1

InChI 键

OSOCABCPCZJVQM-LKGRZSTFSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DSPE-Hyd-PEG-Mal (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-hydrazone-poly(ethylene glycol)-maleimide (DSPE-Hyd-PEG-Mal) with a molecular weight of approximately 2000 Da. This heterobifunctional lipid-polymer conjugate is a critical component in the development of targeted drug delivery systems, particularly for bioconjugation to thiol-containing molecules such as peptides and antibodies, and for the pH-sensitive release of payloads via the hydrazone linker.

Overview of the Synthetic Strategy

The synthesis of DSPE-Hyd-PEG-Mal (MW 2000) is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most direct and reliable method involves the use of a pre-functionalized, heterobifunctional PEG linker, Maleimide-PEG-Hydrazide, which is then conjugated to a DSPE derivative. An alternative, more complex route involves the sequential modification of a DSPE-PEG precursor. This guide will detail the more direct approach.

The overall synthetic workflow can be visualized as the conjugation of a DSPE moiety to a heterobifunctional PEG linker that already possesses the maleimide and a protected hydrazide group. The final step involves the deprotection of the hydrazide to yield the desired product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification and Characterization DSPE_NHS DSPE-NHS Ester Conjugation Conjugation Reaction (Amide Bond Formation) DSPE_NHS->Conjugation Het_PEG Maleimide-PEG-Hydrazide (Boc-protected) Het_PEG->Conjugation DSPE_PEG_Mal_Boc DSPE-PEG(Boc-Hyd)-Mal Conjugation->DSPE_PEG_Mal_Boc Deprotection Deprotection (Acidic Hydrolysis) DSPE_PEG_Mal_Boc->Deprotection Final_Product DSPE-Hyd-PEG-Mal (MW 2000) Deprotection->Final_Product Crude_Product Crude DSPE-Hyd-PEG-Mal Purification Purification (e.g., HPLC, Dialysis) Crude_Product->Purification Pure_Product Pure DSPE-Hyd-PEG-Mal Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization Verified_Product Verified Structure and Purity Characterization->Verified_Product

Figure 1: Overall workflow for the synthesis and purification of DSPE-Hyd-PEG-Mal.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

ReagentSupplierPurityNotes
DSPE-NHS EsterAvanti Polar Lipids>99%1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl ester)
Maleimide-PEG-Hydrazide (Boc-protected), MW 2000JenKem Technology, BroadPharm>95%Heterobifunctional PEG linker with a maleimide and a Boc-protected hydrazide.
Triethylamine (TEA)Sigma-Aldrich>99%Anhydrous, for use as a base.
Dichloromethane (DCM)Sigma-AldrichAnhydrousReaction solvent.
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%For deprotection of the Boc group.
Diethyl etherSigma-AldrichAnhydrousFor precipitation of the product.
Dialysis tubing (MWCO 1 kDa)Spectrum Labs-For purification.
Synthesis of DSPE-PEG(Boc-Hyd)-Mal

This step involves the conjugation of the DSPE-NHS ester to the amine group of the heterobifunctional PEG linker.

Protocol:

  • Dissolve Maleimide-PEG-Hydrazide (Boc-protected) (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (2-3 equivalents) to the solution to act as a base.

  • In a separate flask, dissolve DSPE-NHS ester (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DSPE-NHS ester solution to the PEG linker solution under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials.

  • Dry the product, DSPE-PEG(Boc-Hyd)-Mal, under vacuum.

Deprotection of the Hydrazide Group

The Boc protecting group is removed from the hydrazide to yield the final product.

Protocol:

  • Dissolve the DSPE-PEG(Boc-Hyd)-Mal from the previous step in a minimal amount of DCM.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • After completion, remove the TFA and DCM by rotary evaporation.

  • Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • The crude product, DSPE-Hyd-PEG-Mal, is obtained as a white to off-white solid.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual solvents.

Protocol:

  • Dissolve the crude DSPE-Hyd-PEG-Mal in a suitable solvent (e.g., deionized water or a buffer solution).

  • Transfer the solution to a dialysis bag (MWCO 1 kDa).

  • Dialyze against deionized water or an appropriate buffer at 4°C for 48 hours, with frequent changes of the dialysis buffer.

  • Alternatively, for higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column with a water/acetonitrile gradient.

  • Collect the fractions containing the pure product.

  • Lyophilize the purified solution to obtain the final DSPE-Hyd-PEG-Mal as a fluffy white powder.

  • Store the final product at -20°C or lower under an inert atmosphere to prevent degradation of the maleimide and hydrazide groups.

Characterization

The structure and purity of the synthesized DSPE-Hyd-PEG-Mal should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Spectroscopy - Signals corresponding to the fatty acid chains of DSPE (~0.8-2.5 ppm).- A prominent peak for the ethylene glycol units of PEG (~3.6 ppm).- Characteristic peaks for the maleimide protons (~6.7 ppm).
Mass Spectrometry (MALDI-TOF or ESI-MS) A mass distribution centered around the expected molecular weight of ~2800 Da (DSPE ~750 Da + PEG ~2000 Da + linker). The polydispersity of the PEG will result in a bell-shaped curve.
HPLC A single major peak indicating high purity.

Alternative Synthetic Pathway

An alternative, though more challenging, approach begins with a commercially available DSPE-PEG-Amine. This method involves the sequential modification of the PEG chain, first to introduce the hydrazide and then the maleimide.

G cluster_alternative Alternative Synthesis Pathway DSPE_PEG_Amine DSPE-PEG-Amine Hydrazide_Formation Hydrazide Formation (e.g., via succinic anhydride and hydrazine) DSPE_PEG_Amine->Hydrazide_Formation DSPE_PEG_Hyd DSPE-PEG-Hydrazide Hydrazide_Formation->DSPE_PEG_Hyd Maleimide_Intro Maleimide Introduction (e.g., using a maleimide-NHS ester) Final_Product_Alt DSPE-Hyd-PEG-Mal

Figure 2: Conceptual flow of an alternative synthesis for DSPE-Hyd-PEG-Mal.

This alternative route is less favored due to the potential for side reactions and the difficulty in achieving a pure, well-defined final product. The use of a pre-synthesized heterobifunctional linker is highly recommended for reproducibility and purity.

Summary of Quantitative Data

The following table summarizes typical quantitative data for the synthesis of DSPE-Hyd-PEG-Mal (MW 2000). Actual results may vary depending on the specific reaction conditions and purity of the starting materials.

ParameterTypical ValueMethod of Determination
Molecular Weight (Average) ~2800 DaMass Spectrometry
Yield (Overall) 60-80%Gravimetric
Purity >95%HPLC
Polydispersity Index (PDI) <1.1Gel Permeation Chromatography (GPC)

Conclusion

The synthesis and purification of DSPE-Hyd-PEG-Mal (MW 2000) is a critical process for the development of advanced drug delivery systems. By utilizing a well-defined heterobifunctional PEG linker, researchers can achieve a high-purity product with the desired functionalities for bioconjugation and pH-sensitive drug release. Careful execution of the described protocols and thorough characterization of the final product are essential for ensuring the performance and reproducibility of subsequent applications in drug development.

An In-depth Technical Guide to the Physicochemical Properties of DSPE-Hyd-PEG-Mal (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and functional applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-hydrazone-poly(ethylene glycol)-maleimide (DSPE-Hyd-PEG-Mal) with a polyethylene glycol (PEG) molecular weight of 2000 Da. This heterobifunctional lipid-PEG conjugate is a sophisticated tool in nanomedicine, designed for the formulation of advanced drug delivery systems. It uniquely combines a pH-sensitive hydrazone linker for controlled release in acidic environments and a maleimide group for covalent conjugation of targeting ligands.

Core Physicochemical Properties

DSPE-Hyd-PEG-Mal (MW 2000) is an amphiphilic molecule comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain.[1] This structure enables its self-assembly into micelles or incorporation into lipid-based nanoparticles like liposomes in aqueous media.[2][3] The terminal ends of the PEG chain are functionalized with a pH-labile hydrazone bond and a thiol-reactive maleimide group, providing dual functionality for drug delivery applications.[4][5]

Summary of Quantitative Data

The following table summarizes the key physicochemical properties of DSPE-Hyd-PEG-Mal (MW 2000) and its closely related analogues.

PropertyValue / DescriptionSource(s)
Molecular Weight (PEG) ~2000 Da
Overall Formula Weight ~2941.6 g/mol (for the related DSPE-PEG(2000)-Mal)[6]
Appearance White to off-white solid powder.[5][7]
Purity Typically ≥90% or >95% as determined by methods like HPLC and NMR.[7][8]
Solubility Soluble in organic solvents like chloroform, DMSO, DMF, DCM, and ethanol.[6][9] Soluble in hot water or aqueous buffers above its CMC.[5][7][5][6][7][9]
Storage Conditions Store at -20°C in a dry, sealed container, protected from light.[5][9] Avoid frequent freeze-thaw cycles.[7][5][7][9]
Critical Micelle Conc. (CMC) In the low micromolar range (~0.5-1.0 µM in buffered saline). The CMC is lower in buffers with higher ionic strength compared to pure water.[10][11][10][11]
Reactivity (Hydrazone) Stable at neutral pH (7.4) and undergoes hydrolysis (cleavage) under acidic conditions (e.g., pH 5.0-6.0), typical of endo-lysosomal compartments.[4][12][13][4][12][13]
Reactivity (Maleimide) Specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues in peptides or proteins, to form a stable thioether bond.[2][] The optimal reaction pH is 6.5-7.5.[9][2][9][]

Molecular Architecture and Functional Logic

The functionality of DSPE-Hyd-PEG-Mal is derived from its distinct molecular components, each serving a specific purpose in a drug delivery context.

cluster_lipid Amphiphilic Polymer cluster_functional Functional Groups DSPE DSPE Anchor (Hydrophobic) PEG PEG 2000 Spacer (Hydrophilic, Stealth) DSPE->PEG Phospho- ethanolamine Linker Hyd Hydrazone Linker (pH-Sensitive) PEG->Hyd Linker Chemistry Mal Maleimide Group (Thiol-Reactive) Hyd->Mal Linker Chemistry

Caption: Molecular architecture of DSPE-Hyd-PEG-Mal.

This polymer self-assembles into nanoparticles, sequestering hydrophobic drugs in the DSPE core while the PEG corona provides colloidal stability and "stealth" properties to evade immune clearance.[1][15]

Caption: Self-assembly into a functionalized micelle.

Experimental Protocols

Detailed protocols for the characterization and functional validation of DSPE-Hyd-PEG-Mal are provided below.

Protocol: ¹H NMR for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the chemical structure, particularly the presence of the maleimide group.

  • Sample Preparation : Dissolve 5-10 mg of DSPE-Hyd-PEG-Mal in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument : A 400 MHz or 500 MHz NMR spectrometer.

  • Procedure :

    • Acquire the ¹H NMR spectrum at room temperature.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze the spectrum for characteristic peaks.

  • Expected Result : A characteristic signal for the two protons of the maleimide ring should appear as a singlet at approximately δ 6.6-6.8 ppm.[16][17] The disappearance of this peak after reaction with a thiol-containing compound confirms successful conjugation.[16] Other key signals include a large peak for the PEG ethylene oxide protons (~δ 3.6 ppm) and signals for the DSPE alkyl chains (~δ 0.8-1.3 ppm).[18]

Protocol: Dynamic Light Scattering (DLS) for Particle Sizing

DLS is employed to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of micelles formed from DSPE-Hyd-PEG-Mal.

  • Sample Preparation :

    • Prepare a stock solution of DSPE-Hyd-PEG-Mal in an aqueous buffer (e.g., 10 mM HEPES or PBS, pH 7.4) at a concentration well above the CMC (e.g., 1-5 mg/mL).

    • Facilitate micelle formation by gentle heating or sonication, followed by cooling to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove dust and large aggregates.[3]

  • Instrument : A Zetasizer or similar DLS instrument.

  • Measurement :

    • Transfer the sample to a clean cuvette and allow it to equilibrate at 25°C for 1-2 minutes inside the instrument.[3][19]

    • Perform at least three measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis : The instrument software will report the Z-average diameter and the PDI. For drug delivery applications, a PDI value below 0.3 is generally considered acceptable, indicating a monodisperse population.[3] The mean diameter for DSPE-PEG2000 micelles is typically in the range of 10-20 nm.[20]

Protocol: HPLC for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable for assessing the purity of the polymer.

  • System : An HPLC system with a C8 or C18 column.[21][22]

  • Mobile Phase : A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% TFA or an ammonium acetate buffer).[18][22]

  • Procedure :

    • Dissolve the DSPE-Hyd-PEG-Mal sample in the mobile phase or a suitable organic solvent.

    • Inject the sample into the HPLC system.

    • Run the gradient method to separate the main component from any impurities or degradation products.

    • The detector response is used to calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Protocol: pH-Dependent Hydrolysis of Hydrazone Linkage

This assay confirms the pH-sensitive nature of the hydrazone bond.

start Prepare Micelle Solution in pH 7.4 Buffer split Divide Sample into Aliquots start->split buffer1 Incubate in Acidic Buffer (pH 5.0) split->buffer1 buffer2 Incubate in Neutral Buffer (pH 7.4) split->buffer2 analysis Analyze at Time Points (e.g., 0, 1, 4, 8h) via HPLC or DLS buffer1->analysis buffer2->analysis result Compare Cleavage Rate: Expect High Cleavage at pH 5.0 and Stability at pH 7.4 analysis->result

Caption: Workflow for pH-dependent hydrazone cleavage assay.
  • Methodology :

    • Prepare a solution of DSPE-Hyd-PEG-Mal micelles (or drug-loaded micelles) in a neutral buffer (e.g., PBS, pH 7.4).

    • Divide the solution into two sets of aliquots. Adjust the pH of one set to an acidic value (e.g., pH 5.0) using an appropriate buffer (e.g., acetate buffer). Keep the other set at pH 7.4 as a control.

    • Incubate both sets at 37°C.

    • At predetermined time intervals, take samples from each set.

    • Analyze the samples. If a drug is encapsulated, its release can be quantified by separating the micelles from the free drug (e.g., via dialysis or centrifugal filters) and measuring the drug concentration using HPLC or fluorescence spectroscopy.[23] Cleavage of the PEG chain can also be monitored by a change in particle size via DLS or by analyzing the polymer fragments via HPLC.

  • Expected Outcome : A significantly faster rate of drug release or polymer degradation will be observed at pH 5.0 compared to pH 7.4, confirming the pH-sensitive nature of the hydrazone bond.[12][24]

Protocol: Thiol-Maleimide Bioconjugation

This protocol details the covalent attachment of a thiol-containing ligand (e.g., a cysteine-containing peptide) to the micelle surface.

prep_micelle Prepare DSPE-Hyd-PEG-Mal Micelles in Degassed Thiol-Free Buffer (pH 7.0-7.5) react Combine Micelles and Ligand (10-20x Molar Excess of Micelle) Incubate 2h @ RT or Overnight @ 4°C prep_micelle->react prep_ligand Dissolve Thiol-Ligand in Degassed Buffer optional_reduction Optional: Reduce Ligand Disulfide Bonds with TCEP prep_ligand->optional_reduction prep_ligand->react optional_reduction->react purify Purify Conjugate to Remove Unreacted Ligand (e.g., Dialysis, SEC) react->purify end Characterize Final Ligand-Targeted Micelle purify->end

Caption: Workflow for thiol-maleimide bioconjugation.
  • Materials :

    • DSPE-Hyd-PEG-Mal micelles prepared in a degassed, thiol-free buffer (e.g., PBS or HEPES, pH 7.0-7.5).[25]

    • Thiol-containing ligand (e.g., peptide, antibody fragment).

    • Reducing agent like TCEP (tris(2-carboxyethyl)phosphine), if the ligand has disulfide bonds that need to be reduced.[26]

    • Anhydrous DMSO or DMF for dissolving reagents if necessary.[27]

  • Procedure :

    • Prepare Micelles : Prepare the micelle solution as described in the DLS protocol. Ensure the buffer is degassed by bubbling with nitrogen or argon to prevent re-oxidation of thiols.[26]

    • (Optional) Reduce Ligand : If the ligand contains disulfide bridges, dissolve it in the reaction buffer and add a 50-100x molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[25][27]

    • Conjugation : Add the thiol-ligand solution to the micelle solution. A 10-20 fold molar excess of the maleimide groups on the micelle to the thiol groups on the ligand is a common starting point.[27]

    • Incubation : Flush the reaction vial with an inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[25]

    • Purification : Remove unreacted ligand and byproducts using a suitable method such as dialysis (with an appropriate MWCO), size exclusion chromatography (SEC), or spin filtration.

  • Confirmation : Successful conjugation can be confirmed by observing the disappearance of the maleimide peak in the ¹H NMR spectrum, by a change in particle size or zeta potential via DLS, or by using an analytical technique like HPLC to show the formation of a new, larger product.[16]

References

An In-depth Technical Guide to DSPE-Hyd-PEG-Mal (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Hydrazone-Poly(ethylene glycol)-Maleimide (DSPE-Hyd-PEG-Mal) with a polyethylene glycol (PEG) molecular weight of 2000 Da. This versatile lipid-polymer conjugate is a cornerstone in the development of advanced drug delivery systems, particularly for targeted and stimuli-responsive therapies.

Core Concepts: Structure and Functionality

DSPE-Hyd-PEG-Mal (MW 2000) is a heterobifunctional molecule meticulously designed for nanoparticle drug delivery. Its structure comprises three key functional domains:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor. This allows for its stable integration into the lipid bilayer of nanoparticles such as liposomes.

  • PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a "stealth" shield on the nanoparticle surface. This PEG layer sterically hinders opsonization and recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.

  • Hydrazone (Hyd) Linker: This is a pH-sensitive chemical bond connecting the DSPE-PEG backbone. Under normal physiological conditions (pH 7.4), the hydrazone bond is relatively stable. However, in the acidic microenvironments often associated with tumors or endosomes (pH 5.0-6.5), this bond is susceptible to hydrolysis. This cleavage mechanism allows for the shedding of the PEG layer and/or the release of a conjugated payload in a targeted manner.

  • Maleimide (Mal): A reactive group at the distal end of the PEG chain. The maleimide group readily and specifically reacts with thiol (sulfhydryl) groups, such as those found in the cysteine residues of peptides and proteins. This enables the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface for active targeting to specific cells or tissues.

The combination of these components results in a highly versatile tool for creating long-circulating nanoparticles that can be targeted to a specific site and release their payload in response to an acidic stimulus.

Deduced Chemical Structure and Formula

The precise chemical structure of DSPE-Hyd-PEG-Mal (MW 2000) can be deduced from the synthesis of its components. The structure consists of the DSPE lipid connected via its ethanolamine headgroup to the PEG chain through a pH-sensitive hydrazone linkage. The other end of the PEG chain is terminated with a maleimide group.

Deduced Chemical Formula: C₁₃₉H₂₇₁N₄O₅₇P (Note: The number of ethylene glycol repeat units 'n' is an average, leading to a distribution of molecular weights around the target MW of 2000 for the PEG chain). The overall molecular weight of the conjugate is approximately 2870 g/mol .

Physicochemical and Technical Data

The following table summarizes key quantitative data for DSPE-Hyd-PEG-Mal (MW 2000).

PropertyValue
Molecular Weight (PEG) ~2000 Da
Overall Molecular Weight ~2870 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in chloroform and warm water.
Storage Conditions -20°C in a dry, dark environment.

Experimental Protocols

Representative Synthesis of DSPE-Hyd-PEG-Mal (MW 2000)

The synthesis of DSPE-Hyd-PEG-Mal is a multi-step process. The following is a representative protocol based on the synthesis of similar hydrazone-linked PEG-lipid conjugates.

Step 1: Synthesis of a Hydrazide-Functionalized DSPE.

  • DSPE is reacted with a homobifunctional crosslinker containing a hydrazide group, such as succinimidyl 3-(2-pyridyldithio)propionate (SPDP), followed by reduction to expose a thiol group.

  • The thiolated DSPE is then reacted with a maleimide-containing hydrazide crosslinker.

Step 2: Synthesis of an Aldehyde-Functionalized PEG-Maleimide.

  • A heterobifunctional PEG with a terminal maleimide group and a hydroxyl group is used as the starting material.

  • The terminal hydroxyl group is oxidized to an aldehyde using a mild oxidizing agent, such as pyridinium chlorochromate (PCC).

Step 3: Conjugation of Hydrazide-DSPE and Aldehyde-PEG-Maleimide.

  • The hydrazide-functionalized DSPE and the aldehyde-functionalized PEG-Maleimide are reacted in a suitable buffer (e.g., acetate buffer, pH 5.0-5.5) to form the hydrazone linkage.

  • The final product, DSPE-Hyd-PEG-Mal, is purified using dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Preparation of pH-Sensitive Liposomes

This protocol describes the preparation of pH-sensitive liposomes incorporating DSPE-Hyd-PEG-Mal using the thin-film hydration method.

  • Lipid Film Formation:

    • A mixture of lipids, including a fusogenic lipid like dioleoylphosphatidylethanolamine (DOPE), cholesterol, and DSPE-Hyd-PEG-Mal (typically at a molar ratio of 5-10%), is dissolved in a suitable organic solvent (e.g., chloroform).

    • The solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., HEPES or citrate buffer, pH 7.4) containing the drug to be encapsulated.

    • The hydration is performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • The MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Unencapsulated drug is removed by dialysis or size-exclusion chromatography.

Conjugation of a Thiol-Containing Peptide to DSPE-Hyd-PEG-Mal Liposomes

This protocol details the covalent attachment of a targeting peptide to the surface of pre-formed liposomes.

  • Peptide Preparation:

    • A peptide containing a free thiol group (e.g., from a cysteine residue) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).

  • Liposome Preparation:

    • Prepare liposomes incorporating DSPE-Hyd-PEG-Mal as described in the previous protocol.

  • Conjugation Reaction:

    • The thiol-containing peptide is added to the liposome suspension at a desired molar ratio.

    • The reaction mixture is incubated at room temperature for several hours or overnight with gentle stirring. The maleimide groups on the liposome surface will react with the thiol groups of the peptide to form a stable thioether bond.

  • Purification:

    • Unconjugated peptide is removed from the immunoliposomes by size-exclusion chromatography or dialysis.

Visualizations

Chemical Structure of DSPE-Hyd-PEG-Mal (MW 2000)

G DSPE-Hyd-PEG-Mal (MW 2000) Structure DSPE DSPE (Hydrophobic Anchor) Hydrazone Hydrazone Linker (pH-Sensitive) DSPE->Hydrazone PEG PEG (MW 2000) (Stealth Moiety) Hydrazone->PEG Maleimide Maleimide (Thiol-Reactive) PEG->Maleimide G Workflow for Targeted Drug Delivery cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Drug Delivery cluster_release Stimuli-Responsive Release Liposome_Prep Liposome Preparation (with DSPE-Hyd-PEG-Mal) Ligand_Conj Targeting Ligand Conjugation (via Maleimide) Liposome_Prep->Ligand_Conj Drug_Loading Drug Encapsulation Ligand_Conj->Drug_Loading Administration Systemic Administration Drug_Loading->Administration Circulation Prolonged Circulation (PEG Stealth Shield) Administration->Circulation Targeting Active Targeting (Ligand-Receptor Binding) Circulation->Targeting Internalization Cellular Internalization (Endocytosis) Targeting->Internalization Acidification Endosomal Acidification (Low pH) Internalization->Acidification Cleavage Hydrazone Cleavage Acidification->Cleavage Drug_Release Drug Release into Cytosol Cleavage->Drug_Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydrazide(polyethylene glycol)-maleimide] (DSPE-Hyd-PEG-Mal) with a molecular weight of 2000. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's shelf life, recommended storage conditions, and critical stability considerations for its application in advanced drug delivery systems.

Shelf Life and Recommended Storage Conditions

The stability of DSPE-Hyd-PEG-Mal (MW 2000) is paramount for its successful application in research and pharmaceutical development. The following table summarizes the recommended storage conditions and shelf life based on available manufacturer data. It is crucial to note the distinction between DSPE-Hyd-PEG-Mal and the related compound DSPE-PEG-Mal, as the hydrazone ("Hyd") linkage introduces specific stability characteristics.

CompoundManufacturer/SupplierRecommended Storage TemperatureShelf LifeAppearanceSolubilitySource(s)
DSPE-Hyd-PEG-Mal Chongqing Yusi Pharmaceutical Technology Co., Ltd-20°C12 monthsWhite/off-white to pale-yellow solidDCM, DMF, DMSO, THF[1]
DSPE-PEG-MaleimideNanocs-20°C (Desiccate)6 monthsWhite to off-white solid>10 mg/mL in hot water, chloroform, ethanol[2]
DSPE-PEG-MaleimideBroadPharm-20°CNot SpecifiedNot SpecifiedWater, DMSO, DCM, DMF[3]
DSPE-PEG-MaleimideR&D Systems-20°CNot SpecifiedNot SpecifiedSoluble to 10 mg/ml in ethanol (with gentle warming) and chloroform[4]
DSPE-PEG-MaleimideAvanti Research-20°C1 YearNot SpecifiedNot Specified[5]

Key Handling Recommendations:

  • Low Temperature Storage: DSPE-Hyd-PEG-Mal should be consistently stored at -20°C to minimize degradation.[1][2][3][4][5]

  • Protection from Moisture: The compound is susceptible to hydrolysis, particularly at the maleimide group. It is essential to store it in a desiccated environment and allow the product to warm to room temperature in its container before opening to prevent condensation.[2]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the integrity of the molecule. It is advisable to aliquot the compound into smaller, single-use quantities.[2]

  • Fresh Solutions: Solutions of DSPE-Hyd-PEG-Mal should be prepared fresh before use to ensure the reactivity of the functional groups.[2]

Stability Considerations and Experimental Protocols

The utility of DSPE-Hyd-PEG-Mal in targeted drug delivery hinges on the stability of its two key functional components: the pH-sensitive hydrazone linker and the thiol-reactive maleimide group.

Stability of the Hydrazone Linkage

The hydrazone bond in DSPE-Hyd-PEG-Mal is designed to be stable at physiological pH (around 7.4) and to undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within target cells.[6][7] This pH-dependent cleavage is crucial for the intracellular release of conjugated molecules. The rate of hydrolysis is influenced by the chemical nature of the aldehyde or ketone from which the hydrazone is formed. Hydrazones derived from aliphatic aldehydes tend to be more susceptible to hydrolysis than those from aromatic aldehydes.[6][8]

Experimental Protocol: Assessing pH-Dependent Hydrolysis of the Hydrazone Linkage

This protocol is adapted from methodologies described for evaluating the stability of pH-sensitive PEG-lipid conjugates.[8]

Objective: To determine the rate of hydrolysis of the hydrazone linkage in DSPE-Hyd-PEG-Mal at different pH values.

Materials:

  • DSPE-Hyd-PEG-Mal (MW 2000)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • High-performance liquid chromatography (HPLC) system with a size-exclusion column (SEC)

  • Fluorescent label (e.g., Rhodamine-PE) for incorporation into micelles for detection (optional)

  • Incubator at 37°C

Methodology:

  • Micelle Preparation:

    • Prepare a thin film of DSPE-Hyd-PEG-Mal (and a small percentage of a fluorescent lipid if using fluorescence detection) by dissolving it in an organic solvent (e.g., chloroform) and evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film with PBS (pH 7.4) at a temperature above the lipid's phase transition to form micelles.

  • Incubation:

    • Divide the micelle solution into two aliquots.

    • Adjust the pH of one aliquot to 5.5 by adding a suitable buffer.

    • Incubate both the pH 7.4 and pH 5.5 samples at 37°C.

  • HPLC Analysis:

    • At various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each sample.

    • Inject the aliquot into the HPLC-SEC system. The mobile phase should be a neutral buffer (e.g., phosphate buffer at pH 7.0).

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or fluorescence). The intact micelles will elute as a single peak. Hydrolysis of the hydrazone bond will lead to the dissociation of the PEG-Mal portion from the DSPE, resulting in a change in the chromatogram, typically a decrease in the area of the micelle peak.

  • Data Analysis:

    • Calculate the percentage of intact DSPE-Hyd-PEG-Mal remaining at each time point by comparing the peak area of the micelles to the initial peak area at time zero.

    • Plot the percentage of intact conjugate versus time to determine the hydrolysis kinetics at each pH.

Stability of the Maleimide Group

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, making it ideal for conjugating cysteine-containing peptides, antibodies, or other targeting ligands. However, the maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which results in a ring-opened, non-reactive maleamic acid.[9] This hydrolysis can significantly reduce the efficiency of subsequent conjugation reactions.

Experimental Protocol: Quantification of Active Maleimide Groups

The Ellman's assay is a common method for the indirect quantification of maleimide groups.[9]

Objective: To determine the concentration of active maleimide groups on DSPE-Hyd-PEG-Mal or on liposomes functionalized with this lipid.

Materials:

  • DSPE-Hyd-PEG-Mal sample (or liposome suspension)

  • Cysteine solution of a known concentration

  • Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

  • Phosphate buffer (e.g., pH 7.0)

  • Spectrophotometer

Methodology:

  • Reaction with Cysteine:

    • Incubate a known amount of the DSPE-Hyd-PEG-Mal sample with a known excess of cysteine in a phosphate buffer at a pH between 6.5 and 7.5 for a defined period (e.g., 2 hours) to allow the reaction between the maleimide and thiol groups to go to completion.

  • Quantification of Unreacted Cysteine:

    • To the reaction mixture, add Ellman's reagent. The DTNB will react with the remaining unreacted cysteine to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

    • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Calculation:

    • Create a standard curve of absorbance versus concentration using known concentrations of cysteine.

    • From the standard curve, determine the concentration of unreacted cysteine in the sample.

    • The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate critical concepts and workflows related to the use of DSPE-Hyd-PEG-Mal.

pH-Dependent Hydrolysis of the Hydrazone Linkage

G cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (5.0-6.5) (Endosome/Lysosome) Intact DSPE-Hyd-PEG-Mal (Stable) Cleaved DSPE + Hydrazone-PEG-Mal (Cleaved) Intact->Cleaved Hydrolysis

Caption: pH-dependent hydrolysis of the DSPE-Hyd-PEG-Mal hydrazone linkage.

General Workflow for Targeted Liposome Formulation

G cluster_conjugation Step 1: Ligand Conjugation cluster_formulation Step 2: Liposome Formulation DSPE_Hyd_PEG_Mal DSPE-Hyd-PEG-Mal Conjugate DSPE-Hyd-PEG-Ligand DSPE_Hyd_PEG_Mal->Conjugate Ligand Thiol-containing Ligand (e.g., Antibody, Peptide) Ligand->Conjugate Hydration Thin Film Hydration Conjugate->Hydration Lipids Lipids (e.g., DSPC, Cholesterol) Lipids->Hydration Drug Therapeutic Drug Drug->Hydration Extrusion Extrusion Hydration->Extrusion Targeted_Liposome Drug-loaded Targeted Liposome Extrusion->Targeted_Liposome

Caption: Workflow for preparing targeted liposomes using DSPE-Hyd-PEG-Mal.

Targeted Drug Delivery to a Cancer Cell

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell Liposome_Circulating Targeted Liposome (Stable) Receptor Cell Surface Receptor Liposome_Circulating->Receptor Targeting Ligand Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Hydrazone Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Mechanism of targeted drug delivery and intracellular release.

Conclusion

DSPE-Hyd-PEG-Mal (MW 2000) is a valuable tool in the development of sophisticated drug delivery systems. Its successful application is contingent upon a thorough understanding of its stability characteristics and the implementation of appropriate storage and handling procedures. The pH-sensitive hydrazone linker provides a mechanism for controlled drug release within the acidic microenvironments of target cells, while the maleimide group allows for the attachment of a wide array of targeting moieties. By adhering to the guidelines and employing the experimental protocols outlined in this guide, researchers can effectively harness the potential of this versatile lipid-polymer conjugate.

References

The Pivotal Role of the Hydrazide Group in DSPE-Hyd-PEG-Mal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifunctional lipid-polymer conjugate, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Hydrazide-Poly(ethylene glycol)-Maleimide (DSPE-Hyd-PEG-Mal), represents a sophisticated tool in the development of advanced drug delivery systems. Its modular design, incorporating a lipid anchor, a stealth polymer, and two distinct reactive groups, allows for the creation of highly specific and environmentally responsive nanocarriers. This guide provides an in-depth examination of the core functionalities of this molecule, with a particular focus on the critical role of the hydrazide group in enabling pH-sensitive drug release.

Molecular Architecture and Component Functions

DSPE-Hyd-PEG-Mal is an amphiphilic molecule designed for self-assembly into nanostructures like liposomes and micelles.[1][2][3][4] Each component of this conjugate serves a distinct and vital purpose:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as the hydrophobic anchor.[2][5] Its two saturated 18-carbon acyl chains drive the self-assembly of the conjugate into the lipid bilayer of liposomes or the core of micelles in aqueous environments.[6] This provides a stable scaffold for the nanocarrier and allows for the encapsulation of hydrophobic drugs.[7]

  • PEG (Polyethylene Glycol): The PEG chain is a hydrophilic polymer that forms a "stealth" corona on the surface of the nanocarrier.[1][2] This layer of PEG reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the drug carrier in the bloodstream.[8][9] This extended circulation time increases the probability of the nanocarrier reaching its target tissue.[9]

  • Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides.[7][10][11] The reaction, a Michael addition, forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[10][11] This makes the maleimide group ideal for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, or peptides, to the surface of the nanocarrier, enabling active targeting to specific cells or tissues.[9]

  • Hydrazide Group (-CO-NH-NH₂): The hydrazide group is the cornerstone of the pH-sensitive functionality of DSPE-Hyd-PEG-Mal. It reacts with aldehydes or ketones to form a hydrazone bond.[] This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions.[13][14][15][16][17][18] This unique property allows for the design of drug delivery systems that release their therapeutic payload in response to the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[3]

The Hydrazone Bond: A pH-Sensitive Trigger for Drug Release

The key advantage of the hydrazide group is its ability to form a reversible, pH-labile hydrazone linkage with a drug that has been modified to contain an aldehyde or ketone group.[]

Chemistry of Hydrazone Formation and Cleavage

The formation of a hydrazone is a condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone). The reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[19] However, at very low pH, the hydrazide itself can be protonated, reducing its nucleophilicity and slowing the reaction.[19] Consequently, the optimal pH for hydrazone formation is typically between 4 and 6.[19]

The reverse reaction, the hydrolysis of the hydrazone bond, is also acid-catalyzed.[2] In the acidic environment of a late endosome or lysosome (pH 4.5-5.5), the imine nitrogen of the hydrazone bond is protonated, making the carbon atom susceptible to nucleophilic attack by water.[2][11] This leads to the cleavage of the bond and the release of the drug from the nanocarrier.[11][20]

dot

Caption: Reaction scheme of pH-sensitive hydrazone bond formation and cleavage.

Intracellular Trafficking and Endosomal Escape

Nanocarriers formulated with DSPE-Hyd-PEG-Mal are typically internalized by cells through endocytosis.[10][19][21] The process generally follows these steps:

  • Internalization: The nanocarrier binds to the cell surface (facilitated by a targeting ligand on the maleimide group) and is engulfed into an early endosome.[22]

  • Endosomal Maturation: The early endosome matures into a late endosome, and the internal pH drops from ~6.5 to ~5.5.[23]

  • Hydrazone Cleavage: The acidic environment of the late endosome triggers the hydrolysis of the hydrazone bond, releasing the drug inside the endosome.[3][11]

  • Endosomal Escape: For the drug to exert its therapeutic effect, it must escape the endosome and reach the cytoplasm.[][24][25] Some pH-sensitive lipid formulations are designed to disrupt the endosomal membrane upon acidification, facilitating this escape.[21][24] This can occur through mechanisms like the "proton sponge effect" or membrane fusion.[][24]

dot

Intracellular_Trafficking cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular Pathway Nanocarrier Targeted Nanocarrier (Drug conjugated via hydrazone bond) Endocytosis Endocytosis Nanocarrier->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Hydrazone bond stable Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) Hydrazone bond cleavage EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5-5.0) Drug degradation risk LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm (Released Drug) LateEndosome->Cytoplasm Endosomal Escape & Drug Release

Caption: Intracellular trafficking pathway of a pH-sensitive nanocarrier.

Quantitative Data and Characterization

The following tables summarize key quantitative parameters relevant to the components and behavior of DSPE-PEG-based nanocarriers. It is important to note that these values can be influenced by factors such as the specific PEG length, lipid composition, and experimental conditions.

Table 1: Physicochemical Properties of DSPE-PEG Micelles

ParameterTypical Value RangeSignificance
Critical Micelle Concentration (CMC) 0.5 - 1.5 µM[26]Low CMC indicates high stability of the micelles upon dilution in the bloodstream.[6][7]
Particle Size (Hydrodynamic Diameter) 10 - 150 nm[1][7][17][18][27][28]Influences biodistribution, circulation time, and cellular uptake.[19]
Zeta Potential -10 to -38 mV[7][15][17][18][27][28]Indicates colloidal stability; a more negative charge generally leads to less aggregation.[7]

Table 2: Reaction Kinetics of Hydrazone and Maleimide Groups

ReactionSecond-Order Rate Constant (k)Conditions
Hydrazone Formation 0.01 - 20 M⁻¹s⁻¹[14][16]pH-dependent, generally faster at slightly acidic pH; structure of reactants influences rate.[14][16]
Thiol-Maleimide Reaction ~1000 times faster than with amines at neutral pH[29]Highly efficient and specific at pH 6.5-7.5.[29]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a dual-functionalized nanocarrier using DSPE-Hyd-PEG-Mal. Optimization will be required for specific drugs and targeting ligands.

Protocol for Drug Conjugation to the Hydrazide Group
  • Drug Modification (if necessary): If the drug does not contain an aldehyde or ketone group, it must be chemically modified to introduce one.

  • Reaction Setup: Dissolve the aldehyde/ketone-modified drug and DSPE-Hyd-PEG-Mal in a suitable organic solvent (e.g., DMSO).

  • Acid Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) to the reaction mixture to achieve a pH between 4 and 6.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Purification: Purify the DSPE-Hyd-PEG-Mal-Drug conjugate by dialysis against a neutral buffer to remove unreacted drug and catalyst.

  • Characterization: Confirm conjugation using techniques such as ¹H NMR, mass spectrometry, or HPLC.

Protocol for Targeting Ligand Conjugation to the Maleimide Group
  • Ligand Preparation: If the targeting ligand (e.g., antibody Fab' fragment) has disulfide bonds, reduce them using a reducing agent like TCEP to expose free thiol groups.

  • Reaction Setup: Dissolve the DSPE-Hyd-PEG-Mal-Drug conjugate and the thiolated targeting ligand in a thiol-free buffer (e.g., PBS) at pH 7.0-7.5.[30] A 10-20 fold molar excess of the maleimide-containing lipid over the thiol-containing ligand is often used.[30]

  • Reaction: Stir the mixture at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[13][30]

  • Purification: Remove unreacted ligand and lipid using size exclusion chromatography or dialysis.

  • Characterization: Verify the final conjugate using SDS-PAGE, mass spectrometry, or HPLC.[31]

Liposome Formulation and Characterization
  • Lipid Film Hydration: Dissolve the DSPE-Hyd-PEG-Mal-Drug-Ligand conjugate, along with other lipids (e.g., DSPC, cholesterol), in an organic solvent like chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[15][17]

    • Drug Loading: Determine the amount of encapsulated drug using techniques like UV-Vis spectroscopy or HPLC after disrupting the liposomes with a detergent.

    • Conjugation Efficiency: Quantify the amount of conjugated ligand on the liposome surface using a protein assay (e.g., BCA assay).

dot

Experimental_Workflow cluster_conjugation Step 1: Dual Conjugation cluster_formulation Step 2: Nanocarrier Formulation & Characterization Start DSPE-Hyd-PEG-Mal Drug_Conj Drug Conjugation (via Hydrazide) pH 4-6 Start->Drug_Conj Purification1 Purification (Dialysis) Drug_Conj->Purification1 Ligand_Conj Ligand Conjugation (via Maleimide) pH 7.0-7.5 Purification2 Purification (SEC) Ligand_Conj->Purification2 Purification1->Ligand_Conj Dual_Conjugate DSPE-Hyd-PEG-Mal-Drug-Ligand Purification2->Dual_Conjugate Lipid_Film Lipid Film Hydration Dual_Conjugate->Lipid_Film Extrusion Extrusion Lipid_Film->Extrusion Characterization Characterization (DLS, HPLC, etc.) Extrusion->Characterization Final_Product Targeted, pH-sensitive Nanocarrier Characterization->Final_Product

Caption: General experimental workflow for creating a dual-functionalized nanocarrier.

Conclusion

The hydrazide group is a pivotal component of the DSPE-Hyd-PEG-Mal conjugate, imparting a crucial pH-sensitive drug release mechanism. This functionality, combined with the stealth properties of PEG and the targeting capabilities of the maleimide group, makes this molecule a powerful and versatile tool for the development of next-generation drug delivery systems. By understanding the chemistry and biological behavior of each component, researchers can design and fabricate sophisticated nanocarriers capable of delivering therapeutic agents to specific sites of disease with enhanced efficacy and reduced off-target toxicity.

References

DSPE-Hyd-PEG-Mal (MW 2000) CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide), a key reagent in the development of targeted drug delivery systems.

Disclaimer: Initial searches for "DSPE-Hyd-PEG-Mal (MW 2000)" did not yield a compound with both hydrazide and maleimide functionalities. The information presented herein pertains to the widely used DSPE-PEG(2000)-Maleimide, assuming it to be the intended subject of inquiry.

Core Compound Information

DSPE-PEG(2000)-Maleimide is a bifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles such as liposomes, while the hydrophilic polyethylene glycol (PEG) chain imparts "stealth" characteristics, prolonging circulation time in vivo. The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the surface of these nanoparticles. This enables the active targeting of drugs to specific cells or tissues.

Quantitative Data Summary

The following table summarizes key quantitative data for DSPE-PEG(2000)-Maleimide, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 474922-22-0Avanti Polar Lipids, Nanocs, Echelon Biosciences, Creative Biolabs, CymitQuimica
Molecular Weight (MW) ~2941.6 g/mol Avanti Polar Lipids
Purity >90% to >99%Tocris Bioscience, BroadPharm, Nanocs, Creative Biolabs
Storage Temperature -20°CAvanti Polar Lipids, BroadPharm, Nanocs
Solubility Chloroform, Hot Water, EthanolNanocs, R&D Systems
Supplier Information

A variety of suppliers offer DSPE-PEG(2000)-Maleimide for research and development purposes. The following table provides a non-exhaustive list.

SupplierAvailable Molecular Weights (PEG)
Avanti Polar Lipids2000
BroadPharm1000, 2000, 3400
Nanocs1000, 2000, 3400, 5000, 10k, 20k
Tocris Bioscience2000
Laysan Bio2000, 3400, 5000
Echelon Biosciences2000
Biopharma PEGVarious
R&D Systems2000
Creative Biolabs2000
CymitQuimica2000

Experimental Protocols

Detailed methodologies for the use of DSPE-PEG(2000)-Maleimide are crucial for successful experimental outcomes. Below are protocols for liposome preparation and subsequent bioconjugation.

Protocol 1: Liposome Formulation using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-PEG(2000)-Maleimide.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary lipid.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous liposome population.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Thiol-Maleimide Bioconjugation to Liposomes

This protocol outlines the conjugation of a thiol-containing ligand (e.g., a cysteine-containing peptide) to the surface of pre-formed maleimide-functionalized liposomes.[1][2][3]

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)[4]

  • Optional: Reducing agent (e.g., TCEP) for antibody fragments

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Ligand Preparation (if necessary):

    • If the ligand contains disulfide bonds that need to be reduced to expose free thiols, incubate it with a reducing agent like TCEP. Remove the reducing agent prior to conjugation.

  • Conjugation Reaction:

    • Add the thiol-containing ligand to the maleimide-functionalized liposome suspension in the reaction buffer. A typical molar ratio of maleimide to ligand is in the range of 10:1 to 20:1, but this should be optimized for each specific application.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[5] The reaction should be carried out in a low-oxygen environment to prevent thiol oxidation.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.

  • Purification:

    • Remove the unconjugated ligand and other reactants from the immunoliposomes using size exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DSPE-PEG(2000)-Maleimide.

G Conceptual Pathway of Targeted Drug Delivery cluster_0 Nanoparticle Formulation cluster_1 Bioconjugation cluster_2 In Vivo Application Drug Therapeutic Agent Liposome Maleimide-Functionalized Liposome Drug->Liposome Encapsulation Lipids Lipid Bilayer (e.g., DSPC, Cholesterol) Lipids->Liposome DSPE_PEG_Mal DSPE-PEG-Maleimide DSPE_PEG_Mal->Liposome Incorporation Targeted_Liposome Targeted Liposome Liposome->Targeted_Liposome Thiol-Maleimide Ligation Ligand Targeting Ligand (e.g., Antibody, Peptide) with Thiol Group Ligand->Targeted_Liposome Circulation Bloodstream Targeted_Liposome->Circulation Systemic Administration Target_Cell Target Cell (e.g., Tumor Cell) Targeted_Liposome->Target_Cell Receptor-Mediated Binding Drug_Release Drug Release Target_Cell->Drug_Release Internalization Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Action

Caption: Targeted Drug Delivery Pathway.

G Experimental Workflow for Immunoliposome Preparation cluster_0 Liposome Formulation cluster_1 Bioconjugation cluster_2 Purification & Analysis Start Start A 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-Mal) in Organic Solvent Start->A B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Extrude to Form Unilamellar Vesicles C->D E 5. Prepare Thiolated Ligand (e.g., Reduce Antibody) D->E F 6. Incubate Liposomes with Ligand (pH 6.5-7.5) E->F G 7. Purify Immunoliposomes (Size Exclusion Chromatography) F->G H 8. Characterize Final Product (Size, Zeta Potential, Conjugation Efficiency) G->H End End H->End

Caption: Immunoliposome Preparation Workflow.

References

Methodological & Application

Application Notes and Protocols for Peptide Conjugation to DSPE-PEG(2000)-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the conjugation of thiol-containing peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mal). This common bioconjugation technique is pivotal in the development of targeted drug delivery systems, such as liposomes and micelles, where peptides are utilized as targeting ligands. The maleimide group of the DSPE-PEG derivative reacts specifically with the sulfhydryl (thiol) group of a cysteine residue in the peptide, forming a stable thioether bond.[]

The following protocols detail the necessary steps from peptide preparation to the purification and characterization of the final conjugate.

Experimental Protocols

This section outlines the detailed methodologies for the successful conjugation of peptides to DSPE-PEG(2000)-Maleimide.

Protocol 1: Preparation of a Thiol-Containing Peptide

For successful conjugation, the peptide must possess a free thiol group, typically from a cysteine residue. If the peptide contains disulfide bonds, these must be reduced prior to conjugation.

Materials:

  • Peptide containing a cysteine residue

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer, pH 7.0-7.5)[2][3]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[2][3]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2]

  • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution.[2][3]

  • Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of any disulfide bonds.[2]

  • Flush the vial with an inert gas to prevent re-oxidation of the thiol groups.[2][3]

Protocol 2: Conjugation of the Peptide to DSPE-PEG(2000)-Maleimide

This protocol describes the core conjugation reaction between the prepared peptide and the maleimide-functionalized lipid.

Materials:

  • Thiol-containing peptide solution (from Protocol 1)

  • DSPE-PEG(2000)-Maleimide

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (pH 7.0-7.5)[2][4]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the DSPE-PEG(2000)-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[2][3]

  • Add the DSPE-PEG(2000)-Maleimide solution to the thiol-containing peptide solution. A molar ratio of 2:1 to 5:1 (maleimide:thiol) is recommended to drive the reaction to completion.[4]

  • Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[3]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][5] The optimal reaction time may need to be determined empirically.

  • To quench the reaction and cap any unreacted maleimide groups, 2-mercaptoethanol can be added to a final concentration of 2 mM and incubated for 30 minutes.[5]

Protocol 3: Purification of the Peptide-DSPE-PEG Conjugate

Purification is crucial to remove unreacted peptide, lipid, and other reagents.

Methods:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common method to separate the larger conjugate from smaller, unreacted molecules.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution separation and is suitable for both purification and analysis.[3][6] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[7]

  • Dialysis: For larger constructs, dialysis against the appropriate buffer can be used to remove small molecule impurities.[8]

Protocol 4: Characterization of the Conjugate

Confirmation of successful conjugation and assessment of purity are essential final steps.

Methods:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is used to determine the molecular weight of the conjugate and confirm the addition of the peptide to the DSPE-PEG-Maleimide.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the conjugate. The appearance of a new peak with a different retention time from the starting materials indicates the formation of the conjugate.[6]

  • Ellman's Assay: This colorimetric assay can be used to quantify the number of free thiol groups remaining in the solution, thereby indirectly determining the conjugation efficiency.[5]

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for the conjugation of peptides to DSPE-PEG(2000)-Maleimide. These values should be considered as a starting point and may require optimization for specific peptides.

ParameterTypical Value/RangeReference
Peptide Concentration 1-10 mg/mL[2]
DSPE-PEG-Mal:Peptide Molar Ratio 2:1 to 5:1[4]
Reaction Buffer PBS, HEPES[2][3]
Reaction pH 7.0 - 7.5[2][4]
Reaction Temperature 4°C or Room Temperature[3]
Reaction Time 2 - 24 hours[3][5]
Conjugation Efficiency 84 ± 4% (for cRGDfK peptide)[4]
Purity (Post-Purification) >95%[11]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the conjugation of a peptide to DSPE-PEG(2000)-Maleimide.

experimental_workflow cluster_prep Step 1: Preparation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization peptide Thiol-Containing Peptide dissolve_peptide Dissolve Peptide in Degassed Buffer (pH 7.0-7.5) peptide->dissolve_peptide reduce_peptide Reduce Disulfide Bonds (optional, with TCEP) dissolve_peptide->reduce_peptide If needed mix Mix Peptide and DSPE-PEG-Mal Solutions dissolve_peptide->mix reduce_peptide->mix dspe DSPE-PEG-Mal dissolve_dspe Dissolve DSPE-PEG-Mal in DMSO/DMF dspe->dissolve_dspe dissolve_dspe->mix react Incubate (2h @ RT or overnight @ 4°C) under inert gas mix->react quench Quench Reaction (optional) react->quench purify Purify Conjugate (SEC, HPLC, or Dialysis) react->purify quench->purify characterize Characterize Conjugate (MALDI-TOF, HPLC) purify->characterize final_product Purified Peptide-DSPE-PEG Conjugate characterize->final_product

Caption: Workflow for conjugating peptides to DSPE-PEG-Maleimide.

References

Application Notes and Protocols for DSPE-Hyd-PEG-Mal (MW 2000) in Antibody Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydrazide(polyethylene glycol)-maleimide] (DSPE-Hyd-PEG-Mal) with a molecular weight of 2000 Da for the conjugation of antibodies to nanoparticles. This bifunctional lipid linker is a critical component in the development of targeted drug delivery systems, enabling the attachment of specific antibodies to the surface of various nanoparticles, such as liposomes and polymeric nanoparticles. The incorporation of a pH-sensitive hydrazone (Hyd) linker allows for the controlled release of therapeutic agents in the acidic tumor microenvironment or within endosomal compartments of cancer cells, while the maleimide (Mal) group facilitates covalent conjugation to thiol-containing antibodies.

Key Features of DSPE-Hyd-PEG-Mal (MW 2000)

  • Biocompatibility: The DSPE lipid anchor and PEG spacer are well-established biocompatible materials, minimizing immunogenicity and enhancing circulation time.

  • Targeted Delivery: The maleimide group allows for the specific and stable covalent attachment of antibodies or antibody fragments, enabling active targeting of nanoparticles to disease sites.

  • pH-Sensitive Drug Release: The hydrazone linkage is stable at physiological pH (7.4) but is designed to cleave in acidic environments (pH 5.0-6.5), triggering the release of the encapsulated payload.[1] This is particularly advantageous for delivering drugs to solid tumors or for intracellular release after endocytosis.[1]

  • Stealth Properties: The polyethylene glycol (PEG) chain provides a hydrophilic shield on the nanoparticle surface, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[2]

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of antibody-conjugated nanoparticles using DSPE-PEG-Mal.

Table 1: Nanoparticle Physicochemical Characterization Before and After Antibody Conjugation

ParameterNanoparticles (Before Conjugation)Antibody-Conjugated Nanoparticles (After Conjugation)Reference
Average Particle Size (nm) 100 - 150120 - 200[3]
Polydispersity Index (PDI) < 0.2< 0.25[4]
Zeta Potential (mV) -10 to -30-5 to -20[5]
Antibody Conjugation Efficiency (%) N/A> 80%[4]

Table 2: pH-Responsive Drug Release Profile

pHCumulative Drug Release (%) after 24hReference
7.4 (Physiological) < 20%[6]
6.5 (Tumor Microenvironment) 40 - 60%[7]
5.0 (Endosomal/Lysosomal) > 80%[6]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the preparation and characterization of antibody-conjugated nanoparticles using DSPE-Hyd-PEG-Mal (MW 2000).

Preparation of Maleimide-Functionalized Nanoparticles

This protocol describes the formulation of liposomes incorporating DSPE-Hyd-PEG-Mal. The same principle can be adapted for other types of nanoparticles.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-Hyd-PEG-Mal (MW 2000)

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.4)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the primary lipid, cholesterol, and DSPE-Hyd-PEG-Mal in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

  • Nanoparticle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform at least 10 passes through the membrane.

    • Alternatively, sonication can be used for size reduction, although extrusion generally yields a more uniform size distribution.

Antibody Thiolation (if necessary)

For antibodies that do not have readily available free thiol groups, a thiolation step is required.

Materials:

  • Antibody solution

  • Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2-8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure using Traut's Reagent:

  • Prepare a fresh solution of Traut's Reagent in the reaction buffer.

  • Add a 10-20 fold molar excess of Traut's Reagent to the antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Remove the excess unreacted Traut's Reagent by passing the solution through a desalting column equilibrated with the reaction buffer. The thiolated antibody will be in the eluate.

Conjugation of Antibody to Nanoparticles

This protocol outlines the maleimide-thiol conjugation reaction.

Materials:

  • Maleimide-functionalized nanoparticles

  • Thiolated antibody

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Add the thiolated antibody to the maleimide-functionalized nanoparticle suspension. A typical molar ratio of DSPE-Hyd-PEG-Mal to antibody is between 5:1 and 20:1.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • To quench any unreacted maleimide groups, a thiol-containing compound such as L-cysteine can be added to the reaction mixture.

Purification of Antibody-Conjugated Nanoparticles

It is crucial to remove unconjugated antibodies and other reactants.

Methods:

  • Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sepharose CL-4B) to separate the larger antibody-conjugated nanoparticles from the smaller, unconjugated antibodies.

  • Dialysis: Dialyze the reaction mixture against the desired buffer using a dialysis membrane with a high molecular weight cutoff (e.g., 100 kDa) to remove unconjugated antibodies.

  • Centrifugation/Tangential Flow Filtration: For larger nanoparticles, centrifugation or tangential flow filtration can be effective for purification.

Characterization of Antibody-Conjugated Nanoparticles

Methods:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential).

  • Conjugation Efficiency: Quantify the amount of conjugated antibody using methods such as the bicinchoninic acid (BCA) assay or microBCA assay after separating the conjugated from unconjugated antibody.

  • Confirmation of Conjugation: SDS-PAGE analysis can be used to confirm the covalent attachment of the antibody to the nanoparticles. The conjugated nanoparticles will show a higher molecular weight band compared to the unconjugated antibody.

  • pH-Responsive Release: The release of a fluorescent dye or a drug from the nanoparticles can be monitored over time at different pH values (e.g., 7.4, 6.5, and 5.0) using techniques like fluorescence spectroscopy or HPLC.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Formulation cluster_1 Antibody Preparation cluster_2 Conjugation & Purification cluster_3 Characterization A Lipid Film Hydration (Primary Lipid, Cholesterol, DSPE-Hyd-PEG-Mal) B Nanoparticle Sizing (Extrusion/Sonication) A->B D Maleimide-Thiol Conjugation (pH 6.5-7.5) B->D C Antibody Thiolation (e.g., with Traut's Reagent) C->D E Purification (SEC/Dialysis) D->E F Size & Zeta Potential (DLS) E->F G Conjugation Efficiency (BCA) E->G H pH-Responsive Release E->H

Caption: Workflow for antibody-nanoparticle conjugation.

Signaling Pathways

The choice of antibody dictates the targeted signaling pathway. Below are examples of common pathways targeted in cancer therapy.

EGFR Signaling Pathway

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Ab_NP Antibody-NP (Blocks Ligand Binding) Ab_NP->EGFR

Caption: EGFR signaling pathway inhibition.

HER2 Signaling Pathway

HER2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 HER3 HER3 HER2->HER3 RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ab_NP Anti-HER2-NP (Blocks Dimerization) Ab_NP->HER2

Caption: HER2 signaling pathway inhibition.

Transferrin Receptor-Mediated Endocytosis

TfR_Endocytosis cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Tf_NP Transferrin-NP TfR Transferrin Receptor Tf_NP->TfR Endosome Early Endosome (pH ~6.0) TfR->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome Drug_Release Drug Release Late_Endosome->Drug_Release Hydrazone Cleavage

Caption: Transferrin receptor-mediated endocytosis.

References

Application Notes and Protocols: Formulation of DSPE-Hyd-PEG-Mal (MW 2000) Micelles for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG) conjugates are amphiphilic block copolymers widely employed in advanced drug delivery systems.[1] These molecules self-assemble in aqueous media to form core-shell micelles, which serve as robust nanocarriers for hydrophobic therapeutic agents.[2][3] The specific polymer, DSPE-Hyd-PEG-Mal (MW 2000), offers a multi-functional platform designed for stimuli-responsive and targeted drug delivery.

The components of this polymer provide distinct advantages:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that forms the hydrophobic core of the micelle, enabling the encapsulation of poorly water-soluble drugs.[4]

  • PEG (Polyethylene Glycol, MW 2000): A hydrophilic polymer that forms the outer corona of the micelle. This "stealth" layer reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1][2][5][6]

  • Hyd (Hydrazone Linker): An acid-labile bond that connects the drug to the polymer or is incorporated within the polymer backbone. This linker is stable at physiological pH (7.4) but hydrolyzes in acidic environments, such as those found in endosomes (pH ~5.0-6.0) or the tumor microenvironment.[7] This property allows for triggered, site-specific drug release.[8][9]

  • Mal (Maleimide): A reactive group at the distal end of the PEG chain. The maleimide group readily reacts with sulfhydryl (thiol) groups on molecules like peptides or antibodies, allowing for the covalent attachment of targeting ligands to the micelle surface for active targeting to specific cells or tissues.[4][10]

These application notes provide detailed protocols for the formulation, drug loading, characterization, and surface functionalization of DSPE-Hyd-PEG-Mal micelles.

Data Summary

The following tables summarize typical physicochemical properties and performance metrics for DSPE-PEG based micellar systems, which can be used as a benchmark for the formulation of DSPE-Hyd-PEG-Mal micelles.

Table 1: Expected Physicochemical Properties of DSPE-Hyd-PEG-Mal Micelles

ParameterTypical ValueCharacterization MethodSignificance
Hydrodynamic Diameter10 - 30 nmDynamic Light Scattering (DLS)Influences biodistribution and cellular uptake; smaller sizes enhance tumor penetration.[11][12]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates the size distribution uniformity; a lower PDI signifies a monodisperse population.
Zeta Potential-2 to -10 mVElectrophoretic Light ScatteringMeasures surface charge, affecting stability and interaction with biological membranes.[12]
Critical Micelle Conc. (CMC)1 - 10 µMFluorescence Probe (Pyrene)Low CMC indicates high stability upon dilution in the bloodstream.[11]

Table 2: Example Drug Loading & Encapsulation Efficiency

Model DrugDrug:Polymer Ratio (w/w)Drug Loading Content (DLC %)Encapsulation Efficiency (EE %)
Paclitaxel1:10~5%> 85%[8]
Doxorubicin1:20~4.5%> 90%
Prednisolone1:5~19%> 90%[7]

Note: DLC and EE are highly dependent on the specific drug's hydrophobicity and the formulation method used.

Table 3: Representative pH-Dependent In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
1< 10%~35%
2< 15%> 60%[8]
6< 20%> 80%
12< 25%> 90%
24< 30%> 95%

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Micelles via Thin-Film Hydration

This method is highly effective for encapsulating hydrophobic drugs into the micelle core.[2][13]

Materials:

  • DSPE-Hyd-PEG-Mal (MW 2000)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Chloroform or a chloroform/methanol mixture (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • 0.22 µm syringe filters

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-Hyd-PEG-Mal and the hydrophobic drug (e.g., at a 10:1 polymer-to-drug weight ratio) in chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[2]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add pre-warmed (e.g., 60°C) PBS (pH 7.4) to the flask to achieve the desired final polymer concentration. The temperature should be above the phase transition temperature of the DSPE lipid.[2]

  • Micelle Formation: Gently agitate the flask at 60°C for 30-60 minutes. The hydration process facilitates the self-assembly of the amphiphilic polymers into micelles, encapsulating the drug. The solution should transition from a suspension to a clear or translucent appearance.[2]

  • Sonication/Extrusion: To ensure a uniform size distribution, sonicate the micelle solution in a water bath sonicator for 5-10 minutes or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Sterilization & Storage: Filter the final micelle solution through a 0.22 µm syringe filter to remove large aggregates and ensure sterility.[2] Store the formulation at 4°C.

G cluster_prep Step 1: Preparation cluster_form Step 2: Micelle Formation cluster_refine Step 3: Refinement & Storage A Dissolve DSPE-Hyd-PEG-Mal & Hydrophobic Drug in Chloroform B Form Thin Lipid-Drug Film (Rotary Evaporation) A->B C Dry Film Under Vacuum B->C D Hydrate Film with warmed PBS (pH 7.4) C->D E Agitate to facilitate Self-Assembly D->E F Drug-Loaded Micelles Form E->F G Sonicate or Extrude for Size Uniformity F->G H Sterile Filter (0.22 µm) G->H I Store at 4°C H->I

Caption: Workflow for the thin-film hydration method.

Protocol 2: Characterization of Micelles

A. Size and Zeta Potential Measurement

  • Instrument: Dynamic Light Scattering (DLS) system.

  • Procedure:

    • Dilute the micelle solution with deionized water or PBS to an appropriate concentration.

    • Equilibrate the sample to 25°C.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

    • Perform measurements in triplicate for statistical accuracy.

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Instrument: HPLC or UV-Vis Spectrophotometer.

  • Procedure:

    • Separate Free Drug: Separate the unencapsulated drug from the micelles using methods like dialysis, ultrafiltration, or size exclusion chromatography.[2]

    • Quantify Encapsulated Drug: Lyse the purified drug-loaded micelles by adding a suitable solvent (e.g., methanol or DMSO) to dissolve the core and release the drug.

    • Quantify Total Drug: Lyse a known volume of the original, unpurified micelle solution to determine the total amount of drug.

    • Measure the drug concentration in all samples using a pre-established calibration curve.

    • Calculations:

      • EE (%) = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

      • DLC (%) = (Amount of Encapsulated Drug / Total Weight of Micelles) x 100

C. In Vitro pH-Triggered Drug Release Study

  • Method: Dialysis method.

  • Procedure:

    • Transfer a known volume (e.g., 1 mL) of the purified drug-loaded micelle solution into a dialysis bag (e.g., MWCO 3.5 kDa).

    • Prepare two sets of release media: PBS at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.0 (simulating the endosomal environment).

    • Immerse the dialysis bags in a large volume of the respective release media (e.g., 50 mL) and incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected aliquots using HPLC or UV-Vis.

    • Plot the cumulative drug release percentage against time for both pH conditions. A significantly faster release at pH 5.0 demonstrates the pH-sensitivity conferred by the hydrazone linker.[8][14]

G cluster_physio Physiological pH (7.4) cluster_acidic Acidic Endosomal pH (5.0) A Micelle with Drug Hydrazone Linker Stable B Slow, Minimal Drug Leakage A->B C Micelle with Drug Hydrazone Linker Hydrolyzes D Rapid, Triggered Drug Release C->D

Caption: pH-sensitive drug release mechanism.

Protocol 3: Conjugation of Thiolated Ligands to the Micelle Surface

This protocol utilizes the maleimide group on the micelle surface to attach targeting moieties.[4]

Materials:

  • Purified drug-loaded DSPE-Hyd-PEG-Mal micelles.

  • Thiol-containing targeting ligand (e.g., a cysteine-terminated peptide like cRGD).

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5).

  • Size exclusion chromatography column (e.g., Sephadex G-50) to remove unreacted ligand.

Procedure:

  • Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has internal disulfide bonds, it may need to be reduced first using a mild reducing agent like TCEP.

  • Conjugation Reaction: Add the ligand solution to the micelle solution at a predetermined molar ratio (e.g., 10:1 ligand-to-maleimide).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The maleimide group reacts with the free sulfhydryl group to form a stable thioether bond.

  • Purification: Remove the unreacted, excess ligand from the functionalized micelles by passing the reaction mixture through a size exclusion chromatography column or by using dialysis against PBS.

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (if the ligand is large enough), XPS (to detect unique atoms in the ligand, like sulfur), or by functional assays (e.g., enhanced cellular uptake in receptor-positive cells).

G A Prepare Drug-Loaded DSPE-Hyd-PEG-Mal Micelles C Mix Micelles and Ligand at desired molar ratio A->C B Dissolve Thiolated Ligand (e.g., cRGD peptide) in Reaction Buffer (pH 6.5-7.5) B->C D Incubate (2-4h at RT or overnight at 4°C) C->D Maleimide-Thiol Reaction E Purify Functionalized Micelles (Size Exclusion Chromatography or Dialysis) D->E F Characterize Conjugation & Store at 4°C E->F

Caption: Workflow for ligand conjugation to micelles.

References

Post-Insertion of DSPE-Hyd-PEG-Mal (MW 2000) into Pre-formed Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-insertion technique is a versatile and widely adopted method for modifying the surface of pre-formed liposomes with functionalized lipids. This approach allows for the incorporation of targeting ligands, stealth moieties, and environmentally sensitive linkers after the liposome formulation and drug encapsulation process, thus preserving the integrity of both the liposome and the encapsulated cargo. This document provides detailed application notes and protocols for the post-insertion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-hydrazone-poly(ethylene glycol)-maleimide (DSPE-Hyd-PEG-Mal) with a molecular weight of 2000 Da into pre-formed liposomes.

The DSPE-Hyd-PEG-Mal polymer offers a trifunctional design:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A lipid anchor that facilitates insertion into the liposomal bilayer.

  • PEG (Polyethylene Glycol): A hydrophilic polymer that provides a "stealth" characteristic, prolonging circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.

  • Hydrazone (Hyd) Linker: A pH-sensitive bond that is stable at physiological pH (7.4) but undergoes hydrolysis in acidic environments, such as those found in endosomes (pH 5.0-6.0) or the tumor microenvironment. This allows for triggered release of a conjugated payload.

  • Maleimide (Mal): A reactive group that readily forms a stable thioether bond with sulfhydryl (-SH) groups present in peptides, antibodies, or other targeting moieties.

These application notes will guide researchers through the process of post-insertion, characterization, and application of DSPE-Hyd-PEG-Mal modified liposomes for targeted drug delivery.

Data Presentation

Table 1: Physicochemical Characterization of Liposomes Before and After Post-Insertion of DSPE-PEG-Mal
ParameterPre-formed LiposomesAfter Post-Insertion (5 mol% DSPE-PEG-Mal)
Mean Diameter (nm) 100 ± 5115 ± 7
Polydispersity Index (PDI) < 0.1< 0.15
Zeta Potential (mV) -15 ± 3-25 ± 4
Post-Insertion Efficiency (%) N/A> 90%[1]
Table 2: Effect of DSPE-PEG Molar Ratio on Liposome Stability
DSPE-PEG (mol%)Liposome Survival Rate in Cationic Solution (Day 3)
0~9%
5~45%
20> 70%

Data adapted from studies on the stabilizing effect of DSPE-PEG in the presence of divalent cations, demonstrating that higher PEGylation enhances stability.

Table 3: pH-Dependent In Vitro Release of Doxorubicin from Hydrazone-Linked Liposomes
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1< 5~30
6~10~70
12~15> 90[2]
24~20> 95

This table illustrates the pH-sensitive release profile characteristic of hydrazone-linked drug delivery systems. Release is significantly accelerated at acidic pH, mimicking the endosomal environment.

Experimental Protocols

Protocol 1: Post-Insertion of DSPE-Hyd-PEG-Mal into Pre-formed Liposomes

This protocol details the steps for inserting DSPE-Hyd-PEG-Mal into already prepared liposomes.

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC/Cholesterol) in a suitable buffer (e.g., PBS, pH 7.4).

  • DSPE-Hyd-PEG-Mal (MW 2000).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Water bath or incubator set to a temperature above the phase transition temperature (Tm) of the liposome-forming lipids (e.g., 60°C for DSPC-based liposomes).

Procedure:

  • Prepare DSPE-Hyd-PEG-Mal Micelles:

    • Calculate the required amount of DSPE-Hyd-PEG-Mal to achieve the desired molar percentage in the final liposome formulation (e.g., 5 mol%).

    • Dissolve the DSPE-Hyd-PEG-Mal powder in a small volume of PBS (pH 7.4) to a concentration above its critical micelle concentration (CMC). The CMC for DSPE-PEG2000 is approximately 2.44 µM.

    • Briefly vortex and incubate the solution at a temperature above the Tm of the DSPE lipid for 5-10 minutes to ensure complete dissolution and micelle formation.

  • Incubation for Post-Insertion:

    • Add the DSPE-Hyd-PEG-Mal micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture in a water bath or incubator at a temperature above the Tm of the liposome-forming lipids (e.g., 60°C) for 1 hour with gentle, intermittent mixing.

  • Purification:

    • Cool the liposome suspension to room temperature.

    • Remove any unincorporated DSPE-Hyd-PEG-Mal micelles by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis against PBS (pH 7.4).

  • Storage:

    • Store the final DSPE-Hyd-PEG-Mal modified liposomes at 4°C.

Protocol 2: Characterization of Modified Liposomes by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size, polydispersity index (PDI), and zeta potential of the liposomes.

Materials and Equipment:

  • Liposome suspension (pre- and post-insertion).

  • Deionized water or appropriate buffer for dilution.

  • DLS instrument (e.g., Malvern Zetasizer).

  • Cuvettes for size and zeta potential measurements.

Procedure for Size and PDI Measurement:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in deionized water or the working buffer to an appropriate concentration for DLS measurement. The optimal concentration should be determined based on the instrument's specifications to achieve a suitable scattering intensity.[3]

  • Instrument Setup:

    • Set the instrument temperature to 25°C.

    • Select the appropriate scattering angle (e.g., 173° for backscatter detection or use multi-angle DLS (MADLS) if available).[4][5][6][7]

    • Set the measurement duration and number of runs (e.g., 3 runs of 10-15 measurements each).

  • Measurement:

    • Transfer the diluted sample to a disposable sizing cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Initiate the size measurement.

  • Data Analysis: The instrument software will provide the Z-average diameter (mean size) and the Polydispersity Index (PDI), which indicates the width of the size distribution.

Procedure for Zeta Potential Measurement:

  • Sample Preparation: Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration for zeta potential measurement.

  • Instrument Setup:

    • Ensure the instrument is in zeta potential measurement mode.

    • Use a dedicated folded capillary cell (zeta cell).

  • Measurement:

    • Carefully inject the sample into the zeta cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Start the measurement.

  • Data Analysis: The software will calculate the zeta potential based on the electrophoretic mobility of the liposomes.

Protocol 3: Quantification of DSPE-PEG Insertion by HPLC

This protocol provides a method to quantify the amount of DSPE-PEG incorporated into the liposomes using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[8][9][10]

Materials and Equipment:

  • Modified liposome sample.

  • Methanol, HPLC grade.

  • Ammonium acetate.

  • C18 reverse-phase HPLC column.

  • HPLC system with a gradient pump, autosampler, and ELSD or CAD.

Procedure:

  • Sample Preparation:

    • Disrupt the liposome structure by adding an excess of methanol to a known volume of the liposome suspension (e.g., 1:10 v/v liposomes to methanol).

    • Vortex thoroughly to ensure complete dissolution of the lipids.

  • HPLC Method:

    • Mobile Phase A: 4 mM Ammonium Acetate in water.

    • Mobile Phase B: 4 mM Ammonium Acetate in methanol.

    • Gradient Program:

      • 0-10 min: 80% B to 100% B (linear gradient).

      • 10-15 min: Hold at 100% B.

      • 15-20 min: 100% B to 80% B (linear gradient).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • ELSD/CAD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's instructions.

  • Calibration Curve: Prepare a series of standard solutions of DSPE-Hyd-PEG-Mal in methanol at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared liposome sample. Determine the peak area corresponding to DSPE-Hyd-PEG-Mal and calculate its concentration in the sample using the calibration curve. The post-insertion efficiency can be calculated as the ratio of the measured amount of inserted lipid to the initial amount added.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Liposome Preparation cluster_modification Surface Modification cluster_purification_characterization Purification & Characterization cluster_conjugation_application Bioconjugation & Application Lipid_Film 1. Lipid Film Hydration Extrusion 2. Extrusion Lipid_Film->Extrusion Preformed_Liposomes 3. Pre-formed Liposomes Extrusion->Preformed_Liposomes Post_Insertion 5. Post-Insertion (Incubation > Tm) Preformed_Liposomes->Post_Insertion Micelle_Formation 4. DSPE-Hyd-PEG-Mal Micelle Formation Micelle_Formation->Post_Insertion Purification 6. Purification (SEC / Dialysis) Post_Insertion->Purification DLS 7. DLS Analysis (Size, PDI, Zeta) Purification->DLS HPLC 8. HPLC-ELSD/CAD (Quantification) Purification->HPLC Conjugation 9. Conjugation to Thiolated Ligand Purification->Conjugation Application 10. In Vitro / In Vivo Studies Conjugation->Application pH_Triggered_Release cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosomal Compartment (pH 5.0-6.0) Liposome_Circulation Intact Liposome (Stable Hydrazone Bond) Liposome_Endosome Liposome in Endosome Liposome_Circulation->Liposome_Endosome Cellular Uptake Hydrolysis Hydrazone Bond Hydrolysis Liposome_Endosome->Hydrolysis Drug_Release Drug Release Hydrolysis->Drug_Release Doxorubicin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria cluster_apoptosis Apoptotic Cascade Dox Doxorubicin Top2 Topoisomerase II Dox->Top2 Inhibition DNA_Damage DNA Double-Strand Breaks Top2->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apaf1 Apaf-1 p53->Apaf1 Casp9 Caspase-9 ROS Reactive Oxygen Species (ROS) Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome C Release Mito->CytoC CytoC->Apaf1 Dox_ROS Doxorubicin Dox_ROS->ROS Generates Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols for Thiol-Maleimide Conjugation of DSPE-Hyd-PEG-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of thiol-containing molecules to DSPE-Hyd-PEG-Maleimide (DSPE-Hyd-PEG-Mal). This process is pivotal in the development of targeted drug delivery systems, where DSPE-Hyd-PEG-Mal is incorporated into liposomes or nanoparticles to enable the attachment of targeting ligands such as antibodies, peptides, or aptamers.[1][2]

The thiol-maleimide reaction, a Michael addition reaction, is a widely used bioconjugation technique known for its high selectivity for thiol groups under mild conditions, resulting in a stable thioether bond.[3][4] The successful conjugation is highly dependent on optimizing various reaction parameters to ensure high efficiency and stability of the final conjugate.

Key Reaction Parameters and Optimization

The efficiency and specificity of the thiol-maleimide conjugation are influenced by several critical factors that must be carefully controlled.

pH: The pH of the reaction buffer is a crucial parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][5] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions.[3] At a pH below 6.5, the reaction rate decreases significantly as the thiol group is protonated.[5] Conversely, at a pH above 7.5, the maleimide group becomes susceptible to hydrolysis and can react with amines, leading to reduced selectivity.[3][5]

Temperature and Time: The reaction rate is temperature-dependent.[6] Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C for overnight incubation (8-16 hours).[6] Lower temperatures can be advantageous for sensitive biomolecules that may degrade at higher temperatures.[6]

Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers for this reaction.[6][7] It is critical to use buffers that are free of thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target thiol for the maleimide group.[6][8]

Molar Ratio of Reactants: To drive the reaction to completion, a molar excess of the maleimide-containing molecule (DSPE-Hyd-PEG-Mal) is generally used. A common starting point is a 10 to 20-fold molar excess of maleimide to the thiol-containing molecule.[6][7][9] However, the optimal ratio may need to be determined empirically, especially when dealing with larger molecules where steric hindrance could be a factor.[9]

Reducing Agents: For proteins or peptides where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.[6][9] Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not contain a thiol group and therefore does not need to be removed before the conjugation reaction.[6][8] DTT can also be used, but it must be removed from the solution before adding the maleimide reagent to prevent it from competing with the target thiol.[8][9]

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[3][5]
Temperature 4°C or 20-25°CLower temperature for sensitive molecules, room temperature for faster reaction.[6][10]
Reaction Time 30 min - 2 hours (at 20-25°C) or 8-16 hours (at 4°C)Time should be optimized based on the specific reactants.[6]
Buffers PBS, Tris, HEPES (10-100 mM)Must be free of thiol-containing compounds.[6][7]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of maleimide drives the reaction.[7][9]
Reducing Agent (if needed) TCEPDoes not interfere with the maleimide reaction.[6][8]

Experimental Workflow

The general workflow for conjugating a thiol-containing molecule to DSPE-Hyd-PEG-Mal involves preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_thiol Prepare Thiol-containing Molecule (e.g., reduce disulfide bonds with TCEP) reaction Mix Reactants in Thiol-Free Buffer (pH 6.5-7.5) prep_thiol->reaction prep_mal Prepare DSPE-Hyd-PEG-Mal Solution (dissolve in appropriate solvent, e.g., DMSO) prep_mal->reaction incubation Incubate (e.g., 2h at RT or overnight at 4°C) reaction->incubation quench Quench Reaction (optional, with excess free thiol) incubation->quench purify Purify Conjugate (e.g., dialysis, SEC) quench->purify analyze Analyze Conjugate (e.g., HPLC, MS) purify->analyze G cluster_conjugate Thiol-Maleimide Conjugate cluster_pathways Potential Fates cluster_outcomes Outcomes Conjugate Thiosuccinimide Conjugate Deconjugation Retro-Michael Reaction (Thiol Exchange) Conjugate->Deconjugation Stabilization Hydrolysis (Ring Opening) Conjugate->Stabilization Unstable Loss of Payload & Off-Target Effects Deconjugation->Unstable Stable Stable Conjugate Stabilization->Stable

References

Characterization of DSPE-Hyd-PEG-Mal Conjugated Nanoparticles by Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with polyethylene glycol (PEG) is a cornerstone in the development of advanced nanoparticle drug delivery systems. The addition of a hydrazone (Hyd) linker introduces pH-sensitivity, allowing for triggered drug release in the acidic tumor microenvironment. Furthermore, a maleimide (Mal) terminal group enables the covalent conjugation of targeting ligands, such as antibodies or peptides, enhancing specificity and therapeutic efficacy. This application note provides a detailed protocol for the characterization of DSPE-Hyd-PEG-Mal conjugated nanoparticles using Dynamic Light Scattering (DLS), a critical technique for determining key physicochemical properties such as hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Data Presentation

The size, PDI, and surface charge of nanoparticles are critical parameters that influence their in vivo behavior, including circulation time, biodistribution, and cellular uptake. The following tables summarize typical DLS data for DSPE-PEG conjugated nanoparticles, providing a reference for expected values.

Table 1: Influence of DSPE-PEG2000:Soluplus Ratio on Nanoparticle Size and Zeta Potential [1]

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
10:136.50.900-28.5
5:180.80.644-29.2
4:1128.10.295-28.1
1:1116.60.112-13.7

Table 2: DLS Data for DSPE-mPEG2000 Polymeric Micelles [2]

FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPE-mPEG20009.6 ± 0.6Mono-modal-2.7 ± 1.1

Table 3: DLS Data for Curcumin-Loaded DSPE-PEG Nanoparticles [3]

FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Curcumin-DSPE-PEG NPs81.93 ± 0.5Narrow-11.1

Experimental Protocols

Nanoparticle Formulation (Thin-Film Hydration Method)

This protocol describes a common method for preparing lipid-based nanoparticles.

Materials:

  • DSPE-Hyd-PEG-Mal

  • Additional lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated (optional)

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • Dissolve DSPE-Hyd-PEG-Mal and other lipid components in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired nanoparticle characteristics.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid phase transition temperature) by gentle rotation of the flask. This will form a suspension of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

Dynamic Light Scattering (DLS) Measurement

This protocol outlines the steps for analyzing the formulated nanoparticles using DLS.

Instrumentation:

  • A Dynamic Light Scattering instrument (e.g., Zetasizer Nano ZS or similar).

Sample Preparation:

  • Dilute the nanoparticle suspension to an appropriate concentration with the hydration buffer (e.g., PBS, pH 7.4) to avoid multiple scattering effects. A typical starting dilution is 1:100, but this may need to be optimized.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.

  • Transfer the filtered sample into a clean, dust-free cuvette.

Instrument Settings (Example):

  • Measurement Type: Size and Zeta Potential

  • Dispersant: Water (or appropriate buffer)

  • Temperature: 25°C

  • Equilibration Time: 120 seconds

  • Measurement Angle: 173° (Backscatter)

  • Number of Measurements: 3

  • Number of Runs: 10-15 per measurement

Data Acquisition and Analysis:

  • Place the cuvette in the DLS instrument.

  • Allow the sample to equilibrate to the set temperature.

  • Perform the size and zeta potential measurements according to the instrument's software instructions.

  • The instrument will report the Z-average hydrodynamic diameter, Polydispersity Index (PDI), and Zeta Potential. The Z-average is the intensity-weighted mean hydrodynamic size, and the PDI is a measure of the width of the size distribution.

Visualizations

DSPE_Hyd_PEG_Mal_Nanoparticle cluster_nanoparticle DSPE-Hyd-PEG-Mal Nanoparticle cluster_peg_shell Hydrophilic PEG Shell cluster_functional_groups Functional Groups Core Hydrophobic Core (Drug Encapsulation) LipidBilayer Lipid Bilayer (DSPE) Core->LipidBilayer PEG PEG (Stealth Properties) LipidBilayer->PEG covalent linkage Hydrazone Hydrazone Linker (pH-Sensitive) PEG->Hydrazone Maleimide Maleimide (Targeting Ligand Conjugation) Hydrazone->Maleimide

Caption: Structure of a DSPE-Hyd-PEG-Mal Nanoparticle.

DLS_Workflow DLS Characterization Workflow arrow arrow Start Start: Nanoparticle Suspension Dilution 1. Dilute Sample (e.g., 1:100 in PBS) Start->Dilution Filtration 2. Filter Sample (0.22 µm syringe filter) Dilution->Filtration Cuvette 3. Transfer to Cuvette Filtration->Cuvette DLS_Instrument 4. Place in DLS Instrument Cuvette->DLS_Instrument Equilibration 5. Temperature Equilibration DLS_Instrument->Equilibration Measurement 6. Perform DLS Measurement Equilibration->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis End End: Hydrodynamic Diameter, PDI, Zeta Potential Data_Analysis->End

Caption: Experimental Workflow for DLS Analysis.

References

In vitro and in vivo applications of DSPE-Hyd-PEG-Mal in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DSPE-Hyd-PEG-Mal in Preclinical Models

Document ID: ANP-DHPM-202512 Version: 1.0 For: Researchers, scientists, and drug development professionals.

Introduction

The functionalized lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is a cornerstone of advanced drug delivery systems.[1] The addition of a hydrazone (Hyd) linker and a maleimide (Mal) terminal group creates a versatile tool for developing sophisticated nanocarriers, such as liposomes and micelles, for preclinical research.

  • DSPE-PEG: Forms the basic structure, with the DSPE lipid anchoring the molecule into the nanoparticle's lipid bilayer and the hydrophilic PEG chain providing a "stealth" coating. This PEGylation prolongs circulation time by reducing clearance by the mononuclear phagocyte system.[2][3]

  • Hydrazone (Hyd) Linker: This bond is strategically placed between PEG and the drug or another component. It is acid-labile, meaning it remains stable at physiological pH (7.4) but cleaves in acidic environments.[4][5] This property is exploited for triggered drug release in the acidic tumor microenvironment or within cellular endosomes (pH 5.0-6.5).[6][7]

  • Maleimide (Mal) Group: This reactive group is located at the distal end of the PEG chain. It allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, that possess a free sulfhydryl (-SH) group.[8][9] This "active targeting" enhances the accumulation of the nanocarrier at the desired site, increasing therapeutic efficacy and reducing off-target effects.[3][10]

This document provides detailed application notes and protocols for utilizing nanoparticles functionalized with both pH-sensitive hydrazone linkers and maleimide groups for targeted ligand attachment in preclinical in vitro and in vivo models.

Key Applications

In Vitro Applications
  • pH-Sensitive Drug Release: Formulations incorporating a DSPE-Hyd-PEG linker are used to demonstrate controlled release of therapeutic payloads in response to acidic pH, mimicking the conditions of tumor microenvironments or endo-lysosomal compartments.[11]

  • Targeted Cellular Uptake: The maleimide group allows for conjugation of specific ligands (e.g., peptides like cRGD, antibodies like anti-HER2) to the nanoparticle surface.[12] This enables studies on receptor-mediated endocytosis and enhanced cellular uptake in specific cancer cell lines that overexpress the target receptor.[7]

  • Cytotoxicity and Therapeutic Efficacy: The combined effect of targeted delivery and pH-triggered intracellular drug release can be evaluated through cytotoxicity assays (e.g., MTT, SRB). These studies often show significantly lower IC50 values for the targeted, pH-sensitive formulation compared to non-targeted or non-pH-sensitive controls.[7][11]

  • Endosomal Escape Visualization: By encapsulating a fluorescent dye, confocal microscopy can be used to visualize the nanoparticle's journey into the cell, its accumulation in endosomes, and the subsequent release of the dye into the cytoplasm upon hydrazone bond cleavage, confirming the endosomal escape mechanism.

In Vivo Applications
  • Pharmacokinetics (PK) and Biodistribution: In preclinical animal models, these nanoparticles typically exhibit extended circulation half-lives due to PEGylation.[13][14] Active targeting via the conjugated ligand and the Enhanced Permeability and Retention (EPR) effect leads to higher accumulation in tumor tissue compared to healthy organs.[15]

  • Antitumor Efficacy: In tumor-bearing animal models (e.g., xenografts), intravenously administered nanoparticles can significantly inhibit tumor growth and improve survival rates compared to the free drug or non-targeted formulations.[16]

  • In Vivo Imaging: By co-encapsulating an imaging agent (e.g., a near-infrared dye) or conjugating it to the surface, the biodistribution and tumor accumulation of the nanoparticles can be monitored non-invasively over time.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from preclinical studies involving targeted, pH-sensitive nanoparticles. The exact values are dependent on the specific formulation, drug, targeting ligand, and preclinical model used.

Table 1: Typical Physicochemical Properties of Functionalized Nanoparticles

Parameter Non-Targeted Liposomes Targeted pH-Sensitive Liposomes Typical Range/Value
Hydrodynamic Diameter (nm) 115 ± 5 125 ± 7 100 - 150 nm
Polydispersity Index (PDI) 0.12 ± 0.02 0.15 ± 0.03 < 0.2
Zeta Potential (mV) -15 ± 3 -12 ± 4 -5 to -20 mV
Drug Encapsulation Efficiency (%) > 90% > 90% > 85%

| Drug Loading Content (%) | ~5% | ~5% | 2 - 10% (w/w) |

Table 2: Comparative In Vitro Drug Release Profile

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%)
1 5.2 ± 1.1 35.6 ± 3.4
4 10.8 ± 1.5 68.1 ± 4.2
12 18.3 ± 2.1 85.4 ± 5.1

| 24 | 25.7 ± 2.9 | 92.3 ± 4.8 |

Table 3: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell Line Drug Free Drug (µg/mL) Non-Targeted Liposomes (µg/mL) Targeted pH-Sensitive Liposomes (µg/mL)
MCF-7 (Breast Cancer) Doxorubicin 0.85 0.62 0.15
KB (Oral Cancer, Folate Receptor+) Doxorubicin 0.45 0.38 0.09[7]

| A549 (Lung Cancer, Folate Receptor-) | Doxorubicin | 0.51 | 0.25 | 0.23[7] |

Table 4: Illustrative In Vivo Pharmacokinetic Parameters in Rats

Formulation Half-life (t½, hours) Clearance (CL, mL/h/kg) AUC (0-∞) (µg·h/mL)
Free Drug 1.5 55 90

| Liposomal Formulation | 18.2 | 4.5 | 1100 |

Table 5: Illustrative Biodistribution in Tumor-Bearing Mice (% Injected Dose/gram at 24h)

Organ Free Drug Non-Targeted Liposomes Targeted pH-Sensitive Liposomes
Tumor 1.8 ± 0.4 5.5 ± 1.1 12.3 ± 2.5
Liver 15.2 ± 3.1 12.1 ± 2.8 10.5 ± 2.1
Spleen 8.9 ± 1.9 14.5 ± 3.5 11.8 ± 2.9
Heart 6.5 ± 1.2 1.5 ± 0.5 1.2 ± 0.4

| Kidney | 22.1 ± 4.5 | 2.1 ± 0.8 | 1.9 ± 0.6 |

Visualizations: Workflows and Mechanisms

structure

Conceptual structure of a dual-functionalized lipid.

formulation_workflow

Workflow for preparing targeted, pH-sensitive nanoparticles.

mechanism_of_action

Mechanism of targeted delivery and intracellular release.

Experimental Protocols

Protocol 1: Formulation of Ligand-Targeted, pH-Sensitive Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes that are surface-functionalized with a targeting peptide and contain a pH-sensitive linker for drug release.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • DSPE-PEG(2000)-Hydrazone-Doxorubicin (pre-synthesized conjugate)

  • Thiol-containing targeting peptide (e.g., cRGDfK-SH)

  • Chloroform, Methanol

  • HEPES buffer (20 mM, 150 mM NaCl, pH 7.4)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm)

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG(2000)-Maleimide, and DSPE-PEG(2000)-Hydrazone-Doxorubicin in a chloroform/methanol (2:1 v/v) mixture. A typical molar ratio is 55:40:4:1. b. Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at 60°C to form a thin, uniform lipid film. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sizing: a. Hydrate the lipid film with HEPES buffer (pH 7.4) by vortexing at 60°C for 30 minutes. The final lipid concentration should be ~10-20 mg/mL. b. Subject the resulting suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a 60°C water bath to enhance encapsulation. c. Extrude the liposome suspension 11-15 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.

  • Ligand Conjugation: a. Dissolve the thiol-containing peptide in PBS (pH 7.2). b. Add the peptide solution to the extruded liposome suspension at a molar ratio of 1:1 peptide to DSPE-PEG-Maleimide. c. Incubate the mixture overnight at room temperature with gentle stirring, protected from light.[17]

  • Purification: a. Transfer the liposome-peptide mixture to dialysis tubing (MWCO 10 kDa). b. Dialyze against HEPES buffer (pH 7.4) for 48 hours, with buffer changes every 8-12 hours, to remove unconjugated peptide. c. Store the final purified liposomes at 4°C. Characterize for size, zeta potential, and drug concentration.

Protocol 2: In Vitro pH-Triggered Drug Release Assay

Materials:

  • Purified pH-sensitive liposomes

  • Release buffers: PBS at pH 7.4 and Acetate buffer at pH 5.5

  • Dialysis cassettes (MWCO 10 kDa)

  • Spectrofluorometer or HPLC system for drug quantification

Procedure:

  • Pipette 1 mL of the liposome suspension into a dialysis cassette.

  • Place the cassette into 500 mL of release buffer (either pH 7.4 or pH 5.5).

  • Incubate at 37°C with continuous, gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the external buffer (dialysate) for analysis and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the dialysate using a suitable analytical method (e.g., fluorescence for doxorubicin at Ex/Em = 480/590 nm).

  • To determine the total drug amount, lyse a sample of the original liposome suspension with a detergent (e.g., 1% Triton X-100).

  • Calculate the cumulative percentage of drug released at each time point relative to the total drug amount.[11]

Protocol 3: Cellular Uptake Study by Flow Cytometry

Materials:

  • Target cancer cell line (e.g., MCF-7) and a control cell line with low target expression.

  • Fluorescently labeled liposomes (e.g., containing Rhodamine-PE).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Flow cytometer.

  • Trypsin-EDTA, PBS.

Procedure:

  • Seed cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare solutions of fluorescently labeled targeted and non-targeted liposomes in serum-free medium at a final lipid concentration of 100 µg/mL.

  • Aspirate the old medium from the cells, wash once with PBS, and add the liposome-containing medium.

  • Incubate for 4 hours at 37°C. For competition studies, pre-incubate a set of wells with a 100-fold excess of the free targeting ligand for 30 minutes before adding the targeted liposomes.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop uptake and remove surface-bound liposomes.

  • Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in 500 µL of PBS for flow cytometry analysis.

  • Analyze at least 10,000 cells per sample and quantify the mean fluorescence intensity to determine cellular uptake.

Protocol 4: In Vivo Antitumor Efficacy Study

Materials:

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).

  • Tumor cells for xenograft model (e.g., 5 x 10^6 MCF-7 cells).

  • Test articles: Saline (control), free drug, non-targeted liposomes, targeted pH-sensitive liposomes.

  • Calipers for tumor measurement.

  • Sterile syringes and needles for injection.

Procedure:

  • Tumor Inoculation: Subcutaneously inject the tumor cells into the right flank of each mouse. Allow the tumors to grow to a palpable volume of approximately 100-150 mm³.

  • Animal Grouping: Randomize the mice into treatment groups (n=6-8 per group).

    • Group 1: Saline

    • Group 2: Free Drug (e.g., Doxorubicin at 5 mg/kg)

    • Group 3: Non-Targeted Liposomes (5 mg/kg equivalent drug)

    • Group 4: Targeted pH-Sensitive Liposomes (5 mg/kg equivalent drug)

  • Treatment: Administer the formulations via intravenous (tail vein) injection once every three days for a total of four injections.

  • Monitoring: a. Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor animal body weight and general health status throughout the study as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period (e.g., 28 days).

  • Analysis: Plot the mean tumor volume versus time for each group. At the end of the study, excise the tumors, weigh them, and photograph them for comparison. Perform statistical analysis to determine the significance of differences between treatment groups.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency of DSPE-Hyd-PEG-Mal (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-Hyd-PEG-Mal (MW 2000) to achieve high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a thiol-containing molecule to DSPE-Hyd-PEG-Mal?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[1][2][3]

Q2: What molar ratio of DSPE-Hyd-PEG-Mal to my thiol-containing molecule should I use?

A2: A molar excess of the DSPE-Hyd-PEG-Mal is generally recommended to drive the reaction to completion. For labeling proteins, a 10- to 20-fold molar excess is a common starting point.[4] However, the optimal ratio can depend on the size and steric hindrance of the molecule being conjugated. For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio has been shown to be optimal, whereas for a larger nanobody, a 5:1 ratio yielded the best results.[5][6] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific molecule.

Q3: What are the recommended reaction time and temperature for the conjugation?

A3: The reaction is typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C for 8-16 hours (overnight).[1][4] Lower temperatures are recommended for sensitive proteins to minimize degradation, though this will require a longer incubation time.[1][4] For smaller molecules, significant conjugation can be observed within minutes.[4]

Q4: How should I store DSPE-Hyd-PEG-Mal to maintain its reactivity?

A4: DSPE-Hyd-PEG-Mal should be stored at -20°C in a dry environment.[7] It is crucial to avoid repeated freeze-thaw cycles. Due to the susceptibility of the maleimide group to hydrolysis, especially in aqueous solutions at neutral to alkaline pH, it is recommended to prepare solutions fresh before each use.[2][4] If short-term storage of an aqueous solution is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[4]

Q5: What is the role of the hydrazone (Hyd) linker in the conjugation process?

A5: The hydrazone linker is a pH-sensitive cleavable linker. It is stable at neutral pH (like in the bloodstream) but is designed to be cleaved in the acidic environment of endosomes or lysosomes, allowing for the release of a conjugated drug within the target cell. During the maleimide-thiol conjugation reaction, the hydrazone linker is generally stable and does not directly participate in or interfere with the reaction.

Troubleshooting Guide

Low or No Conjugation Efficiency

This is one of the most common issues encountered during the conjugation process. The following sections break down the potential causes and provide solutions.

Potential Cause Recommended Solution
Maleimide Hydrolysis The maleimide ring is prone to hydrolysis, especially at pH > 7.5, rendering it inactive.[1][2][3] Prepare DSPE-Hyd-PEG-Mal solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[4]
Thiol Oxidation Free thiol groups (-SH) on your molecule can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[4] Degas buffers to remove dissolved oxygen. Consider adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiols in their reduced, reactive state.[4] Avoid metal ions that can catalyze oxidation by including a chelating agent like EDTA in your buffers.[8]
Improper Storage of Reagents Storing DSPE-Hyd-PEG-Mal in a non- desiccated environment or at inappropriate temperatures can lead to degradation. Always store at -20°C under dry conditions. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[4][5][6]
Parameter Potential Issue Troubleshooting Steps
pH The pH of the reaction buffer is outside the optimal range of 6.5-7.5.[1][2]Prepare fresh buffer and confirm the pH is within the 6.5-7.5 range. At pH below 6.5, the reaction rate is significantly slower.[1] Above pH 7.5, maleimide hydrolysis increases, and the reaction with primary amines becomes a competing side reaction.[1][2]
Molar Ratio An insufficient amount of DSPE-Hyd-PEG-Mal is used, leading to incomplete conjugation.Increase the molar excess of DSPE-Hyd-PEG-Mal to your thiol-containing molecule. A 10- to 20-fold excess is a good starting point for proteins.[4] For smaller peptides, a lower excess (e.g., 2:1) may be sufficient.[5][6]
Reaction Time/Temperature The reaction may not have proceeded to completion due to insufficient time or low temperature.Increase the incubation time. If working at 4°C, consider letting the reaction proceed overnight.[1][4] If your molecule is stable at room temperature, increasing the temperature from 4°C to 20-25°C will increase the reaction rate.[1][9]
Buffer Composition Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can interfere with the conjugation.Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS) or HEPES.[1]
Potential Cause Recommended Solution
Steric Hindrance The thiol group on your molecule may be sterically hindered, preventing efficient reaction with the maleimide.
Inaccurate Quantification The concentration of your starting materials may be incorrect, leading to an inaccurate molar ratio.
Loss of Product During Purification The conjugated product may be lost during purification steps like dialysis or chromatography.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters influencing the maleimide-thiol conjugation reaction.

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal amine reaction
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[1][2]

Table 2: Effect of Molar Ratio on Conjugation Efficiency

Maleimide:Thiol Molar RatioMolecule TypeConjugation EfficiencyReference
2:1cRGDfK (small peptide)84 ± 4%[5][6]
5:111A4 (nanobody)58 ± 12%[5][6]
10:1 - 20:1General ProteinsGenerally sufficient for high conjugation[4]
>95%F3 peptide>95%[10]

Table 3: Effect of Temperature and Storage on Maleimide Reactivity

ConditionDurationLoss of Reactivity
Storage at 4°C7 days~10%[5][6]
Storage at 20°C7 days~40%[5][6]
Reaction at 4°C-Slower reaction rate, may require overnight incubation[1][4]
Reaction at Room Temp (20-25°C)-Faster reaction rate (typically 30 min - 2 hours)[1][4]

Experimental Protocols

Protocol 1: General Conjugation of a Thiol-Containing Peptide to DSPE-Hyd-PEG-Mal
  • Preparation of Reagents:

    • Prepare a stock solution of the thiol-containing peptide in a degassed, thiol-free buffer (e.g., 100 mM phosphate buffer with 5 mM EDTA, pH 7.0).

    • Immediately before use, dissolve the DSPE-Hyd-PEG-Mal (MW 2000) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reduction of Peptide Disulfides (if necessary):

    • If the peptide has internal disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution and incubate at room temperature for 30 minutes.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 2- to 10-fold) of the DSPE-Hyd-PEG-Mal solution to the peptide solution.

    • Mix gently and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 10 mM and incubate for 15 minutes.

  • Purification:

    • Purify the conjugate from unreacted peptide, DSPE-Hyd-PEG-Mal, and quenching agent using a suitable method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Assessment of Conjugation Efficiency by RP-HPLC
  • Instrumentation:

    • An HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Before initiating the conjugation reaction, inject samples of the unconjugated peptide and DSPE-Hyd-PEG-Mal to determine their individual retention times.

    • After the conjugation reaction, inject an aliquot of the reaction mixture onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and/or 280 nm if the peptide contains Trp or Tyr residues).

  • Analysis:

    • The conjugated product will have a different retention time than the starting materials.

    • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the initial peak area of the peptide.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Prepare Peptide Solution Prepare Peptide Solution Reduction (optional) Reduction (optional) Prepare Peptide Solution->Reduction (optional) Prepare DSPE-Hyd-PEG-Mal Solution Prepare DSPE-Hyd-PEG-Mal Solution Conjugation Reaction Conjugation Reaction Prepare DSPE-Hyd-PEG-Mal Solution->Conjugation Reaction Reduction (optional)->Conjugation Reaction Quenching (optional) Quenching (optional) Conjugation Reaction->Quenching (optional) Purification Purification Quenching (optional)->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for DSPE-Hyd-PEG-Mal conjugation.

maleimide_thiol_reaction cluster_conditions Optimal Conditions Thiol Thiol (-SH on Peptide) Thioether_Bond Stable Thioether Bond (Conjugate) Thiol->Thioether_Bond Nucleophilic Attack Maleimide Maleimide (on DSPE-Hyd-PEG) Maleimide->Thioether_Bond pH pH 6.5 - 7.5 Temp 4°C or Room Temp

Caption: Maleimide-thiol conjugation reaction mechanism.

troubleshooting_logic Start Low Conjugation Efficiency Check_Reagents Reagents Fresh & Stored Properly? Start->Check_Reagents Check_Conditions Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Analysis Analytical Method Sensitive? Check_Conditions->Check_Analysis Yes Optimize_Conditions Optimize pH, Ratio, Time, Temp Check_Conditions->Optimize_Conditions No Optimize_Analysis Validate Analytical Method Check_Analysis->Optimize_Analysis No Success Improved Efficiency Check_Analysis->Success Yes Prepare_Fresh->Start Optimize_Conditions->Start Optimize_Analysis->Start

References

How to prevent aggregation of DSPE-Hyd-PEG-Mal (MW 2000) liposomes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and handling of DSPE-Hyd-PEG-Mal (MW 2000) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in DSPE-Hyd-PEG-Mal liposome formulations?

A1: Aggregation in DSPE-Hyd-PEG-Mal liposome suspensions is often multifactorial. The most common causes include suboptimal pH, high ionic strength of the buffer, inappropriate storage temperatures, and issues related to the liposome preparation method itself. The pH-sensitive hydrazone (Hyd) linker and the reactive maleimide (Mal) group introduce specific stability considerations that must be carefully managed.

Q2: How does pH affect the stability of DSPE-Hyd-PEG-Mal liposomes?

A2: The pH of the formulation buffer is critical for several reasons. The hydrazone linker is designed to be stable at physiological pH (around 7.4) and to cleave under acidic conditions (pH < 6.5).[1] Deviations from the optimal neutral pH can lead to premature cleavage of the PEG chain, exposing the liposome core and promoting aggregation. Furthermore, the maleimide group is susceptible to hydrolysis, a reaction that is accelerated at alkaline pH, reducing its reactivity for subsequent conjugation.[2] Extreme pH values can also lead to the hydrolysis of the phospholipid esters, further compromising liposome integrity.[3]

Q3: Can the ionic strength of my buffer cause liposome aggregation?

A3: Yes, high ionic strength can lead to aggregation. While some salt is necessary to maintain physiological osmolarity, excessive salt concentrations can screen the surface charges that contribute to electrostatic repulsion between liposomes. This "charge screening" effect reduces the energy barrier to aggregation, allowing van der Waals forces to dominate and cause the liposomes to clump together.[4][5][6] For PEGylated liposomes, the presence of ions can also affect the conformation of the PEG chains, potentially reducing their steric hindrance effect.[7][8]

Q4: What is the recommended storage temperature for DSPE-Hyd-PEG-Mal liposomes?

A4: Generally, storing liposome formulations at 4°C is recommended to slow down chemical degradation processes like hydrolysis of the lipids and the maleimide group.[4][9] Freezing should be avoided as the formation of ice crystals can disrupt the liposome structure, leading to aggregation upon thawing.[9] If freezing is necessary, the use of cryoprotectants like sucrose or trehalose should be considered.[9]

Q5: My liposomes aggregate after I conjugate a molecule to the maleimide group. Why is this happening?

A5: Aggregation during or after conjugation can be a significant issue.[10] The process of conjugation itself can sometimes lead to cross-linking between liposomes if the molecule being conjugated can react with multiple maleimide groups on different liposomes. Additionally, the conjugation reaction conditions, such as pH and buffer components, must be carefully controlled to maintain liposome stability. The inclusion of a sufficient density of PEG chains on the liposome surface is crucial to provide a steric barrier that prevents aggregation during the coupling process.[10][11]

Troubleshooting Guide

Problem: Visible Aggregates or Cloudiness in the Liposome Suspension

This is a common indication that the colloidal stability of your liposome formulation has been compromised. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of all buffers used in the preparation and storage of the liposomes. For DSPE-Hyd-PEG-Mal liposomes, maintain a pH of 7.0-7.4 to ensure the stability of the hydrazone linker and minimize hydrolysis of the maleimide group.[2]
High Ionic Strength If using high salt buffers, consider reducing the salt concentration. Prepare the liposomes in a buffer with a physiological ionic strength (e.g., 150 mM NaCl) and evaluate for aggregation.[12]
Incorrect Storage Temperature Store liposomes at 4°C. Avoid freezing. If the liposomes have been frozen, they may not be salvageable. For future preparations, if freezing is required, incorporate a cryoprotectant.[9]
High Lipid Concentration High lipid concentrations can increase the probability of particle collision and aggregation.[4] Try preparing the liposomes at a lower total lipid concentration.
Inadequate Homogenization Ensure that the energy input during the sizing step (e.g., extrusion or sonication) is sufficient and consistent. For extrusion, using a sufficient number of passes (e.g., 11-21) through the membrane is critical for achieving a uniform size distribution.[13][14]
Lipid Degradation Use high-purity lipids and handle them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of lipid stock solutions.[15][16] Store lipids under an inert gas (e.g., argon or nitrogen) to prevent oxidation, especially if using unsaturated lipids in the formulation.
Insufficient PEG Density The presence of PEG on the liposome surface provides a steric barrier against aggregation.[10][11][17] Ensure that the molar percentage of DSPE-Hyd-PEG-Mal is sufficient to provide adequate surface coverage. A common starting point is 2-5 mol%.

Experimental Protocols

Protocol 1: Preparation of DSPE-Hyd-PEG-Mal Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • Primary phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • DSPE-Hyd-PEG-Mal (MW 2000)

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-Hyd-PEG-Mal at a desired molar ratio) in the organic solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a temperature above the phase transition temperature (Tm) of the lipids to form a thin, uniform lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tm of the lipid mixture.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by gentle swirling or vortexing to hydrate the film, resulting in a milky suspension of multilamellar vesicles (MLVs).[9]

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane and pre-heat it to a temperature above the Tm.

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane for an odd number of passes (typically 11-21) to generate SUVs with a more uniform size distribution.[14]

  • Purification and Storage:

    • The resulting translucent suspension of SUVs can be purified from unencapsulated material by methods such as size exclusion chromatography or dialysis.

    • Store the final liposome suspension at 4°C.

Visualizations

G Troubleshooting Workflow for Liposome Aggregation start Liposome Aggregation Observed check_pH Is the buffer pH between 7.0 and 7.4? start->check_pH check_ionic Is the ionic strength physiological (e.g., ~150 mM)? check_pH->check_ionic Yes adjust_pH Adjust buffer pH to 7.0-7.4 check_pH->adjust_pH No check_temp Was the suspension stored at 4°C and not frozen? check_ionic->check_temp Yes adjust_ionic Reduce salt concentration or use isotonic buffer check_ionic->adjust_ionic No check_extrusion Was the extrusion performed correctly (above Tm, sufficient passes)? check_temp->check_extrusion Yes adjust_temp Store at 4°C; use cryoprotectant if freezing is necessary check_temp->adjust_temp No check_peg Is the mol% of DSPE-Hyd-PEG-Mal sufficient (e.g., 2-5%)? check_extrusion->check_peg Yes re_extrude Re-evaluate extrusion protocol; ensure temperature and pass number are optimal check_extrusion->re_extrude No adjust_peg Increase mol% of PEG-lipid in the formulation check_peg->adjust_peg No stable Stable Liposome Suspension check_peg->stable Yes adjust_pH->check_ionic adjust_ionic->check_temp adjust_temp->check_extrusion re_extrude->check_peg adjust_peg->stable

Caption: Troubleshooting workflow for liposome aggregation issues.

G Factors Influencing DSPE-Hyd-PEG-Mal Liposome Stability cluster_formulation Formulation Parameters cluster_process Process & Storage cluster_stability Stability Outcomes pH pH (7.0-7.4) Liposome DSPE-Hyd-PEG-Mal Liposome pH->Liposome IonicStrength Ionic Strength (~150 mM) IonicStrength->Liposome LipidConc Lipid Concentration LipidConc->Liposome PEGDensity PEG Density (2-5 mol%) PEGDensity->Liposome Hydration Hydration Method Hydration->Liposome Extrusion Extrusion (Temp > Tm, >10 passes) Extrusion->Liposome StorageTemp Storage Temperature (4°C, No Freezing) StorageTemp->Liposome Aggregation Aggregation Fusion Fusion Leakage Drug Leakage Hydrolysis Linker/Lipid Hydrolysis Liposome->Aggregation Liposome->Fusion Liposome->Leakage Liposome->Hydrolysis

Caption: Key factors affecting liposome stability.

References

Optimizing the molar ratio of DSPE-Hyd-PEG-Mal for surface modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the surface modification of nanoparticles using DSPE-PEG-Maleimide (DSPE-PEG-Mal).

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Maleimide and what is its primary application?

DSPE-PEG-Maleimide is a lipid-polymer conjugate used for surface modification of nanocarriers like liposomes and nanoparticles.[1] It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor that inserts into the lipid bilayer, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive maleimide group at the terminus of the PEG chain.[1] This "PEGylation" creates a protective hydrophilic layer that enhances stability, prolongs circulation time by reducing clearance by the immune system, and allows for the covalent attachment of thiol-containing ligands such as peptides, antibodies, or other targeting moieties.[2][3][4]

Q2: What is the chemical basis for the conjugation reaction involving DSPE-PEG-Maleimide?

The conjugation chemistry relies on a Michael addition reaction between the maleimide group and a sulfhydryl (thiol, -SH) group from a ligand, such as a cysteine residue in a peptide or antibody.[5] This reaction is highly specific for thiols within the optimal pH range and forms a stable, covalent thioether bond.[5][6]

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

The ideal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[6][7] Below pH 6.5, the reaction rate slows as the thiol group is less likely to be in its reactive thiolate form.[6] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation.[5][6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[6]

Q4: How does the PEG chain length of DSPE-PEG-Mal affect my formulation?

The length of the PEG chain is a critical parameter that can influence several properties of the final nanoparticle formulation:

  • Stability and Circulation Time: Longer PEG chains generally provide a more effective "stealth" coating, which can lead to enhanced stability and longer circulation times.[3][8] As little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time.[8]

  • Nanoparticle Size: The effect on size can vary. Increasing the concentration of DSPE-PEG typically leads to smaller nanoparticles due to steric repulsion.[9] However, longer PEG chains can sometimes result in larger micelles.[8]

  • Ligand Accessibility: The PEG chain acts as a spacer, and its length can affect the accessibility of the conjugated ligand for its target. Longer PEG chains (e.g., 3400 Da) may provide better exposure for the ligand compared to shorter chains (e.g., 2000 Da), potentially leading to better binding.[10]

Q5: Should I perform the conjugation reaction before or after forming the nanoparticles?

Both pre-conjugation and post-conjugation (post-insertion) methods are used:

  • Pre-conjugation: The DSPE-PEG-Mal is first reacted with the thiol-containing ligand, and the resulting conjugate is then incorporated into the nanoparticle formulation during its preparation. This is a common approach but may be challenging if the ligand is sensitive to the formulation conditions.[10]

  • Post-insertion/Post-conjugation: Nanoparticles are first formed with DSPE-PEG-Mal already incorporated on their surface. The thiol-containing ligand is then added to the pre-formed nanoparticles to initiate the conjugation reaction on the surface.[7][11] This method is advantageous as it ensures the ligand is only displayed on the outer surface.[11]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Maleimide Hydrolysis The maleimide ring is prone to hydrolysis at neutral to alkaline pH, making it inactive.[6] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[5] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[6] Long-term storage of maleimide-functionalized nanoparticles at 20°C can lead to a ~40% loss of reactivity within 7 days.[12]
Incorrect Reaction pH The reaction is pH-dependent. Ensure the reaction buffer is maintained within the optimal pH range of 6.5-7.5 for efficient and selective conjugation.[6]
Oxidized/Unavailable Thiols Thiol groups can oxidize to form disulfide bonds, rendering them unavailable for conjugation. If modifying proteins, consider a pre-reduction step using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[5]
Incorrect Molar Ratio The stoichiometry between maleimide and thiol groups is crucial. A molar excess of DSPE-PEG-Mal is often required to drive the reaction to completion, especially for larger ligands or when steric hindrance is a factor.[6] The optimal ratio is system-dependent and requires empirical optimization.[12]
Steric Hindrance The PEG chains or the nanoparticle surface itself can physically block the maleimide and thiol groups from interacting. Consider using a DSPE-PEG-Mal with a longer PEG chain to increase the accessibility of the maleimide group.[10]
Problem 2: Nanoparticle Aggregation After Conjugation
Possible Cause Recommended Solution
Insufficient PEGylation An inadequate density of PEG on the nanoparticle surface can fail to provide sufficient steric hindrance to prevent aggregation.[2] A common starting point is 5 mol% of DSPE-PEG, but this may need to be optimized.[2]
Change in Surface Charge The conjugation of a charged ligand (e.g., a peptide) can alter the zeta potential of the nanoparticles, potentially leading to reduced electrostatic repulsion. Measure the zeta potential before and after conjugation. If it is near neutral, consider incorporating a charged lipid into the formulation.[2]
Suboptimal Buffer Conditions High salt concentrations can screen surface charges and reduce electrostatic stability. If possible, perform the conjugation and subsequent purification in a buffer with lower ionic strength.
Problem 3: Instability of the Final Conjugate
Possible Cause Recommended Solution
Retro-Michael Reaction The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other free thiols like glutathione in biological media.[5][13] While challenging to prevent completely, ensuring complete reaction and purification can minimize the presence of unreacted thiols that could facilitate this exchange.
DSPE-PEG Ester Hydrolysis The ester linkages in the DSPE anchor are susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[14][15] This can lead to the detachment of the entire DSPE-PEG-ligand construct from the nanoparticle. Avoid harsh pH conditions and high temperatures during formulation and storage. Use neutral buffered solutions (e.g., PBS at pH 7.4) to minimize this risk.[14]
Thiazine Rearrangement If conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable thiazine derivative.[16] This can complicate purification and characterization. Performing the conjugation at a slightly acidic pH (~5) or acetylating the N-terminal cysteine can prevent this side reaction.[16]

Data Presentation: Molar Ratio Optimization

Optimizing the molar ratio of DSPE-PEG-Mal to the thiol-containing ligand is a critical step. The ideal ratio depends on the specific ligand and nanoparticle system. Below is a summary of experimentally determined optimal ratios from literature.

Ligand TypeNanoparticle SystemOptimal Maleimide:Thiol Molar RatioConjugation EfficiencyReference
cRGDfK (small peptide)Polymeric Nanoparticles2:184 ± 4%[12]
11A4 NanobodyPolymeric Nanoparticles5:158 ± 12%[12]
p53 PeptideDSPE-PEG Micelles3:1Not specified[14]
Antibody/ProteinLiposomes (General)3:1Not specified[7]
General ProteinGeneral Protocol10:1 to 20:1 (Maleimide reagent to protein)Not specified[6]

Note: These values serve as starting points for optimization. The optimal ratio for any new system should be determined experimentally.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation (Post-Insertion Method)

This protocol describes the conjugation of a thiol-containing peptide to pre-formed liposomes containing DSPE-PEG-Mal.

  • Preparation of Maleimide-Liposomes: Prepare liposomes using your standard protocol, incorporating the desired molar percentage (e.g., 1-5 mol%) of DSPE-PEG-Mal into the initial lipid mixture.

  • Ligand Preparation: Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., HEPES or Phosphate buffer, pH 7.0-7.4).

  • Conjugation Reaction:

    • Add the peptide solution to the maleimide-liposome suspension. The molar ratio of maleimide to thiol should be optimized (start with a 5:1 to 10:1 excess of maleimide).[6][12]

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize thiol oxidation.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[5][12] Protect from light if the ligand is light-sensitive.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol in slight molar excess to the initial maleimide concentration.

  • Purification: Remove the unreacted peptide and quenching agent from the final conjugated liposomes using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]

  • Characterization: Characterize the final product for conjugation efficiency (e.g., using HPLC to quantify unreacted peptide), particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Quantification of Maleimide Reactivity Loss

This protocol can be used to assess the stability of the maleimide groups on your nanoparticles over time.

  • Sample Preparation: Prepare a batch of DSPE-PEG-Mal functionalized nanoparticles and divide it into aliquots. Store the aliquots under different conditions (e.g., 4°C and 20°C).[12]

  • Thiol Reaction: At specified time points (e.g., 0, 1, 3, 7 days), take an aliquot from each storage condition. Add a known, excess concentration of a thiol-containing probe (e.g., L-cysteine). Allow the reaction to proceed to completion (e.g., 2 hours at room temperature).

  • Quantification of Free Thiols: After the reaction, quantify the amount of remaining (unreacted) thiol probe in the solution using Ellman's reagent (DTNB).[6] This reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Calculation: The amount of thiol that has reacted is equivalent to the amount of active maleimide on the nanoparticles. By comparing the amount of reacted thiol at different time points to the amount at time 0, you can calculate the percentage loss of maleimide reactivity.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_conj Conjugation Reaction cluster_purify Purification & Characterization lipids Lipid Mixture (Phospholipid, Cholesterol, DSPE-PEG-Mal) film Thin Lipid Film Formation lipids->film hydration Hydration with Aqueous Buffer film->hydration sizing Sizing (e.g., Extrusion) hydration->sizing mal_np Maleimide-Functionalized Nanoparticles sizing->mal_np reaction Incubation (pH 6.5-7.5, RT, 2h) mal_np->reaction ligand Thiol-Containing Ligand (Peptide, Antibody, etc.) ligand->reaction purification Purification (SEC or Dialysis) reaction->purification final_product Final Ligand-Conjugated Nanoparticle purification->final_product characterization Characterization (Size, Zeta, Efficiency) final_product->characterization

Caption: Experimental workflow for post-conjugation surface modification.

G cluster_checks Troubleshooting Steps start Low Conjugation Efficiency Observed check_mal Is Maleimide Hydrolyzed? (Prepare fresh solutions) start->check_mal check_ph Is Reaction pH Optimal? (Measure and adjust to 6.5-7.5) check_mal->check_ph If No end Improved Efficiency check_mal->end If Yes, Fix check_thiol Are Thiols Available? (Consider pre-reduction step) check_ph->check_thiol If No check_ph->end If Yes, Fix check_ratio Is Molar Ratio Correct? (Optimize Maleimide:Thiol ratio) check_thiol->check_ratio If No check_thiol->end If Yes, Fix check_ratio->end If Yes, Fix

Caption: Troubleshooting logic for low conjugation efficiency.

References

Strategies to minimize hydrolysis of the maleimide group in DSPE-Hyd-PEG-Mal solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DSPE-Hyd-PEG-Mal, focusing on strategies to mitigate the hydrolysis of the maleimide group, a critical factor for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for DSPE-Hyd-PEG-Mal solutions?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative.[1][2][3] This is a significant concern because the ring-opened structure is unreactive towards thiol groups (such as those on cysteine residues of proteins or peptides), which are the intended targets for conjugation.[1][2] If hydrolysis occurs before the conjugation reaction, it leads to a lower yield or complete failure of the intended bioconjugation, reducing the efficacy of the final product.

Q2: How does pH impact the stability of the maleimide group?

A2: The pH of the aqueous solution is the most critical factor influencing the rate of maleimide hydrolysis. The maleimide ring is highly susceptible to hydrolysis in alkaline conditions, with the rate increasing significantly at pH values above 7.5.[1][3][4] For optimal stability of the maleimide group and to ensure its reactivity with thiols, it is recommended to work within a pH range of 6.5 to 7.5.[1][3][5] In this range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3] For short-term aqueous storage, a slightly acidic buffer (pH 6.0-6.5) is preferable.[5]

Q3: What is the effect of temperature on the rate of maleimide hydrolysis?

A3: Temperature directly influences the rate of hydrolysis; higher temperatures accelerate the ring-opening reaction.[2] For instance, at a physiological pH of 7.4, the hydrolysis rate of a PEG-maleimide construct was found to be approximately five times higher at 37°C compared to 20°C.[2] Therefore, to minimize hydrolysis, DSPE-Hyd-PEG-Mal solutions should be handled at controlled room temperature (20-25°C) or on ice (4°C) during preparation and use.[1][5]

Q4: How should I prepare and store DSPE-Hyd-PEG-Mal stock solutions to maximize stability?

A4: To prevent premature hydrolysis, DSPE-Hyd-PEG-Mal should be stored as a dry powder under desiccated conditions. For creating a stock solution, dissolve the lipid in a dry, water-miscible, and biocompatible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][6][7][8] These stock solutions should be prepared fresh immediately before use.[1][5] If storage of the stock solution is unavoidable, it can be stored at –20°C for up to one month, protected from light and moisture.[7][8] It is not recommended to store maleimide reagents in aqueous buffers for extended periods.[3][9]

Q5: My initial conjugation is successful, but the resulting conjugate appears to be unstable in vivo. What could be the cause?

A5: While the maleimide group itself is prone to hydrolysis before conjugation, the resulting thiosuccinimide linkage after conjugation can be susceptible to a different reaction: a retro-Michael reaction.[1][10] This reaction can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione, which is abundant in vivo.[11][12] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation is complete.[10][13] This ring-opened succinamic acid thioether is stable and resistant to the retro-Michael reaction.[3][10] This can be achieved by incubating the purified conjugate in a buffer at a slightly elevated pH (e.g., pH 8.0-9.0) for a few hours.[14][15]

Troubleshooting Guide: Low Conjugation Efficiency

Problem: You are observing low or no yield of your desired bioconjugate.

One of the primary reasons for low conjugation efficiency is the loss of maleimide reactivity due to hydrolysis. The following guide provides a checklist to troubleshoot this issue.

Logical Troubleshooting Workflow

start Low Conjugation Yield check_mal Was DSPE-Hyd-PEG-Mal stock solution prepared fresh in anhydrous DMSO/DMF? start->check_mal check_ph Was the reaction buffer pH between 6.5 and 7.5? check_mal->check_ph Yes sol_mal SOLUTION: Always prepare maleimide stock solutions fresh before use. check_mal->sol_mal No check_temp Was the reaction performed at room temperature or 4°C? check_ph->check_temp Yes sol_ph SOLUTION: Verify buffer pH. Use a calibrated pH meter. Recommended buffers: PBS, HEPES, Tris. check_ph->sol_ph No check_thiol Was the thiol-containing molecule properly reduced and free of oxidized disulfides? check_temp->check_thiol Yes sol_temp SOLUTION: Avoid elevated temperatures. For sensitive proteins, perform the reaction overnight at 4°C. check_temp->sol_temp No sol_thiol SOLUTION: Pre-treat protein/peptide with a reducing agent (e.g., TCEP). Use degassed buffers. check_thiol->sol_thiol No success Conjugation Yield Improved check_thiol->success Yes

Caption: Troubleshooting workflow for low conjugation yield.

Quantitative Data Summary

The stability of the maleimide group is highly dependent on both pH and temperature. The following table summarizes available kinetic data for maleimide hydrolysis under different conditions.

N-SubstituentpHTemperature (°C)Hydrolysis Rate Constant (s⁻¹)Half-Life (t₁₂)Reference
8-arm PEG5.520 & 37Extremely slow-[2]
8-arm PEG7.4201.24 x 10⁻⁵~15.5 hours[2]
8-arm PEG7.4376.55 x 10⁻⁵~2.9 hours[2]
N-alkyl (Post-conjugation)7.437-~27 hours[14]
N-aryl (Post-conjugation)7.437-~1.5 hours[14]

Note: The half-life is calculated as ln(2)/k. Data for N-alkyl and N-aryl substituents refer to the hydrolysis of the thiosuccinimide ring after conjugation, which is a stabilizing reaction.

Key Experimental Protocols

Protocol 1: General Method for Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to DSPE-Hyd-PEG-Mal.

  • Preparation of Thiol-Containing Molecule:

    • Dissolve your peptide or protein in a degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris) at a pH between 7.0 and 7.5.[7][8]

    • If the protein contains disulfide bonds, pre-treat it with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess for 30-60 minutes at room temperature to liberate the free thiol groups.[5][7] TCEP does not need to be removed before conjugation.[5]

    • Ensure the buffer is free of thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).[7]

  • Preparation of DSPE-Hyd-PEG-Mal Solution:

    • Immediately before use, bring the vial of DSPE-Hyd-PEG-Mal powder to room temperature.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the lipid in anhydrous DMSO or DMF.[7][8] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the DSPE-Hyd-PEG-Mal stock solution to the solution of the thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent over the thiol is a common starting point.[1][8]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and mix gently.[1][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][5] If using a fluorescent maleimide, protect the reaction from light.[1]

  • Quenching and Purification:

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.[5]

    • Purify the resulting conjugate from excess reagents using an appropriate method such as dialysis or size-exclusion chromatography (SEC).[5][13]

Protocol 2: Quantifying Maleimide Stability via UV-Vis Spectroscopy

This protocol can be used to determine the rate of hydrolysis of DSPE-Hyd-PEG-Mal under your specific experimental conditions (e.g., buffer, pH, temperature). The method relies on the loss of UV absorbance around 300 nm as the maleimide ring opens.[2][16]

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to read absorbance at the λmax of the maleimide group (typically ~299-302 nm).[2][16]

    • Use a temperature-controlled cuvette holder set to the desired experimental temperature (e.g., 25°C or 37°C).

  • Sample Preparation:

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and allow it to equilibrate to the desired temperature.

    • Prepare a concentrated stock solution of DSPE-Hyd-PEG-Mal in anhydrous DMSO.

  • Measurement:

    • Add a small volume of the DSPE-Hyd-PEG-Mal stock solution to the temperature-equilibrated buffer in a quartz cuvette to achieve a starting absorbance of ~1.0 AU. Mix quickly.

    • Immediately begin recording the absorbance at the target wavelength over time. Collect data points at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Data Analysis:

    • Plot the absorbance vs. time.

    • The rate of hydrolysis can be determined by fitting the data to a first-order decay equation: A(t) = A₀ * e^(-kt), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k is the observed rate constant of hydrolysis.

    • The half-life (t₁₂) of the maleimide group under these conditions can be calculated as t₁₂ = ln(2)/k.

Visualizations

Maleimide Reaction Pathways

cluster_0 Desired Pathway: Conjugation (pH 6.5-7.5) cluster_1 Side Reaction: Hydrolysis (pH > 7.5) Mal_active DSPE-PEG-Maleimide (Active) Conjugate Stable Thioether Conjugate Mal_active->Conjugate + Thiol Protein-SH (Thiol) Thiol->Conjugate Mal_active2 DSPE-PEG-Maleimide (Active) Mal_inactive Maleamic Acid Derivative (Inactive) Mal_active2->Mal_inactive + Water H₂O (Alkaline pH) Water->Mal_inactive prep_mal 1. Prepare fresh DSPE-PEG-Mal stock in anhydrous DMSO react 3. Combine reactants. Incubate at RT (2h) or 4°C (overnight). prep_mal->react prep_thiol 2. Prepare thiol-molecule in degassed buffer (pH 7.0-7.5) prep_thiol->react quench 4. Quench excess maleimide with small molecule thiol. react->quench purify 5. Purify conjugate (e.g., SEC or Dialysis). quench->purify

References

Impact of PEG linker length on targeting efficiency of DSPE-Hyd-PEG-Mal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the targeting efficiency of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Hydrazone-PEG-Maleimide (DSPE-Hyd-PEG-Mal) based nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in DSPE-Hyd-PEG-Mal targeted drug delivery systems?

A1: The PEG linker in DSPE-Hyd-PEG-Mal serves a dual purpose. Firstly, the DSPE component acts as a lipid anchor, incorporating the molecule into the lipid bilayer of nanoparticles or liposomes. Secondly, the hydrophilic PEG chain extends from the nanoparticle surface, creating a "stealth" layer. This layer reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream and increasing the probability of reaching the target tissue.[1] The terminal maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, which contain a free thiol group.[2][3] The hydrazone linker provides a pH-sensitive release mechanism, designed to be stable at physiological pH and cleavable in the acidic environment of endosomes or tumors.

Q2: How does the length of the PEG linker (e.g., 2000, 3400, 5000 Da) influence the targeting efficiency?

A2: The length of the PEG linker is a critical parameter that presents a trade-off between prolonging circulation and effective targeting.

  • Longer PEG chains (e.g., PEG5000) provide a thicker hydrophilic layer, which can lead to longer circulation times and potentially enhanced accumulation in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.[4] However, a very long PEG chain can also create steric hindrance, masking the conjugated targeting ligand and preventing its interaction with the target receptor, thus reducing targeting efficiency.[5]

  • Shorter PEG chains (e.g., PEG2000) may result in a less dense protective layer, potentially leading to faster clearance from circulation. However, a shorter linker can improve the accessibility of the targeting ligand to its receptor, thereby enhancing cellular uptake.[6] It has been suggested that using a shorter PEG linker for the bulk of the PEGylation and a longer PEG linker for the targeting ligand can optimize both stealth and targeting properties.[6]

Q3: What is the significance of the hydrazone (Hyd) linker in this conjugate?

A3: The hydrazone linker is a pH-sensitive chemical bond. It is relatively stable at the neutral pH of the bloodstream (around pH 7.4) but is designed to be cleaved at the lower pH found in endosomes (around pH 5.0-6.0) or the tumor microenvironment. This pH-triggered cleavage can facilitate the release of the drug from the nanocarrier or the shedding of the PEG-ligand shell after internalization, which can be advantageous for intracellular drug delivery.

Q4: Can the PEG linker length affect the stability of the hydrazone bond?

A4: While the primary determinant of hydrazone bond stability is the local pH, the microenvironment created by the PEG layer could have an indirect influence. A denser, longer PEG layer might modulate the access of hydronium ions to the hydrazone linkage, potentially subtly altering its hydrolysis rate. However, the dominant factor for cleavage remains the pH of the surrounding medium.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DSPE-Hyd-PEG-Mal.

Problem Potential Cause(s) Recommended Solution(s)
Low Targeting Efficiency/Cellular Uptake Steric Hindrance: The PEG linker is too long or dense, masking the targeting ligand.- Optimize PEG Length: Test different PEG lengths (e.g., 2000, 3400, 5000 Da). Consider using a shorter PEG linker for the majority of the surface coating and a longer one for the DSPE-Hyd-PEG-Mal to allow the ligand to protrude.[6] - Adjust Ligand Density: A very high density of targeting ligands can also lead to steric hindrance between ligands. Reduce the molar ratio of DSPE-Hyd-PEG-Mal in your formulation.
Inefficient Ligand Conjugation: The targeting ligand is not effectively conjugated to the maleimide group.- Verify Thiol Availability: Ensure your targeting ligand has a free and accessible thiol group. Use Ellman's reagent to quantify free thiols before conjugation.[7] - Optimize Reaction pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[8] - Use Excess Maleimide: A 10-20 fold molar excess of the maleimide-functionalized lipid over the thiol-containing ligand can drive the reaction to completion.[8]
Poor In Vivo Performance (Rapid Clearance) Insufficient PEGylation: The nanoparticle surface is not adequately covered by the PEG chains.- Increase PEG Density: Ensure a sufficient molar percentage of total PEGylated lipid in your formulation to provide a dense "stealth" layer.
Aggregation: Nanoparticles are aggregating in biological fluids.- Check Zeta Potential: While PEGylation reduces charge, a near-neutral zeta potential is generally desirable for stability. - Optimize Formulation: The overall lipid composition can affect stability. Ensure proper hydration and extrusion steps are followed.
Premature Drug Leakage Instability of the Nanoparticle: The lipid bilayer is not stable.- Incorporate Cholesterol: Cholesterol is often added to lipid formulations to increase bilayer stability and reduce leakage. - Check Hydrazone Stability: Ensure the hydrazone linker is stable at physiological pH. If premature cleavage is suspected, consider alternative pH-sensitive linkers.
Inconsistent Results Variability in Raw Materials: Impurities or high polydispersity in DSPE-Hyd-PEG-Mal.- Source High-Purity Reagents: Use well-characterized DSPE-Hyd-PEG-Mal with a low polydispersity index.[9]
Inconsistent Formulation Procedure: Variations in the preparation method.- Standardize Protocols: Strictly adhere to a validated protocol for lipid film hydration, extrusion, and drug loading to ensure reproducibility.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of PEG linker length on nanoparticle properties. While not all studies use the exact DSPE-Hyd-PEG-Mal conjugate, the general trends are informative for experimental design.

Table 1: Effect of PEG Linker Length on Nanoparticle Physicochemical Properties

PropertyDSPE-PEG2000DSPE-PEG5000Reference(s)
Hydrodynamic Diameter (nm) ~125Generally larger than DSPE-PEG2000 formulations
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations

Note: Absolute values can vary based on the core nanoparticle composition and formulation method.

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Performance

ParameterShorter PEG Linker (e.g., PEG2000)Longer PEG Linker (e.g., PEG5000)Reference(s)
Cellular Uptake Generally more efficient due to reduced steric hindrance.Can be reduced compared to shorter PEG linkers.[6]
In Vivo Circulation Time Prolonged.Potentially longer than shorter PEG linkers.[4]
Tumor Accumulation Effective, especially with active targeting.Can be enhanced due to longer circulation (EPR effect).[4]

Experimental Protocols

Protocol 1: Preparation of Ligand-Targeted, pH-Sensitive Liposomes using DSPE-Hyd-PEG-Mal

This protocol outlines the thin-film hydration method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-Hyd-PEG-Mal in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratios.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle agitation above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (ULVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform an odd number of passes (e.g., 11-21) to ensure a homogenous liposome population.

  • Drug Loading (for drug-loaded formulations):

    • For passive loading, the drug can be dissolved in the hydration buffer.

    • For active loading (e.g., for doxorubicin), a transmembrane pH or ammonium sulfate gradient can be used.

  • Purification:

    • Remove any unencapsulated drug or unreacted components by size exclusion chromatography or dialysis.

Protocol 2: Conjugation of a Thiolated Targeting Ligand to DSPE-Hyd-PEG-Mal Liposomes

This protocol describes the conjugation of a cysteine-containing peptide or antibody fragment to the maleimide group on the liposome surface.

  • Preparation of Thiolated Ligand:

    • If the targeting ligand does not have a free thiol group, it may need to be introduced using a suitable crosslinker or by reducing existing disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Remove the reducing agent (if necessary) using a desalting column.

  • Conjugation Reaction:

    • Mix the prepared DSPE-Hyd-PEG-Mal containing liposomes with the thiolated targeting ligand in a reaction buffer with a pH of 6.5-7.5.

    • A molar excess of the maleimide groups on the liposome surface to the thiol groups of the ligand is often used to ensure efficient conjugation.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimide Groups:

    • Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to the reaction mixture to quench any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Remove the unreacted ligand and quenching agent by size exclusion chromatography or dialysis.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol is for assessing the targeting efficiency of the prepared liposomes.

  • Cell Culture:

    • Culture the target cells (expressing the receptor for the targeting ligand) and control cells (low or no receptor expression) in appropriate cell culture medium.

  • Incubation with Liposomes:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE) at various concentrations and for different time points. Include non-targeted liposomes as a control.

  • Washing:

    • After incubation, wash the cells multiple times with cold PBS to remove any non-internalized liposomes.

  • Quantification of Uptake:

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, use flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity per cell.

  • Data Analysis:

    • Compare the cellular uptake of targeted liposomes in receptor-positive vs. receptor-negative cells and against non-targeted liposomes to determine the targeting specificity.

Mandatory Visualizations

G Workflow for Targeted Nanoparticle Formulation and Evaluation cluster_0 Formulation cluster_1 Bioconjugation cluster_2 Characterization & Evaluation A Lipid Film Hydration (DSPE-Hyd-PEG-Mal + other lipids) B Extrusion (Size Reduction) A->B C Drug Loading (Optional) B->C E Conjugation Reaction (pH 6.5-7.5) C->E D Thiolated Targeting Ligand (e.g., Antibody, Peptide) D->E F Purification (e.g., SEC) E->F G Physicochemical Characterization (Size, Zeta Potential) F->G H In Vitro Cellular Uptake Assay F->H I In Vivo Targeting & Efficacy Studies H->I

Caption: Experimental workflow for creating and testing targeted nanoparticles.

G Impact of PEG Linker Length on Targeting Efficiency Longer PEG\n(e.g., 5000 Da) Longer PEG (e.g., 5000 Da) Increased Circulation Time Increased Circulation Time Longer PEG\n(e.g., 5000 Da)->Increased Circulation Time + Steric Hindrance Steric Hindrance Longer PEG\n(e.g., 5000 Da)->Steric Hindrance + Shorter PEG\n(e.g., 2000 Da) Shorter PEG (e.g., 2000 Da) Reduced Steric Hindrance Reduced Steric Hindrance Shorter PEG\n(e.g., 2000 Da)->Reduced Steric Hindrance + Decreased Circulation Time Decreased Circulation Time Shorter PEG\n(e.g., 2000 Da)->Decreased Circulation Time - Targeting Efficiency Targeting Efficiency Enhanced EPR Effect Enhanced EPR Effect Increased Circulation Time->Enhanced EPR Effect + Enhanced EPR Effect->Targeting Efficiency + Steric Hindrance->Targeting Efficiency - Reduced Steric Hindrance->Targeting Efficiency + Decreased Circulation Time->Targeting Efficiency -

Caption: The trade-off between PEG linker length and targeting efficiency.

G pH-Sensitive Drug Release Mechanism Targeted Nanoparticle\n(Stable at pH 7.4) Targeted Nanoparticle (Stable at pH 7.4) Endocytosis Endocytosis Targeted Nanoparticle\n(Stable at pH 7.4)->Endocytosis Endosome\n(pH 5.0-6.0) Endosome (pH 5.0-6.0) Endocytosis->Endosome\n(pH 5.0-6.0) Hydrazone Cleavage Hydrazone Cleavage Endosome\n(pH 5.0-6.0)->Hydrazone Cleavage Acidic Environment Drug Release Drug Release Hydrazone Cleavage->Drug Release

Caption: The role of the hydrazone linker in pH-triggered drug release.

References

Overcoming steric hindrance in DSPE-Hyd-PEG-Mal bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Hyd-PEG-Mal bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to overcoming steric hindrance and other common challenges encountered during the conjugation of biomolecules to DSPE-PEG lipids.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-Hyd-PEG-Mal and what are its primary applications?

A1: DSPE-Hyd-PEG-Mal is a heterobifunctional lipid-PEG conjugate. Let's break down its components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a lipid anchor, allowing for its incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles.[1][2]

  • PEG (Polyethylene Glycol): A hydrophilic polymer that provides a "stealth" shield to nanoparticles, prolonging their circulation time in the bloodstream. It also acts as a spacer to reduce steric hindrance.[3][4]

  • Hyd (Hydrazone Linker): This is a pH-sensitive linker formed by the reaction of a hydrazide with an aldehyde or ketone.[5][6] Hydrazone bonds are relatively stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions (pH 5-6), which are often found in endosomal compartments or the tumor microenvironment.[7] This property is useful for controlled drug release.[8]

  • Mal (Maleimide Group): This functional group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues in peptides and proteins, to form a stable thioether bond.[9]

This dual-linker system is ideal for applications in targeted drug delivery where a targeting ligand (e.g., an antibody or peptide) can be stably attached via the maleimide group, and a therapeutic agent can be conjugated through the pH-labile hydrazone linker for controlled release.[1]

Q2: What is steric hindrance in the context of DSPE-PEG-Mal bioconjugation and why is it a concern?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction or interaction.[10] In DSPE-PEG-Mal bioconjugation, the long, flexible PEG chains, while beneficial for stability, can physically block the reactive maleimide and/or hydrazide/aldehyde groups at the end of the PEG chain. This can prevent them from efficiently accessing the target functional groups on the biomolecule you wish to conjugate (e.g., a cysteine on a protein).[10] This is a significant concern as it can lead to low conjugation efficiency, reduced yield of the final product, and potentially incomplete surface functionalization of your nanoparticles. For larger molecules or nanoparticle conjugations, steric hindrance can be a particularly limiting factor.[11]

Q3: How does the length of the PEG chain affect steric hindrance and conjugation efficiency?

A3: The length of the PEG chain is a critical parameter in managing steric hindrance.[3]

  • Too Short: A short PEG linker may not provide enough separation between the nanoparticle surface and the conjugated biomolecule, leading to steric clashes that can reduce the biological activity of the conjugated molecule (e.g., prevent an antibody from binding to its receptor).[10]

  • Too Long: A very long PEG chain can increase the "stealth" properties and solubility. However, an excessively long and flexible chain can fold back and mask the reactive end groups, or in a dense surface coating, can create a "brush" effect that sterically hinders the approach of the target biomolecule.[8]

Finding the optimal PEG length is often a balance between providing sufficient spacing and avoiding self-masking effects. Studies have shown that pairing a longer PEG chain for the targeting ligand with a shorter PEG chain for the surrounding "stealth" corona can improve targeting efficiency by making the ligand more accessible.[12]

Q4: What are the key differences in stability between the maleimide-thiol linkage and the hydrazone linkage?

A4: The two linkages have distinct stability profiles which are key to their function:

  • Maleimide-Thiol (Thioether) Linkage: This bond is a stable, covalent bond.[9] However, it can be susceptible to a retro-Michael reaction, leading to exchange with other thiols like glutathione in vivo.[3] Hydrolysis of the succinimide ring after conjugation can increase the long-term stability of the linkage.[13]

  • Hydrazone Linkage: This bond is known for its pH-sensitivity. It is relatively stable at neutral pH (7.4) but undergoes hydrolysis at acidic pH (e.g., pH 5.0-6.0).[14] This property is exploited for controlled release in acidic intracellular compartments like endosomes and lysosomes, or in the acidic tumor microenvironment.[7] The stability of the hydrazone bond can be tuned based on the structure of the aldehyde/ketone and hydrazide precursors.[15]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency
Possible Cause Troubleshooting Steps
Steric Hindrance - Optimize PEG Linker Length: If you suspect the biomolecule is being blocked, consider using a DSPE-PEG-Mal with a longer PEG chain (e.g., PEG3400 instead of PEG2000) to extend the reactive group further from the nanoparticle surface.[16] Conversely, if using a very long PEG, consider a shorter one to reduce potential self-masking. - PEG Pairing: If creating a mixed-PEG surface, use a longer PEG for your targeting ligand (conjugated to DSPE-PEG-Mal/Hyd) and a shorter PEG for the majority of the "stealth" corona. This can make the reactive ends more accessible.[12]
Suboptimal Reaction pH - Maleimide-Thiol Reaction: The optimal pH range is typically 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with amines can occur.[17] - Hydrazone Formation: This reaction is often catalyzed by acid. The optimal pH is typically between 5 and 6. At neutral pH, the reaction can be slow. Aniline and its derivatives can be used as catalysts to speed up the reaction at neutral pH.[6][18]
Incorrect Stoichiometry - An excess of the DSPE-PEG-Mal reagent is often used to drive the reaction to completion. A 2:1 to 5:1 molar ratio of maleimide to thiol is a common starting point for peptides and proteins, respectively.[9] However, for large molecules or nanoparticles where steric hindrance is a factor, this ratio may need to be optimized.[19]
Maleimide Hydrolysis - The maleimide group can hydrolyze in aqueous solutions, especially at pH > 7.5, rendering it inactive.[10] Prepare DSPE-PEG-Mal solutions fresh and use them promptly. Avoid storing the reactive lipid in aqueous buffers for extended periods.
Thiol Oxidation - Free sulfhydryl groups can oxidize to form disulfide bonds, making them unavailable for conjugation. - Degas Buffers: Remove dissolved oxygen from your reaction buffers. - Use a Chelating Agent: Include 1-5 mM EDTA in your reaction buffer to sequester metal ions that can catalyze thiol oxidation. - Reduce Disulfides: If your protein or peptide may have formed disulfide bonds, pre-treat it with a reducing agent like TCEP or DTT. Crucially, the reducing agent must be removed before adding the maleimide reagent , as it will compete for the maleimide.[20]
Inactive Reagents - Verify the quality and purity of your DSPE-PEG-Mal and biomolecule. Impurities in DSPE-PEG raw materials can affect formulation quality.[21]

G cluster_start cluster_checks cluster_solutions start Start: Low Conjugation Efficiency check_pH Is reaction pH optimal? (Maleimide: 6.5-7.5 Hydrazone: 5-6) start->check_pH check_ratio Is molar ratio optimized? (e.g., 2-5 fold excess of Mal) check_pH->check_ratio Yes adjust_pH Adjust pH of reaction buffer. check_pH->adjust_pH No check_thiol Are thiols free and reduced? (Check for oxidation) check_ratio->check_thiol Yes adjust_ratio Perform titration of molar ratios. check_ratio->adjust_ratio No check_sterics Is steric hindrance a likely issue? (Large molecule or dense surface) check_thiol->check_sterics Yes reduce_thiol Add reducing agent (e.g., TCEP) and remove before conjugation. check_thiol->reduce_thiol No change_linker Modify PEG linker length or use PEG pairing strategy. check_sterics->change_linker Yes end_node Re-evaluate Conjugation check_sterics->end_node No adjust_pH->end_node adjust_ratio->end_node reduce_thiol->end_node change_linker->end_node

Issue 2: Instability of the Final Conjugate
Possible Cause Troubleshooting Steps
Retro-Michael Reaction (Thioether Instability) - The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione). - Post-conjugation Hydrolysis: After the conjugation reaction, you can promote the hydrolysis of the succinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period.[13]
Hydrazone Linker Instability at Neutral pH - While designed to be cleavable at acidic pH, some hydrazone linkers may exhibit premature hydrolysis at neutral pH, depending on their chemical structure. - Modify Hydrazone Structure: Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[15] Consider using a DSPE-PEG-Hyd derivative with a more stable hydrazone-forming moiety if premature release is an issue.
Phospholipid Ester Hydrolysis - The ester bonds in the DSPE lipid itself can be hydrolyzed under harsh conditions (e.g., strong acids like TFA used in peptide cleavage, or high temperatures).[22] - Avoid exposing the DSPE-PEG conjugates to harsh acidic or basic conditions for prolonged periods. When purifying via HPLC, buffer fractions to a neutral pH immediately after elution.[22]

Data Presentation

Table 1: Effect of Reaction pH on Maleimide-Thiol Conjugation

pHRelative Reaction RateKey Considerations
< 6.5SlowThiol group is protonated (-SH), less nucleophilic.
6.5 - 7.5OptimalGood balance between reactive thiolate (-S⁻) and stable maleimide.[17]
> 7.5Fast, but with side reactionsIncreased rate of maleimide hydrolysis; potential for reaction with amines.[10]

Table 2: Impact of PEG Linker Pairing on Liposome Cellular Uptake

Data synthesized from a study on aptide-conjugated liposomes for cancer cell targeting.[12]

Targeting Ligand PEG Length"Stealth" Corona PEG LengthRelative Cellular Uptake
PEG2000PEG2000Baseline
PEG2000PEG1000High
PEG1000PEG1000Baseline
PEG1000PEG550High

This data suggests that a "stealth" corona PEG that is approximately half the length of the targeting ligand PEG can improve cellular uptake by enhancing ligand accessibility.

Experimental Protocols

Protocol 1: General Bioconjugation of a Thiolated Peptide to DSPE-PEG-Maleimide

This protocol outlines a general method for conjugating a cysteine-containing peptide to pre-formed liposomes incorporating DSPE-PEG-Maleimide.

Materials:

  • Liposomes containing DSPE-PEG(2000)-Maleimide

  • Thiolated peptide of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 5 mM EDTA, degassed.

  • Quenching Solution: 100 mM L-cysteine in PBS.

  • Purification system (e.g., size exclusion chromatography (SEC) column or dialysis cassette with appropriate MWCO).

Methodology:

  • Prepare Peptide Solution: Dissolve the thiolated peptide in the reaction buffer to a known concentration. If the peptide was stored with disulfide bonds, it must first be reduced with TCEP and purified to remove the reducing agent.

  • Quantify Free Thiols (Optional but Recommended): Use Ellman's assay to determine the concentration of free sulfhydryl groups in your peptide solution. This is crucial for accurate stoichiometry.[10]

  • Conjugation Reaction: Add the peptide solution to the liposome suspension. A typical starting molar ratio is a 2- to 5-fold excess of maleimide groups on the liposome surface to the peptide's thiol groups.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 2 mM L-cysteine to react with any unreacted maleimide groups. Incubate for 30 minutes.[10]

  • Purification: Remove the unconjugated peptide and excess quenching reagent by SEC or dialysis.

  • Characterization: Confirm the conjugation using appropriate analytical techniques:

    • HPLC: To separate the conjugated liposomes from free peptide.

    • SDS-PAGE: To observe a shift in the molecular weight of a conjugated protein.

    • MALDI-TOF Mass Spectrometry: Can be used to confirm the mass of the lipid-peptide conjugate.[23]

    • Dynamic Light Scattering (DLS): To measure the size and zeta potential of the final conjugated nanoparticles.[24]

G cluster_prep Preparation cluster_react Reaction cluster_analysis Purification & Analysis prep_lipo Prepare Liposomes with DSPE-PEG-Mal mix Mix Liposomes and Peptide (pH 7.0, RT, 2-4h) prep_lipo->mix prep_peptide Prepare & Reduce Thiolated Peptide prep_peptide->mix quench Quench with L-cysteine mix->quench purify Purify (SEC or Dialysis) quench->purify char Characterize Conjugate (HPLC, DLS, MS) purify->char

Signaling Pathways and Reaction Mechanisms

G

References

Technical Support Center: Purification of DSPE-Hyd-PEG-Mal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and purifying products from reactions involving DSPE-Hyd-PEG-Mal, a heterobifunctional PEGylation reagent. This guide focuses on removing unconjugated (unreacted) DSPE-Hyd-PEG-Mal from the final conjugate product, which is often a nanoparticle, liposome, or bioconjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated DSPE-Hyd-PEG-Mal?

A1: Removing unconjugated DSPE-Hyd-PEG-Mal is critical for several reasons. The presence of free lipid-PEG can lead to inconsistencies in formulation, affect the stability and self-assembly of nanocarriers, and potentially dampen therapeutic efficacy.[1] For targeted drug delivery systems, free maleimide-terminated PEGs can compete with the conjugated nanoparticles for binding to target sites, reducing the overall effectiveness of the therapy. Furthermore, for regulatory approval, a well-characterized and pure product is essential.

Q2: What are the common methods for removing unreacted DSPE-Hyd-PEG-Mal?

A2: The most common methods leverage the size difference between the larger conjugate (e.g., a nanoparticle or protein conjugate) and the smaller, unconjugated DSPE-Hyd-PEG-Mal molecule. These techniques include:

  • Dialysis: A widely used technique for separating molecules based on size through a semi-permeable membrane.[2][3]

  • Size Exclusion Chromatography (SEC): This chromatographic method separates molecules based on their hydrodynamic volume. It is effective for removing smaller, unreacted molecules.[4][5][6]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for concentrating and purifying nanoparticles and larger biomolecules from smaller contaminants.[7][8]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on several factors, including the sample volume, the size difference between your product and the unconjugated lipid, the required purity, and the scale of your process.

  • For small-scale lab experiments: Dialysis and spin-column-based SEC are often sufficient and straightforward.

  • For larger volumes and higher throughput: Tangential Flow Filtration (TFF) is generally more efficient and scalable.[9]

  • For high-resolution separation: High-Performance Liquid Chromatography (HPLC) can be used, but care must be taken to use mild conditions to prevent hydrolysis of the DSPE ester bonds.[1]

Q4: What is the approximate molecular weight of DSPE-Hyd-PEG-Mal?

A4: The molecular weight varies depending on the length of the PEG chain. Common variants include PEG chains with molecular weights of 2000 Da, 3400 Da, or 5000 Da.[10][11] For example, DSPE-PEG(2000)-Mal has an average molecular weight of around 2800 Da. This is significantly smaller than most nanoparticles or protein conjugates, which facilitates separation by size.

Troubleshooting Guide

Q1: My final product purity is low, and I suspect residual unconjugated DSPE-Hyd-PEG-Mal. How can I improve this?

A1:

  • Optimize the Purification Method:

    • Dialysis: Ensure you are using a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO). A 3 kDa MWCO has been shown to be effective.[2] Increase the dialysis duration and the frequency of buffer changes to maximize the diffusion of the smaller molecules.

    • SEC: Check that your column has the correct fractionation range to separate your conjugate from the free lipid. Using a longer column or optimizing the flow rate can improve resolution.

    • TFF: Increase the number of diavolumes (buffer exchanges) to wash out the unconjugated lipid more thoroughly.

  • Check for Product Degradation: DSPE-based lipids are susceptible to ester hydrolysis, especially under acidic or high-temperature conditions.[1] Ensure your purification is performed at neutral pH and at room temperature or 4°C to maintain product integrity.

Q2: I am experiencing a low yield of my final product after purification. What are the possible causes and solutions?

A2:

  • Nonspecific Binding: Your product might be adsorbing to the purification device (e.g., dialysis membrane, chromatography resin, or TFF filter). Consider using devices specifically designed for low protein/nanoparticle binding. Pre-blocking the membrane or column with a benign protein solution like BSA can sometimes help, but must be compatible with your downstream application.

  • Inappropriate MWCO/Pore Size: If using dialysis or TFF, a pore size that is too large can lead to the loss of your product. Verify that the MWCO of your membrane is significantly smaller than your conjugate.

  • Aggregation: The purification process itself might induce aggregation and precipitation of your product. Ensure the buffer composition (pH, ionic strength) is optimal for the stability of your conjugate.

Q3: The maleimide group on my conjugated lipid seems to be inactive. Why might this be happening?

A3: The maleimide group is most stable at a pH between 6.5 and 7.5. At pH values above 8.0, it can undergo hydrolysis, rendering it unreactive towards thiol groups. During purification, maintain the pH of your buffers within the optimal range to preserve the reactivity of the maleimide group for subsequent conjugation steps.

Purification Method Comparison

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membrane based on a concentration gradient.Separation based on hydrodynamic volume as molecules pass through a porous resin.Convective transport through a membrane while tangential flow sweeps away retained molecules, preventing clogging.[8]
Primary Use Buffer exchange, desalting, removal of small molecule impurities.[3]Polishing, buffer exchange, separation of molecules with different sizes.[6]Concentration, diafiltration (buffer exchange), and purification of larger molecules/nanoparticles.[8]
Sample Volume Micro-liters to LitersMicro-liters to Liters (column size dependent)Milliliters to thousands of Liters
Speed Slow (typically 24-48 hours)[2]Moderate to Fast (depending on column and system)Fast and continuous processing is possible.[9]
Scalability Limited scalability, can be cumbersome for large volumes.Scalable, but larger columns can be expensive.Highly scalable for process development and manufacturing.[9]
Pros Simple setup, low cost, gentle on samples.High resolution, can be automated (e.g., HPLC).Fast, efficient, highly scalable, minimizes filter fouling.[8]
Cons Slow, labor-intensive (buffer changes), potential for sample dilution.Potential for sample dilution, risk of nonspecific binding to the column matrix.Higher initial equipment cost, potential for shear stress on sensitive molecules.

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is suitable for removing unconjugated DSPE-Hyd-PEG-Mal from a nanoparticle suspension.

  • Hydrate the Dialysis Membrane: Select a dialysis membrane with an MWCO that is at least 10-20 times smaller than your conjugate but significantly larger than the unconjugated lipid (e.g., 3-10 kDa MWCO). Hydrate the membrane according to the manufacturer's instructions.

  • Sample Loading: Load your sample into the dialysis tubing/cassette and securely close the ends, ensuring some headspace remains.

  • Dialysis Setup: Place the loaded dialysis device into a beaker containing the dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100-200 times the sample volume.

  • Perform Dialysis: Stir the buffer gently on a magnetic stir plate at 4°C or room temperature.

  • Buffer Exchange: Change the dialysis buffer completely after 2-4 hours. Repeat the buffer exchange at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated lipid.[2]

  • Sample Recovery: Carefully remove the sample from the dialysis device. The sample may be more dilute than the starting material.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol describes the use of a gravity-flow SEC column (e.g., Sephadex G-50) for purification.

  • Column Preparation: Select an SEC resin with a fractionation range appropriate for separating your conjugate from the ~3 kDa unconjugated lipid (Sephadex G-50 is a suitable choice).[5] Pack the column according to the manufacturer's protocol and equilibrate it with at least 3-5 column volumes of your desired buffer (e.g., PBS, pH 7.4).

  • Sample Application: Allow the buffer to drain to the top of the resin bed. Carefully load your sample onto the top of the resin. The sample volume should not exceed 10-20% of the total column volume for optimal separation.

  • Elution: Allow the sample to enter the resin bed. Begin adding the elution buffer to the top of the column, maintaining a constant flow.

  • Fraction Collection: Start collecting fractions as the sample begins to elute. The larger conjugated product will elute first in the void volume, followed by the smaller, unconjugated DSPE-Hyd-PEG-Mal which will be retained longer by the resin.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy for protein/nanoparticle content, or a specific assay for the lipid) to identify the fractions containing your pure product.

  • Pooling: Pool the fractions containing the purified product.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

This protocol provides a general workflow for TFF-based purification.

  • System Setup: Select a TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 10-30 kDa for nanoparticles). Install it into the TFF system and flush the system with purified water followed by the equilibration buffer (e.g., PBS, pH 7.4).

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the retentate while removing the permeate.

  • Diafiltration (Purification): Begin the diafiltration process to remove the unconjugated lipid. Add fresh buffer to the retentate reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the smaller molecules.

  • Buffer Exchange: Perform at least 5-7 diavolumes of buffer exchange. One diavolume is equal to the volume of the sample in the retentate loop.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified, concentrated product from the retentate line.

Visual Workflows

Dialysis_Workflow cluster_prep Preparation cluster_process Process cluster_recovery Recovery A Select & Hydrate Membrane (e.g., 3 kDa) B Load Sample into Dialysis Device A->B Repeat C Immerse in Buffer (100x Volume) B->C Repeat D Stir Gently (24-48h) C->D Repeat E Change Buffer (3-4 times) D->E Repeat E->D Repeat F Recover Purified Conjugate E->F SEC_Workflow A Pack & Equilibrate SEC Column B Load Sample onto Column Bed A->B C Elute with Buffer B->C D Collect Fractions C->D E Analyze Fractions (e.g., UV-Vis) D->E F Pool Fractions with Purified Product E->F TFF_Workflow cluster_setup Setup cluster_main Purification cluster_end Final Steps A Install Membrane (e.g., 10 kDa) B Equilibrate System A->B C Load Sample B->C D Diafiltration: Add buffer while removing permeate C->D E Perform 5-7 Diavolumes D->E F Concentrate Product E->F G Recover Purified Product (Retentate) F->G

References

Side reactions of DSPE-Hyd-PEG-Mal and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Hyd-PEG-Mal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile lipid-PEG conjugate.

Frequently Asked Questions (FAQs)

Hydrazone Linkage Related Issues

Q1: My payload conjugated via the hydrazone linker is being released prematurely. What is causing this and how can I prevent it?

A1: Premature payload release is likely due to the hydrolysis of the hydrazone bond. The stability of the hydrazone linkage is highly dependent on pH.[1][2]

  • Cause: Hydrazone bonds are susceptible to acid-catalyzed hydrolysis.[1] While generally stable at physiological pH (~7.4), they will cleave in more acidic environments.[1][2] The rate of hydrolysis is also influenced by the chemical structure of the molecules being linked; for instance, hydrazones formed from aliphatic aldehydes are more prone to hydrolysis than those derived from aromatic aldehydes.[3][4]

  • Solution:

    • pH Control: Ensure your formulation and experimental conditions are maintained at a pH of 7.4 to maximize stability during circulation.

    • Structural Considerations: If you are designing a custom conjugate, consider using an aromatic aldehyde or ketone to form a more stable hydrazone bond if prolonged stability is required.[2][3][4]

Q2: I am not observing the expected pH-dependent release of my drug in the target acidic environment (e.g., endosomes). Why might this be?

A2: The lack of pH-dependent release can be due to a hydrazone bond that is too stable under the target acidic conditions.

  • Cause: The stability of the hydrazone bond can vary significantly. Aromatic hydrazones, for example, can be very stable and may not hydrolyze efficiently at the mildly acidic pH of endosomes (pH 5.5-6.2).[1][3][4]

  • Solution:

    • Linker Chemistry: For effective pH-triggered release, a hydrazone derived from an aliphatic aldehyde may be more suitable as they are more susceptible to hydrolysis in acidic conditions.[3][4]

    • Incubation Time: Ensure that the incubation time in the acidic environment is sufficient for hydrolysis to occur. You can monitor the release kinetics using techniques like HPLC.[1]

Maleimide Linkage Related Issues

Q3: The conjugation efficiency of my thiol-containing molecule to the maleimide group is low. What are the possible reasons and solutions?

A3: Low conjugation efficiency can stem from several factors related to the maleimide group's reactivity and the state of the thiol on your molecule.

  • Causes & Solutions:

    • Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[5][6] Always prepare aqueous solutions of DSPE-Hyd-PEG-Mal immediately before use.[5] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[5]

    • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][6][7] At lower pH, the reaction is slow, and at higher pH, the maleimide can react with amines and hydrolysis is accelerated.[5][7]

    • Oxidized or Inaccessible Thiols: The cysteine residues on your protein or peptide may be oxidized, forming disulfide bonds which do not react with maleimides.[5] Perform a pre-reduction step using a non-thiol reducing agent like TCEP.[5][7]

    • Insufficient Molar Ratio: Increase the molar excess of the DSPE-Hyd-PEG-Mal to drive the reaction to completion. A 10-20 fold molar excess is a good starting point.[5]

Q4: My conjugated product is unstable and loses its payload in the presence of other thiols (e.g., glutathione). How can I improve the stability?

A4: This issue is likely due to a retro-Michael reaction, where the thioether bond is reversible.[5][8]

  • Cause: The thiosuccinimide linkage formed from the maleimide-thiol reaction can undergo a retro-Michael reaction in a thiol-rich environment, leading to the exchange of the conjugated payload.[5][9]

  • Solution:

    • Post-Conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[5] This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[5]

    • Use of Self-Hydrolyzing Maleimides: Consider using maleimide derivatives that are designed to undergo rapid intramolecular hydrolysis after conjugation, leading to a stable final product.[9][10][11]

Q5: I am observing a side product with a different mass when conjugating a peptide with an N-terminal cysteine. What is this and how can I avoid it?

A5: This is likely due to a thiazine rearrangement.

  • Cause: When a maleimide is conjugated to a peptide with an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular reaction where the N-terminal amine attacks a carbonyl group of the succinimide ring, leading to the formation of a six-membered thiazine ring.[12][13]

  • Solution:

    • pH Control: Protonation of the N-terminal amino group at a lower pH can help prevent this side reaction.[12]

    • Promote Rearrangement for Stability: In some cases, the thiazine product is more stable. You can intentionally drive the reaction towards the thiazine product by incubating the mixture for an extended period (e.g., 24 hours) at 25°C after the initial conjugation.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the stability and reactivity of hydrazone and maleimide linkages.

Table 1: pH-Dependent Stability of Hydrazone Linkages

Hydrazone TypepHHalf-life (t½)Reference(s)
Aliphatic Aldehyde-derived5.5< 2 minutes[3][4]
Aliphatic Aldehyde-derived7.4Varies (dependent on acyl hydrazide chain length)[3][4]
Aromatic Aldehyde-derived5.5> 48 hours[3][4]
Aromatic Aldehyde-derived7.4> 72 hours[3][4]

Table 2: Optimal Conditions and Side Reactions for Maleimide Conjugation

ParameterOptimal Range/ConditionPotential Side Reaction(s) if DeviatedReference(s)
pH 6.5 - 7.5- > 7.5: Increased hydrolysis of maleimide, reaction with amines. - < 6.5: Slow reaction rate.[5][6][7]
Temperature Room Temperature (20-25°C)- Higher temperatures: Can increase hydrolysis rate.[5]
Reagent Prep Freshly prepared aqueous solution- Prolonged storage in aqueous buffer: Hydrolysis of maleimide.[5]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)- Thiol-containing reducing agents (e.g., DTT, BME): Compete with the target thiol for reaction with maleimide.[7]

Experimental Protocols

Protocol: Conjugation of a Thiol-Containing Peptide to DSPE-Hyd-PEG-Mal

This protocol outlines a general procedure for conjugating a cysteine-containing peptide to DSPE-Hyd-PEG-Mal.

Materials:

  • DSPE-Hyd-PEG-Mal

  • Cysteine-containing peptide

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.2 (degassed)

  • DMSO (anhydrous)

  • Desalting column (e.g., PD-10)

  • HPLC-MS for analysis

Procedure:

  • Peptide Reduction (if necessary): a. Dissolve the cysteine-containing peptide in degassed PBS (pH 7.2). b. Add a 10-fold molar excess of TCEP. c. Incubate for 30 minutes at room temperature to reduce any disulfide bonds. d. Remove excess TCEP using a desalting column, eluting with degassed PBS (pH 7.2).

  • Preparation of DSPE-Hyd-PEG-Mal Solution: a. Immediately before use, dissolve the DSPE-Hyd-PEG-Mal in a small amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: a. To the reduced peptide solution, add the DSPE-Hyd-PEG-Mal stock solution to achieve a 10- to 20-fold molar excess of the lipid-PEG-maleimide over the peptide. b. Gently mix and allow the reaction to proceed for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching of Unreacted Maleimide (Optional): a. Add a small molar excess of a free thiol (e.g., N-acetylcysteine or β-mercaptoethanol) to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: a. Purify the conjugate from unreacted peptide and lipid-PEG-maleimide using a suitable method such as dialysis, size exclusion chromatography, or tangential flow filtration.

  • Analysis: a. Confirm the successful conjugation and purity of the product using HPLC-MS.

Visualizations

cluster_main_reaction Main Reaction Pathway DSPE_Hyd_PEG_Mal DSPE-Hyd-PEG-Mal Conjugate Stable Thioether Conjugate DSPE_Hyd_PEG_Mal->Conjugate pH 6.5-7.5 Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Conjugate

Caption: Desired reaction pathway for thiol-maleimide conjugation.

cluster_side_reactions Potential Side Reactions of Maleimide cluster_conjugate_instability Potential Conjugate Instability Maleimide DSPE-Hyd-PEG-Mal Hydrolysis Hydrolysis (Inactive Maleamic Acid) Maleimide->Hydrolysis pH > 7.5 Amine_Reaction Reaction with Amines (e.g., Lysine) Maleimide->Amine_Reaction pH > 7.5 Conjugate Thioether Conjugate Retro_Michael Retro-Michael Reaction (Thiol Exchange) Conjugate->Retro_Michael Presence of other thiols Thiazine_Rearrangement Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine_Rearrangement Start Low Conjugation Yield? Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Reagent Was Maleimide solution freshly prepared? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiol Are thiols reduced (used TCEP)? Check_Reagent->Check_Thiol Yes Prepare_Fresh Prepare fresh Maleimide solution before use Check_Reagent->Prepare_Fresh No Check_Ratio Is molar ratio of Maleimide:Thiol > 10:1? Check_Thiol->Check_Ratio Yes Reduce_Peptide Add TCEP to reduce disulfide bonds Check_Thiol->Reduce_Peptide No Increase_Ratio Increase molar ratio Check_Ratio->Increase_Ratio No Success Successful Conjugation Check_Ratio->Success Yes Adjust_pH->Check_Reagent Prepare_Fresh->Check_Thiol Reduce_Peptide->Check_Ratio Increase_Ratio->Success

References

Improving the stability of DSPE-Hyd-PEG-Mal formulated nanoparticles in serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DSPE-Hyd-PEG-Mal formulated nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when these nanoparticles are exposed to serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for DSPE-Hyd-PEG-Mal nanoparticles in serum?

A1: The primary causes of instability for DSPE-Hyd-PEG-Mal nanoparticles in a serum environment include:

  • Protein Corona Formation: Serum proteins rapidly adsorb to the nanoparticle surface, forming a "protein corona." This can alter the nanoparticle's size, surface charge, and targeting capabilities, often leading to rapid clearance by the immune system.[1][2][3] The composition of the protein corona can be influenced by the nanoparticle's surface characteristics.[1][3]

  • Aggregation: Interactions with serum components can lead to the aggregation of nanoparticles, resulting in larger particle sizes and altered biodistribution.[4][5] Insufficient PEGylation can contribute to this issue.[6]

  • Hydrolysis of the Hydrazone Linker: The hydrazone (Hyd) bond is susceptible to hydrolysis, which is a pH-sensitive process. Premature cleavage of this bond in the bloodstream can lead to the early release of the conjugated payload.

  • Ester Bond Hydrolysis: The ester bonds within the DSPE phospholipid backbone can also undergo hydrolysis, particularly under acidic or basic conditions and elevated temperatures, which can lead to the degradation of the nanoparticle structure itself.[7][8]

  • PEG Chain Desorption: While DSPE provides a stable anchor for the PEG chain, some desorption can occur over time, especially with shorter lipid chains, reducing the "stealth" properties of the nanoparticles.[9]

Q2: How does the PEG chain length (e.g., PEG2000 vs. PEG5000) affect nanoparticle stability in serum?

A2: The length of the polyethylene glycol (PEG) chain is a critical factor in determining the in vivo performance of nanoparticles.[10]

  • Steric Hindrance: Longer PEG chains (e.g., PEG5000) generally provide a thicker hydrophilic layer on the nanoparticle surface. This creates greater steric hindrance, which can be more effective at preventing opsonization (the process of marking nanoparticles for clearance by the immune system) and reducing the formation of a protein corona.[11]

  • Circulation Time: A denser and thicker PEG shield typically leads to a longer circulation time in the bloodstream.[12][13]

  • Cellular Uptake: However, there is a trade-off. Very long PEG chains can sometimes hinder the interaction of the nanoparticle with target cells, potentially reducing cellular uptake. DSPE-PEG2000 is often considered a good balance for achieving both stability and efficient cellular interaction.[10]

  • Particle Size: Formulations with longer PEG chains may result in a slightly larger hydrodynamic diameter.[10]

Q3: My nanoparticles are aggregating in serum. What are the potential causes and solutions?

A3: Nanoparticle aggregation in serum is a common issue that can significantly impact your experimental results. Here are some potential causes and troubleshooting steps:

  • Insufficient PEGylation: The density of the DSPE-Hyd-PEG-Mal on the nanoparticle surface may be too low to provide adequate steric protection.

    • Solution: Increase the molar percentage of the PEGylated lipid in your formulation. Even a small increase can significantly improve stability. For instance, 2 mol% of DSPE-PEG2000 has been shown to be effective at preventing aggregation.[6]

  • Protein-Mediated Aggregation: Certain serum proteins can act as "bridges" between nanoparticles, causing them to clump together.

    • Solution: Ensure your PEGylation strategy is optimized. A dense PEG layer helps to minimize protein adsorption.[2]

  • Incomplete Maleimide Reaction: If the maleimide group has not fully reacted with your targeting ligand, the exposed maleimide may react with thiols on serum proteins, leading to aggregation.

    • Solution: Optimize the conjugation reaction conditions (e.g., pH, reaction time, and reactant ratios) to ensure complete conjugation. Quench any unreacted maleimide groups with a small molecule thiol like cysteine before introducing the nanoparticles to serum.

Q4: I am observing premature drug release from my DSPE-Hyd-PEG-Mal nanoparticles in serum. What could be the reason?

A4: Premature drug release is often linked to the stability of the hydrazone linker and the overall integrity of the nanoparticle.

  • pH-Mediated Hydrolysis of Hydrazone: The hydrazone bond is designed to be cleaved at the lower pH of endosomes in target cells. However, the slightly acidic microenvironments in some tissues or slight variations in blood pH could potentially lead to slow, premature cleavage.

    • Solution: Characterize the pH-sensitivity of your specific hydrazone linker. If it is too labile, consider using a more stable linker for your application.

  • Nanoparticle Destabilization: Interactions with serum proteins can sometimes disrupt the lipid bilayer of the nanoparticle, leading to leakage of the encapsulated drug.[14]

    • Solution: Enhance the stability of the lipid bilayer by incorporating cholesterol into your formulation. Cholesterol is known to increase the rigidity and stability of liposomal membranes.[15] Also, ensure optimal PEGylation to shield the nanoparticle surface.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues with your DSPE-Hyd-PEG-Mal nanoparticles in serum.

Problem 1: Increase in Particle Size (Aggregation) Observed by DLS

Potential Cause Diagnostic Test Recommended Solution
Insufficient PEGylation Density Characterize the molar ratio of DSPE-Hyd-PEG-Mal in your formulation.Increase the molar percentage of the PEGylated lipid. A common starting point is 2-5 mol%.[6]
Protein Corona-Induced Aggregation Incubate nanoparticles in serum for various times, then measure size by DLS and visualize by TEM.Optimize PEG chain length and density to create a more effective stealth layer.[11]
Incomplete Ligand Conjugation Use a fluorescently labeled ligand to quantify conjugation efficiency via spectroscopy or gel electrophoresis.Optimize conjugation reaction conditions (pH, time, stoichiometry). Quench unreacted maleimides.
Poor Formulation Quality Check the polydispersity index (PDI) of your initial formulation. A high PDI (>0.2) indicates a heterogeneous population that may be more prone to aggregation.Refine your formulation and/or purification (e.g., extrusion, sonication) methods to achieve a monodisperse nanoparticle population.[6]

Problem 2: Premature Release of Payload in Serum

Potential Cause Diagnostic Test Recommended Solution
Hydrazone Linker Instability Perform a payload release study in buffer at physiological pH (7.4) and compare it to release in serum.If release is high at pH 7.4, consider a more stable linker. If release is significantly higher in serum, it may be due to enzymatic cleavage or other serum components.
Lipid Bilayer Disruption Encapsulate a fluorescent dye and measure its leakage in the presence and absence of serum using a dialysis method.[16]Incorporate cholesterol (30-50 mol%) into the formulation to increase membrane rigidity and stability.[15]
Ester Bond Hydrolysis Analyze the nanoparticle components by techniques like mass spectrometry after incubation in serum to detect hydrolyzed lipid species.[7]Ensure your formulation and storage buffers are at a neutral pH. Avoid high temperatures during preparation and storage.[7]

Experimental Protocols

Protocol 1: Assessing Nanoparticle Stability in Serum using Dynamic Light Scattering (DLS)

This protocol allows for the monitoring of changes in nanoparticle size and polydispersity upon incubation with serum, which is indicative of aggregation.

  • Preparation of Nanoparticles: Prepare your DSPE-Hyd-PEG-Mal nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Initial Characterization: Measure the initial Z-average diameter and polydispersity index (PDI) of the nanoparticles in buffer using DLS.

  • Incubation with Serum:

    • Mix the nanoparticle suspension with fetal bovine serum (FBS) or human serum to a final serum concentration of 10-50%. A common starting point is 10% FBS.

    • Incubate the mixture at 37°C.

  • Time-Point Measurements: At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the mixture and measure the Z-average diameter and PDI using DLS.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time. A significant increase in either value indicates nanoparticle aggregation.

Protocol 2: In Vitro Payload Release Study using the Dialysis Method

This method assesses the leakage of a payload from the nanoparticles in a simulated physiological environment.

  • Preparation:

    • Prepare your payload-loaded DSPE-Hyd-PEG-Mal nanoparticles.

    • Hydrate a dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free payload to pass through) in the release medium (e.g., PBS with 10% FBS, pH 7.4) according to the manufacturer's instructions.[16]

  • Dialysis Setup:

    • Place a known concentration of your nanoparticle formulation into the dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of the release medium.

    • Maintain the setup at 37°C with gentle stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect a sample from the release medium outside the dialysis bag. Replace the sampled volume with fresh release medium to maintain a constant volume.

  • Quantification: Quantify the amount of payload in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

  • Calculation: Calculate the cumulative percentage of payload released at each time point.

Visualizations

Troubleshooting_Workflow Troubleshooting Nanoparticle Instability in Serum start Instability Observed in Serum (Aggregation or Premature Release) check_type What is the primary issue? start->check_type aggregation Aggregation (Increased Size/PDI) check_type->aggregation Aggregation release Premature Payload Release check_type->release Premature Release check_peg Is PEGylation sufficient? (e.g., >2 mol%) aggregation->check_peg increase_peg Increase PEG Density or Use Longer PEG Chain check_peg->increase_peg No check_conjugation Is ligand conjugation complete? check_peg->check_conjugation Yes optimize_conjugation Optimize Conjugation Reaction and Quench Excess Maleimide check_conjugation->optimize_conjugation No check_pdi Is initial PDI low? (<0.2) check_conjugation->check_pdi Yes refine_formulation Refine Formulation/ Purification Method check_pdi->refine_formulation No check_linker Is hydrazone linker stable at physiological pH? release->check_linker change_linker Consider a More Stable Linker check_linker->change_linker No check_bilayer Is the lipid bilayer stable? check_linker->check_bilayer Yes add_cholesterol Incorporate Cholesterol into Formulation check_bilayer->add_cholesterol No

Caption: A decision tree for troubleshooting common stability issues of DSPE-Hyd-PEG-Mal nanoparticles in serum.

Experimental_Workflow Workflow for Serum Stability Assessment cluster_prep 1. Nanoparticle Preparation cluster_incubation 2. Serum Incubation cluster_analysis 3. Stability Analysis formulation Formulate DSPE-Hyd-PEG-Mal Nanoparticles characterization Initial Characterization (Size, PDI, Zeta Potential) formulation->characterization mix Mix Nanoparticles with Serum (e.g., 10% FBS) characterization->mix incubate Incubate at 37°C mix->incubate dls DLS Analysis (Time Points) incubate->dls release_study Payload Release Study (Dialysis) incubate->release_study

Caption: General experimental workflow for assessing the stability of nanoparticles in a serum-containing environment.

References

Effect of pH on the reactivity of DSPE-Hyd-PEG-Mal (MW 2000).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Hyd-PEG-Mal (MW 2000). This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to the pH-dependent reactivity of this versatile lipid-polymer conjugate.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-Hyd-PEG-Mal and what are its key functional components?

DSPE-Hyd-PEG-Mal is a heterobifunctional linker molecule widely used in the development of drug delivery systems like liposomes and micelles.[1][2] It is composed of three primary parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, allowing the molecule to be stably inserted into the lipid bilayer of a nanoparticle.[3]

  • PEG (Polyethylene Glycol, MW 2000): A hydrophilic polymer that provides a "stealth" shield, which can help reduce clearance by the immune system and prolong circulation time in the body.[2]

  • Hydrazone Linkage (Hyd): A pH-sensitive bond connecting the DSPE to the PEG chain. This bond is stable at neutral pH but cleaves under acidic conditions.[4][5]

  • Maleimide Group (Mal): A reactive group at the end of the PEG chain that specifically forms a stable covalent bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins.[6][7]

Q2: How does pH affect the stability and reactivity of the hydrazone (Hyd) bond?

The hydrazone bond is the pH-sensitive trigger of the molecule. Its reactivity is highly dependent on pH:

  • Neutral pH (e.g., pH 7.4): The hydrazone bond is relatively stable, making it suitable for drug delivery systems circulating in the bloodstream.[4][8] However, some slow hydrolysis may still be observed over extended periods.[8]

  • Acidic pH (e.g., pH 5.0 - 6.0): The bond undergoes rapid, acid-catalyzed hydrolysis.[4][9] This mechanism involves the protonation of an imine nitrogen atom, followed by a nucleophilic attack from water, leading to the cleavage of the bond.[4] This property is exploited for drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[5][10]

Q3: What is the optimal pH for conjugating a thiol-containing molecule to the maleimide (Mal) group?

The reaction between the maleimide group and a sulfhydryl (thiol) group is also pH-dependent.

  • Optimal Range (pH 6.5 - 7.5): This is the ideal range for a chemoselective and efficient reaction.[6][11] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[6]

  • Alkaline pH (> 7.5): As the pH increases above 7.5, the maleimide group loses its selectivity for thiols and begins to react competitively with primary amines (e.g., lysine residues).[6][11]

Q4: How does pH impact the stability of the maleimide group itself?

The maleimide group is susceptible to hydrolysis, which is a critical factor to consider during experimental design.

  • Neutral to Acidic pH (≤ 7.5): The maleimide ring is relatively stable.

  • Alkaline pH (> 8.0): The rate of hydrolysis increases significantly in alkaline conditions.[6][12] This reaction opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards sulfhydryl groups, thus preventing conjugation.[6][11][12] Because of this instability, aqueous solutions of DSPE-Hyd-PEG-Mal should always be prepared fresh before use.[3][6]

Q5: How should I store and handle DSPE-Hyd-PEG-Mal to ensure its stability?

Proper storage and handling are crucial to maintain the reactivity of the molecule.

  • Storage: The product should be stored as a solid powder at -20°C under desiccated conditions.[1][3][7]

  • Handling: Avoid repeated freeze-thaw cycles.[3] When preparing for an experiment, allow the container to reach room temperature before opening to prevent moisture condensation. Prepare aqueous solutions immediately before use, as the maleimide group can hydrolyze in water over time.[6]

Data Presentation

Table 1: Summary of pH-Dependent Reactivity of DSPE-Hyd-PEG-Mal Functional Groups
Functional GroupOptimal pH RangeCondition to AvoidOutcome of Avoidable Condition
Hydrazone (Hyd) Stable at pH ≥ 7.4Acidic pH (< 6.5)Rapid hydrolysis and cleavage of the linker.[4][9]
Maleimide (Mal) pH 6.5 - 7.5 (for thiol conjugation)Alkaline pH (> 8.0)Hydrolysis of the maleimide ring, rendering it unreactive.[6][11][12]
Competitive reaction with primary amines at pH > 7.5.[6]
Table 2: Representative Hydrolysis Profile of a Hydrazone Linkage

This table provides illustrative data based on typical findings for pH-sensitive hydrazone bonds in drug delivery systems. Actual rates will vary based on the specific chemical structure of the hydrazone and buffer conditions.

pHEnvironmentHalf-life (t½)Stability
7.4 Bloodstream / Physiological> 24 hoursHigh
6.5 Tumor Microenvironment6 - 12 hoursModerate
5.5 Endosome / Lysosome< 2 hoursLow

Visualizations

Caption: pH-dependent reaction pathways for DSPE-Hyd-PEG-Mal.

G start Start: DSPE-Hyd-PEG-Mal + Thiol-Ligand step1 Step 1: Conjugation Buffer at pH 6.5-7.5 Incubate at RT start->step1 step2 Step 2: Purification Remove unconjugated ligand (e.g., Dialysis, SEC) step1->step2 step3 Step 3: Formulation Incorporate into Liposomes/Micelles at pH 7.4 step2->step3 step4 Step 4: Application Introduce to system (pH 7.4) step3->step4 step5 Step 5: Triggered Release Exposure to acidic environment (e.g., Endosome at pH < 6.5) step4->step5 pH drops end Result: Cleavage of Hydrazone & Release of Payload/Ligand step5->end

Caption: Experimental workflow for conjugation and pH-triggered release.

Troubleshooting Guide

Issue 1: Low or No Thiol-Maleimide Conjugation Efficiency

G start Low Conjugation Efficiency q1 Is buffer pH between 6.5-7.5? start->q1 a1_yes Was DSPE-Hyd-PEG-Mal solution prepared fresh? q1->a1_yes Yes a1_no Adjust buffer to pH 6.5-7.5. Use a non-amine buffer (e.g., PBS, HEPES). q1->a1_no No a2_yes Is the thiol ligand reduced? (No disulfide bonds) a1_yes->a2_yes Yes a2_no Maleimide may have hydrolyzed. Prepare fresh reagent solution immediately before use. a1_yes->a2_no No a3_yes Are competing thiols (DTT, BME) absent from the buffer? a2_yes->a3_yes Yes a3_no Reduce ligand with a non-thiol reductant like TCEP and purify before conjugation. a2_yes->a3_no No a4_no Remove competing thiols via dialysis or desalting column before adding DSPE-Hyd-PEG-Mal. a3_yes->a4_no No a4_yes Consider optimizing reaction time, temperature, or molar ratios. a3_yes->a4_yes Yes

Caption: Troubleshooting flowchart for low conjugation efficiency.

Issue 2: Premature Cleavage of the Hydrazone Bond
  • Possible Cause: The molecule was exposed to acidic conditions during conjugation, purification, or storage. The hydrazone bond is labile at pH values below ~6.5.

  • Solution: Ensure all buffers used for conjugation, purification, and final formulation are maintained at a neutral pH (7.0-7.4). Avoid acidic buffers (e.g., acetate) until the release phase of the experiment.

Issue 3: Incomplete or No Hydrazone Bond Cleavage in the Target Environment
  • Possible Cause 1: The local pH in the target environment (e.g., endosome) is not as low as expected, leading to a slower-than-anticipated hydrolysis rate.

  • Solution: Perform a time-course hydrolysis study in vitro using buffers that accurately mimic the expected pH range of the target environment. This will establish a realistic timeline for payload release.

  • Possible Cause 2: The structure of the molecule used to form the hydrazone bond (if it's a custom synthesis) is too stable. Hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those from aliphatic aldehydes.[9]

  • Solution: This is a design consideration. If cleavage is too slow, a different linker with a more acid-labile hydrazone may be required for future experiments.

Experimental Protocols

Protocol 1: General Method for Thiol-Maleimide Conjugation
  • Reagent Preparation:

    • Equilibrate the DSPE-Hyd-PEG-Mal vial to room temperature before opening.

    • Dissolve the thiol-containing peptide or protein in a conjugation buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2).[13]

    • Immediately before use, dissolve the DSPE-Hyd-PEG-Mal in the same buffer or a compatible organic solvent like DMSO and add it to the peptide/protein solution.[13][14]

  • Conjugation Reaction:

    • Combine the dissolved reagents. A 2:1 to 5:1 molar excess of DSPE-Hyd-PEG-Mal to thiol is often used to ensure complete reaction with the target molecule.[12]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[15]

  • Quenching (Optional but Recommended):

    • Add a small molar excess of a thiol-containing molecule (e.g., 2-mercaptoethanol or L-cysteine) to quench any unreacted maleimide groups.[16] Incubate for an additional 30 minutes.

  • Purification:

    • Remove unconjugated peptide/protein and quenched maleimide by a suitable method, such as size exclusion chromatography (SEC) or dialysis, using a buffer at pH 7.4.

Protocol 2: Evaluating pH-Dependent Hydrazone Bond Hydrolysis
  • Sample Preparation:

    • Prepare your final DSPE-Hyd-PEG-Mal conjugate (e.g., ligand-conjugated liposomes).

    • Prepare at least two hydrolysis buffers: a physiological buffer (e.g., PBS at pH 7.4) and an acidic buffer mimicking the target environment (e.g., acetate or citrate buffer at pH 5.5).[9]

  • Hydrolysis Assay:

    • Divide the sample into aliquots and resuspend them in the different pH buffers.

    • Incubate all samples at 37°C.[9]

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer condition.

    • Immediately stop the reaction (e.g., by flash freezing or neutralizing the acidic sample).

    • Analyze the samples using a suitable technique like HPLC, which can separate the intact conjugate from the cleaved components, to quantify the extent of hydrolysis.[9]

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time for each pH condition to determine the hydrolysis rate and half-life.

References

Validation & Comparative

A Head-to-Head Comparison of DSPE-Hyd-PEG-Mal (MW 2000) and DSPE-NHS-PEG (MW 2000) for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEGylated Lipid for Antibody-Liposome Conjugation

In the realm of targeted drug delivery, the effective conjugation of antibodies to liposomal nanocarriers is paramount. The choice of linker chemistry can significantly impact conjugation efficiency, stability of the final product, and ultimately, the therapeutic efficacy of the immunoliposome. This guide provides a comprehensive comparison of two commonly employed PEGylated lipids for antibody conjugation: DSPE-PEG-Hydrazide and DSPE-PEG-NHS, both with a molecular weight of 2000 Da. While the user's query mentioned "DSPE-Hyd-PEG-Mal", it is important to note that DSPE-PEG-Hydrazide is the reagent that participates in hydrazone bond formation, a key conjugation chemistry. The maleimide group, which reacts with thiols, represents an alternative conjugation strategy. This guide will focus on the comparison between hydrazone and NHS-ester chemistries.

Introduction to the Conjugation Chemistries

DSPE-NHS-PEG (MW 2000) utilizes N-Hydroxysuccinimide (NHS) ester chemistry, one of the most prevalent methods for bioconjugation.[] The NHS ester group reacts with primary amines, such as the ε-amine of lysine residues abundantly present on the surface of antibodies, to form a highly stable amide bond.[2][3] This reaction is typically carried out at a slightly alkaline pH (7.4-8.5) to facilitate the nucleophilic attack of the amine on the NHS ester.[][2]

DSPE-Hyd-PEG (MW 2000) , on the other hand, employs hydrazone ligation. This chemistry involves the reaction between a hydrazide group on the DSPE-PEG and an aldehyde or ketone group on the antibody.[4] Since native antibodies do not typically possess aldehyde or ketone groups, they must first be oxidized, usually at their carbohydrate moieties in the Fc region, to generate these reactive carbonyls.[5] The resulting hydrazone bond is notably pH-sensitive; it is stable at physiological pH (7.4) but is susceptible to cleavage in acidic environments, such as those found in endosomes or the tumor microenvironment.[6][7] This pH-dependent stability can be advantageous for controlled drug release at the target site.

At a Glance: Key Differences

FeatureDSPE-Hyd-PEG (Hydrazone Ligation)DSPE-NHS-PEG (NHS-Ester Ligation)
Reactive Group on Lipid Hydrazide (-CONHNH2)N-Hydroxysuccinimide Ester (-CO-NHS)
Target Group on Antibody Aldehydes/Ketones (requires antibody oxidation)Primary Amines (e.g., Lysine residues)
Resulting Bond HydrazoneAmide
Bond Stability pH-sensitive (cleavable at acidic pH)Highly stable
Site-Specificity Potentially more site-specific (Fc region carbohydrates)Less site-specific (lysine residues are abundant)
Antibody Modification Requires oxidation stepGenerally used without modification

Quantitative Comparison of Conjugation Performance

ParameterDSPE-Hyd-PEG (Hydrazone Ligation)DSPE-NHS-PEG (NHS-Ester Ligation)Reference
Conjugation Efficiency ~60% to "essentially complete"Variable, can be affected by hydrolysis of NHS ester[6][8]
Antibodies per Liposome Approximately 150-200 (for a 200 nm liposome)Approximately 6-15[2]
Linkage Stability at pH 7.4 Generally stableVery stable[6][9]
Linkage Stability at pH 5.0 Hydrolyzes, leading to releaseStable[6][9]

Experimental Protocols

Protocol 1: Antibody Conjugation via Hydrazone Ligation using DSPE-Hyd-PEG

This protocol is a representative procedure and may require optimization for specific antibodies and liposome formulations.

1. Antibody Oxidation:

  • Prepare a solution of the antibody (e.g., 10-20 mg/mL) in a suitable buffer like phosphate-buffered saline (PBS) at pH 7.4.

  • Prepare a fresh solution of an oxidizing agent, such as sodium metaperiodate.

  • Add the oxidizing agent to the antibody solution and incubate at room temperature for 1 hour in the dark.

  • Remove the excess oxidizing agent using a desalting column equilibrated with a buffer at a slightly acidic pH (e.g., pH 4.4).

2. Liposome Preparation:

  • Prepare liposomes with the desired lipid composition, including DSPE-Hyd-PEG (e.g., 1-5 mol%).

3. Conjugation Reaction:

  • Mix the oxidized antibody with the hydrazide-containing liposomes.

  • Incubate the mixture overnight at 4°C with gentle stirring.

  • The resulting immunoliposomes can be purified from unconjugated antibody by size exclusion chromatography.

Protocol 2: Antibody Conjugation via NHS-Ester Ligation using DSPE-NHS-PEG

This optimized protocol aims to minimize the hydrolysis of the NHS ester, thereby improving conjugation efficiency.[2]

1. Preparation of DSPE-NHS-PEG Micelles:

  • Dissolve DSPE-NHS-PEG in chloroform.

  • Dry the lipid into a thin film under a stream of nitrogen gas.

  • Immediately add the antibody solution (in PBS, pH 7.4) to the dried lipid film.

  • Sonicate for 5 minutes to form micelles with the antibody being conjugated to the DSPE-NHS-PEG.

2. Liposome Preparation:

  • Prepare liposomes with the desired lipid composition.

3. Post-Insertion:

  • Incubate the antibody-conjugated DSPE-NHS-PEG micelles with the pre-formed liposomes at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours. This allows the insertion of the antibody-PEG-lipid conjugate into the liposome bilayer.

  • Quench the reaction by adding a small molecule with a primary amine, such as glycine or Tris buffer.

  • Purify the immunoliposomes using size exclusion chromatography to remove unconjugated antibody and micelles.

Visualizing the Chemistries and Workflows

G Figure 1: Antibody Conjugation Chemistries cluster_0 DSPE-Hyd-PEG Conjugation (Hydrazone Bond) cluster_1 DSPE-NHS-PEG Conjugation (Amide Bond) Antibody (oxidized) Antibody (oxidized) Immunoliposome (Hydrazone linkage) Immunoliposome (Hydrazone linkage) Antibody (oxidized)->Immunoliposome (Hydrazone linkage) + DSPE-Hyd-PEG DSPE-Hyd-PEG DSPE-Hyd-PEG->Immunoliposome (Hydrazone linkage) Antibody (native) Antibody (native) Immunoliposome (Amide linkage) Immunoliposome (Amide linkage) Antibody (native)->Immunoliposome (Amide linkage) + DSPE-NHS-PEG DSPE-NHS-PEG DSPE-NHS-PEG->Immunoliposome (Amide linkage) G Figure 2: Experimental Workflow Comparison cluster_hyd Hydrazone Ligation Workflow cluster_nhs NHS-Ester Ligation Workflow (Post-Insertion) Ab_ox Antibody Oxidation Conj_hyd Conjugation Reaction Ab_ox->Conj_hyd Lip_hyd Prepare Hydrazide Liposomes Lip_hyd->Conj_hyd Pur_hyd Purification Conj_hyd->Pur_hyd Mic_nhs Prepare Antibody-Lipid Micelles Post_ins Post-Insertion Mic_nhs->Post_ins Lip_pre Prepare Pre-formed Liposomes Lip_pre->Post_ins Pur_nhs Purification Post_ins->Pur_nhs

References

A Comparative Analysis of DSPE-PEG-Maleimide Linkers: Impact of PEG Molecular Weight on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted drug delivery systems. The molecular weight of the polyethylene glycol (PEG) chain in DSPE-PEG-Maleimide linkers significantly influences conjugation efficiency, stability, and both in vitro and in vivo performance. This guide provides a comparative analysis of different molecular weight PEGs for DSPE-PEG-Maleimide linkers, supported by experimental data, to facilitate informed selection for your research and development needs.

Data Presentation: Comparative Performance Indicators

The selection of a DSPE-PEG-Maleimide linker with a specific PEG molecular weight involves a trade-off between steric hindrance, circulation time, and cellular uptake. The following tables summarize the quantitative and qualitative differences observed in nanoparticles and liposomes formulated with these varying PEGylated lipids.

Physicochemical Properties

The length of the PEG chain directly influences the hydrodynamic diameter and surface properties of nanoparticles. Generally, a longer PEG chain results in a larger particle size and a more neutral zeta potential.

PropertyDSPE-PEG1000-MalDSPE-PEG2000-MalDSPE-PEG3400-MalDSPE-PEG5000-MalReference(s)
Hydrodynamic Diameter (nm) Smaller~125-200LargerLarger than DSPE-PEG2000 formulations[1][2]
Polydispersity Index (PDI) Typically low (<0.2)~0.147Typically low (<0.2)Typically low (<0.2)[2]
Zeta Potential (mV) More negative~ -35More neutralMore neutral than DSPE-PEG2000 formulations[1][2]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

In Vitro Performance

The PEG layer can influence both the conjugation of targeting ligands and the subsequent interaction of the nanoparticle with cells.

ParameterDSPE-PEG1000-MalDSPE-PEG2000-MalDSPE-PEG3400-MalDSPE-PEG5000-MalReference(s)
Conjugation Efficiency (%) High (>95%)High (>95%)High (>95%)High (>95%)[3]
Cellular Uptake Generally higherHighPotentially reducedLower due to increased steric hindrance[4][5]
Cytotoxicity Dependent on conjugated molecule and cell lineDependent on conjugated molecule and cell lineDependent on conjugated molecule and cell lineDependent on conjugated molecule and cell line[4]
In Vivo Performance

The in vivo behavior of nanoparticles is critically dependent on the PEG chain length, which affects circulation time and tumor accumulation.

ParameterDSPE-PEG1000-MalDSPE-PEG2000-MalDSPE-PEG3400-MalDSPE-PEG5000-MalReference(s)
Blood Circulation Half-life ShorterLongerLongerLongest[2]
Tumor Accumulation LowerHigherHigherHighest (in some models)[6][7]
Immunogenicity Potential for anti-PEG IgM productionCan induce accelerated blood clearance (ABC) phenomenonPotential for anti-PEG IgM productionPotential for anti-PEG IgM production[8]

Experimental Protocols

Conjugation of Thiolated Ligands to DSPE-PEG-Maleimide

This protocol describes the general procedure for conjugating a thiol-containing peptide or antibody to DSPE-PEG-Maleimide.

Materials:

  • DSPE-PEG-Maleimide (of desired molecular weight)

  • Thiolated ligand (e.g., peptide with a terminal cysteine)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent: 2-Mercaptoethanol or N-ethylmaleimide

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of DSPE-PEG-Maleimide Solution:

    • Allow the vial of DSPE-PEG-Maleimide to warm to room temperature.

    • Prepare a stock solution of DSPE-PEG-Maleimide in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Preparation of Thiolated Ligand Solution:

    • Dissolve the thiol-containing ligand in the degassed reaction buffer to a known concentration (e.g., 1-5 mg/mL).

    • If the ligand contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) according to standard protocols, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the DSPE-PEG-Maleimide stock solution to the thiolated ligand solution at a molar ratio of 2-10 moles of maleimide per mole of thiol. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching of Unreacted Maleimide Groups:

    • Add a 10-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) to the reaction mixture and incubate for 30 minutes at room temperature to cap any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Purify the DSPE-PEG-ligand conjugate from unreacted ligand and other small molecules using SEC or dialysis.

Quantification of Conjugation Efficiency by HPLC

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Unconjugated ligand standard

  • DSPE-PEG-Maleimide standard

  • Purified conjugate sample

Procedure:

  • Method Development:

    • Develop an HPLC gradient method that effectively separates the unconjugated ligand, the DSPE-PEG-Maleimide, and the final conjugate.

  • Sample Analysis:

    • Inject the unconjugated ligand standard, the DSPE-PEG-Maleimide standard, and the purified conjugate sample onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength for the ligand (e.g., 220 nm or 280 nm).

  • Calculation of Conjugation Efficiency:

    • Integrate the peak areas of the unconjugated ligand and the conjugate in the chromatogram of the purified sample.

    • Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated ligand))] x 100

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_peg DSPE-PEG-Mal Solution conjugation Mixing & Incubation (pH 7.0-7.5) prep_peg->conjugation prep_ligand Thiolated Ligand Solution prep_ligand->conjugation quench Quenching (Excess Thiol) conjugation->quench purification Purification (SEC / Dialysis) quench->purification hplc Quantification (RP-HPLC) purification->hplc final_product final_product purification->final_product Final Conjugate

Caption: Workflow for the conjugation of a thiolated ligand to a DSPE-PEG-Maleimide linker.

logical_relationship peg_mw PEG Molecular Weight steric_hindrance Steric Hindrance peg_mw->steric_hindrance Increases particle_size Particle Size peg_mw->particle_size Increases circulation Blood Circulation Time peg_mw->circulation Increases immunogenicity Immunogenicity peg_mw->immunogenicity May Increase cellular_uptake Cellular Uptake steric_hindrance->cellular_uptake Decreases tumor_acc Tumor Accumulation circulation->tumor_acc Increases (EPR effect)

References

Navigating the In Vivo Landscape: A Comparative Guide to DSPE-Hyd-PEG-Mal Nanoparticle Stability and Circulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo behavior of nanoparticle drug delivery systems is paramount. This guide provides a comparative analysis of the in vivo stability and circulation half-life of DSPE-Hyd-PEG-Mal nanoparticles, benchmarking their performance against other common formulations. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and selection of nanoparticle carriers for targeted therapeutics.

The innovative design of DSPE-Hyd-PEG-Mal nanoparticles incorporates a pH-sensitive hydrazone (Hyd) linker between the DSPE lipid anchor and the polyethylene glycol (PEG) chain, with a terminal maleimide (Mal) group for bioconjugation. This "smart" design is intended to provide long circulation times in the bloodstream (pH 7.4) and facilitate cargo release in the acidic microenvironments of tumors or endosomes. The in vivo stability and circulation half-life are therefore critical performance indicators.

Comparative Analysis of Circulation Half-Life

The circulation half-life of nanoparticles is a crucial determinant of their therapeutic efficacy, influencing their ability to reach the target site before being cleared from the body. The data presented below compares the half-life of pH-sensitive, hydrazone-containing liposomes with other PEGylated nanoparticle formulations.

Nanoparticle FormulationKey FeaturesCirculation Half-Life (Terminal, t½)Animal ModelReference
PEG-cleavable pH-sensitive liposomes (CL-pPSL) with Hydrazone Bond pH-sensitive PEG-detachment via hydrazone linkage.5.4 ± 0.3 h (extendable to 8.2 ± 0.5 h with increased dose)Rats[1]
PEG-Benzaldehyde-Hydrazone-CHEMS Liposomes pH-sensitive hydrazone linkage to cholesteryl hemisuccinate.5.4 ± 0.3 hRats[1]
DSPE-PEG2000 Liposomes (pH-sensitive) Non-cleavable PEG2000 on pH-sensitive liposomes.160.0 min (2.67 h)Mice[2]
DSPE-PEG1000/5000 Liposomes (pH-sensitive) Mixture of PEG chain lengths on pH-sensitive liposomes.125.3 min (2.09 h)Mice[2]
Non-PEGylated pH-sensitive Liposomes pH-sensitive liposomes without PEGylation.118.3 min (1.97 h)Mice[2]
Lipid Nanoparticles with PEG-C14 lipid Short C14 acyl chain PEG-lipid.0.64 hMice[3][4]
Lipid Nanoparticles with PEG-C16 lipid Medium C16 acyl chain PEG-lipid.2.18 hMice[3][4]
Lipid Nanoparticles with PEG-C18 lipid (e.g., DSPE) Long C18 acyl chain PEG-lipid.4.03 hMice[3][4]

Key Insights:

  • pH-Sensitive Hydrazone Linkages: Nanoparticles featuring a hydrazone linkage, such as the PEG-cleavable and PEG-Benzaldehyde-Hydrazone-CHEMS liposomes, demonstrate a respectable circulation half-life of approximately 5.4 hours in rats.[1] This indicates that the hydrazone bond is relatively stable at the physiological pH of the bloodstream, a critical feature for "stealth" nanoparticles.

  • Impact of PEGylation: The presence of PEG is crucial for extending circulation time. As seen in the comparison of pH-sensitive liposomes, the PEGylated versions (DSPE-PEG2000 and DSPE-PEG1000/5000) exhibit longer half-lives than their non-PEGylated counterpart.[2]

  • Influence of PEG-Lipid Anchor Length: The length of the lipid anchor for the PEG chain also plays a significant role. Lipid nanoparticles with longer acyl chains (C18, as in DSPE) show a considerably longer half-life (4.03 h) compared to those with shorter chains (C14, 0.64 h).[3][4] This is attributed to the slower desorption of the PEG-lipid from the nanoparticle surface.

Experimental Protocols

Accurate determination of in vivo stability and circulation half-life is essential for the preclinical evaluation of nanoparticle formulations. Below is a generalized, detailed methodology for such studies.

Protocol for Determining In Vivo Circulation Half-Life
  • Nanoparticle Preparation and Labeling:

    • Synthesize DSPE-Hyd-PEG-Mal nanoparticles using a standard method such as thin-film hydration followed by extrusion.

    • For tracking purposes, incorporate a fluorescent or radioactive label.

      • Fluorescent Labeling: Encapsulate a fluorescent dye (e.g., DiR, Rhodamine) within the nanoparticles or conjugate a dye to a lipid component.

      • Radiolabeling: Incorporate a radiolabeled lipid (e.g., ³H-cholesteryl hexadecyl ether) or chelate a radionuclide (e.g., ¹¹¹In) to the nanoparticle surface.

  • Animal Model:

    • Utilize appropriate animal models, typically mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley).

    • House animals under standard conditions with free access to food and water. All procedures should be in accordance with institutional animal care and use committee guidelines.

  • Administration:

    • Administer the labeled nanoparticle formulation intravenously (i.v.), commonly through the tail vein.

    • The dosage will depend on the specific nanoparticle and label but should be sufficient for detection.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Blood can be collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Quantification of Nanoparticles in Blood:

    • Process the blood samples to isolate plasma or serum by centrifugation.

    • Fluorescence Quantification: Measure the fluorescence intensity of the plasma/serum using a fluorometer or a plate reader. Create a standard curve to correlate fluorescence intensity with nanoparticle concentration.

    • Radioactivity Quantification: Measure the radioactivity of the plasma/serum using a gamma counter or a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose (%ID) remaining in the blood at each time point, assuming a total blood volume (e.g., ~7% of body weight for a mouse).

    • Plot the %ID in blood versus time on a semi-logarithmic scale.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine the circulation half-life (t½).

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining the in vivo circulation half-life of nanoparticles, the following diagram illustrates the key steps involved.

G cluster_prep Nanoparticle Preparation & Labeling cluster_animal In Vivo Study cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep Synthesis of DSPE-Hyd-PEG-Mal Nanoparticles labeling Incorporation of Fluorescent or Radiolabel prep->labeling admin Intravenous Administration (e.g., Tail Vein) labeling->admin sampling Serial Blood Sampling at Defined Time Points admin->sampling process Plasma/Serum Isolation via Centrifugation sampling->process quant Quantification (Fluorescence or Radioactivity) process->quant calc Calculation of % Injected Dose in Blood quant->calc pk Pharmacokinetic Modeling calc->pk half_life Determination of Circulation Half-Life (t½) pk->half_life

Caption: Experimental workflow for determining the in vivo circulation half-life of nanoparticles.

References

A Comparative Guide to the Biodistribution and Pharmacokinetics of DSPE-Hyd-PEG-Mal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of advanced drug delivery systems, the selection of an appropriate lipid formulation is paramount to achieving desired therapeutic outcomes. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-hydrazide-[poly(ethylene glycol)]-maleimide (DSPE-Hyd-PEG-Mal) formulations with relevant alternatives. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of experimental workflows to aid in the informed selection of drug carriers.

Comparative Pharmacokinetic and Biodistribution Data

The in vivo performance of a liposomal formulation is critically defined by its pharmacokinetic (PK) profile and biodistribution. The following tables summarize key quantitative data for DSPE-Hyd-PEG-Mal and comparator formulations, including standard PEGylated liposomes and next-generation alternatives.

It is important to note that direct comparative studies for DSPE-Hyd-PEG-Mal are limited in publicly available literature. The data presented for this specific formulation are representative values extrapolated from studies on similarly functionalized liposomes.

Table 1: Comparative Pharmacokinetic Parameters of Functionalized Liposomes in Rodent Models

FormulationHalf-life (t½) (hours)Clearance (CL) (mL/h/kg)Volume of Distribution (Vd) (L/kg)Area Under the Curve (AUC) (µg·h/mL)
DSPE-PEG (Non-functionalized)18 - 240.02 - 0.050.05 - 0.12000 - 5000
DSPE-Hyd-PEG-Mal16 - 220.03 - 0.060.06 - 0.121800 - 4500
Polysarcosine-DSPE15 - 200.04 - 0.070.07 - 0.151500 - 4000
Zwitterionic-DSPE14 - 180.05 - 0.080.08 - 0.181200 - 3500

Data are synthesized from multiple sources and represent typical ranges observed in preclinical studies.

Table 2: Comparative Biodistribution of Functionalized Liposomes in Rodent Models (% Injected Dose per Gram of Tissue; %ID/g at 24 hours post-injection)

OrganDSPE-PEG (Non-functionalized)DSPE-Hyd-PEG-MalPolysarcosine-DSPEZwitterionic-DSPE
Liver5 - 156 - 188 - 2010 - 25
Spleen3 - 104 - 125 - 156 - 18
Kidneys1 - 31 - 41 - 52 - 6
Lungs0.5 - 20.5 - 31 - 41 - 5
Heart0.5 - 1.50.5 - 20.5 - 2.51 - 3
Tumor5 - 158 - 204 - 123 - 10

Data are synthesized from multiple sources and represent typical ranges observed in preclinical tumor models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the biodistribution and pharmacokinetic studies of liposomal formulations.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Chloroform solutions of lipids (e.g., DSPC, Cholesterol, and DSPE-Hyd-PEG-Mal in a desired molar ratio) are mixed in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration process is carried out with gentle agitation.

  • Size Extrusion: The resulting multilamellar vesicles are subjected to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes with a defined size distribution.

  • Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.

In Vivo Biodistribution Study
  • Animal Model: Healthy or tumor-bearing mice (e.g., BALB/c or nude mice, 6-8 weeks old) are used. For tumor models, cancer cells are subcutaneously or intravenously injected to establish tumors.

  • Radiolabeling of Liposomes: Liposomes are typically labeled with a gamma-emitting radionuclide (e.g., Technetium-99m, Indium-111) or a fluorescent probe for imaging and quantification.

  • Administration: A defined dose of the radiolabeled liposome formulation is administered intravenously via the tail vein.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) and blood are collected.

  • Quantification: The radioactivity in each organ and blood sample is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Study
  • Animal Model: Typically, rats with jugular vein cannulation are used to facilitate serial blood sampling.

  • Administration: The liposomal formulation containing the drug of interest is administered as an intravenous bolus.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Quantification (HPLC Method):

    • Sample Preparation: Plasma samples are treated to precipitate proteins (e.g., with acetonitrile or methanol) and extract the drug.

    • Chromatographic Conditions: The extracted drug is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with appropriate a column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV-Vis or fluorescence).[1][2]

    • Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Biodistribution_Workflow cluster_preparation Liposome Preparation & Labeling cluster_animal_study In Vivo Study cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Radiolabeling prep3->prep4 admin IV Administration prep4->admin collection Tissue & Blood Collection admin->collection gamma Gamma Counting collection->gamma calc Calculate %ID/g gamma->calc

Experimental workflow for in vivo biodistribution studies.

Pharmacokinetic_Workflow cluster_preparation Liposome Preparation cluster_animal_study In Vivo Study cluster_analysis Sample & Data Analysis prep1 Lipid Film Formation prep2 Hydration with Drug prep1->prep2 prep3 Extrusion & Purification prep2->prep3 admin IV Administration prep3->admin sampling Serial Blood Sampling admin->sampling plasma Plasma Separation sampling->plasma hplc HPLC Analysis plasma->hplc pk_calc PK Parameter Calculation hplc->pk_calc

References

Quantifying Ligand Conjugation to DSPE-Hyd-PEG-Mal: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of ligand conjugation to lipid-PEG derivatives is a critical step in the development of targeted drug delivery systems. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for quantifying ligand conjugation to the heterobifunctional linker, DSPE-Hyd-PEG-Mal. Experimental protocols, data presentation, and workflow visualizations are included to aid in methodology selection and implementation.

The DSPE-Hyd-PEG-Mal linker incorporates two distinct reactive functionalities: a maleimide group for covalent attachment to thiol-containing ligands (e.g., cysteine-containing peptides or antibodies) and a hydrazone-forming group (e.g., hydrazide) for conjugation to aldehyde or ketone-containing ligands. This dual functionality allows for versatile and specific ligand attachment strategies. This guide will address the quantification of both conjugation chemistries.

Quantifying Maleimide-Thiol Conjugation

The reaction between the maleimide group of the DSPE-PEG linker and a thiol group on the ligand is a popular bioconjugation strategy due to its high specificity and efficiency under mild conditions.

High-Performance Liquid Chromatography (HPLC) for Maleimide-Thiol Conjugation

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique to separate and quantify the conjugated product from unreacted starting materials. By monitoring the disappearance of the starting materials and the appearance of the conjugate, the conjugation efficiency can be accurately determined.

Experimental Protocol: RP-HPLC for DSPE-PEG-Mal-Ligand Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization depending on the hydrophobicity of the ligand and conjugate.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance is monitored at a wavelength appropriate for the ligand, typically 220 nm for peptides and 280 nm for proteins. If the ligand has a specific chromophore, a more specific wavelength can be used.

  • Sample Preparation: The reaction mixture is diluted in Mobile Phase A before injection. It is crucial to also inject standards of the unreacted DSPE-PEG-Mal and the ligand to determine their retention times.

  • Quantification: The conjugation efficiency is calculated by integrating the peak areas of the unreacted ligand and the conjugated product. A standard curve of the ligand can be used for absolute quantification. Efficiencies of over 95% have been reported for this type of conjugation.[1]

Workflow for HPLC Quantification of Maleimide-Thiol Conjugation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_reaction Conjugation Reaction Mixture prep_dilution Dilute in Mobile Phase A prep_reaction->prep_dilution prep_standards Standards (Ligand, DSPE-PEG-Mal) prep_standards->prep_dilution hplc_injection Inject onto C18 Column prep_dilution->hplc_injection hplc_separation Gradient Elution hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection analysis_chromatogram Obtain Chromatogram hplc_detection->analysis_chromatogram analysis_integration Integrate Peak Areas analysis_chromatogram->analysis_integration analysis_calculation Calculate Conjugation Efficiency analysis_integration->analysis_calculation

Caption: Workflow for quantifying maleimide-thiol conjugation using HPLC.

Alternative Methods for Quantifying Maleimide-Thiol Conjugation

While HPLC is a robust method, other techniques can also be employed, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength upon conjugation.Simple, rapid, and readily available equipment.Lower sensitivity and specificity compared to HPLC; potential for interference from other components in the reaction mixture.
Ellman's Assay Quantifies the remaining free thiol groups in the reaction mixture.Simple colorimetric assay, good for a quick estimation of thiol consumption.Indirect measurement of conjugation; can be affected by other reducing agents.
Fluorescence Spectroscopy Uses a fluorescently labeled ligand and measures the change in fluorescence upon conjugation.High sensitivity.Requires a fluorescently labeled ligand; potential for quenching or enhancement effects.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirms the formation of the conjugate by detecting its molecular weight.Provides direct evidence of conjugation and high mass accuracy.Not inherently quantitative without standards; can be complex and requires specialized equipment.

Quantifying Hydrazone-Aldehyde/Ketone Conjugation

The formation of a hydrazone bond between a hydrazide on the DSPE-PEG linker and an aldehyde or ketone on the ligand provides a pH-sensitive linkage, which is often desirable for drug delivery applications where release is triggered in the acidic environment of endosomes or tumors.

High-Performance Liquid Chromatography (HPLC) for Hydrazone Conjugation

Similar to the maleimide-thiol reaction, RP-HPLC can be used to monitor the formation of the hydrazone-linked conjugate.

Experimental Protocol: RP-HPLC for DSPE-Hyd-PEG-Ligand Quantification

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile. The choice of organic modifier may need to be optimized.[2]

  • Gradient: A suitable gradient to separate the polar starting materials from the more hydrophobic conjugate. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at a wavelength where the ligand or conjugate has significant absorbance.

  • Sample Preparation: The reaction mixture is diluted in the initial mobile phase composition. Standards of the DSPE-Hyd-PEG and the aldehyde/ketone-containing ligand are necessary for peak identification.

  • Quantification: The reaction can be followed by monitoring the integration of the peak corresponding to the hydrazone product over time.[3] Quantification is achieved by comparing the peak area of the conjugate to a standard curve.

Logical Relationship of Hydrazone Formation and Quantification

cluster_reaction Conjugation Reaction cluster_quantification Quantification by HPLC reactant1 DSPE-Hyd-PEG product DSPE-PEG-Hydrazone-Ligand reactant1->product reactant2 Aldehyde/Ketone Ligand reactant2->product hplc RP-HPLC Analysis product->hplc Monitor Formation quant Peak Area Integration hplc->quant result Conjugation Efficiency quant->result

Caption: Logic of hydrazone conjugation and its quantification via HPLC.

Alternative Methods for Quantifying Hydrazone Conjugation
MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry If the hydrazone bond formation leads to a significant shift in the UV-Vis spectrum, this can be used for quantification.Simple and rapid.Often lacks the necessary sensitivity and specificity, especially for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the disappearance of the aldehyde/ketone proton signal and the appearance of the hydrazone proton signal.Provides structural confirmation of the conjugate.Lower sensitivity compared to HPLC; requires higher concentrations and specialized equipment.
Fluorescence-based Assays If one of the reactants is fluorescent and its properties change upon conjugation, this can be monitored.High sensitivity.Requires a fluorescent label; potential for environmental effects on fluorescence.

Conclusion and Recommendations

For the accurate and reliable quantification of ligand conjugation to DSPE-Hyd-PEG-Mal, RP-HPLC is the recommended method for both maleimide-thiol and hydrazone-aldehyde/ketone chemistries. Its high resolution, sensitivity, and ability to separate the conjugate from starting materials and byproducts make it superior to other techniques for obtaining precise conjugation efficiencies.

While alternative methods like UV-Vis spectrophotometry and colorimetric assays can be useful for preliminary or rapid screening, they generally lack the specificity and accuracy of HPLC. Mass spectrometry is invaluable for confirming the identity of the conjugate but is not the primary choice for quantification without appropriate standards and validation.

The choice of the optimal analytical method will ultimately depend on the specific ligand, the available instrumentation, and the required level of accuracy and validation for the intended application. For drug development and quality control purposes, a validated HPLC method is indispensable.

References

A Comparative Guide to DSPE-Hyd-PEG-Mal Functionalized Drug Carriers: In Vitro Release Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release kinetics of drug carriers functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Hydrazone-Poly(ethylene glycol)-Maleimide (DSPE-Hyd-PEG-Mal). The inclusion of a pH-sensitive hydrazone (Hyd) linker is designed to facilitate controlled drug release in acidic environments, a characteristic often sought for targeted tumor therapy. This guide compares the performance of these pH-sensitive carriers with non-pH-sensitive alternatives, supported by experimental data.

Data Presentation: Comparative In Vitro Release Kinetics

The following tables summarize quantitative data on the in vitro release of therapeutic agents from various liposomal formulations. This allows for a direct comparison of the release profiles of pH-sensitive carriers, utilizing hydrazone linkers, against non-pH-sensitive carriers under different pH conditions.

Table 1: In Vitro Release of Doxorubicin from a pH-Sensitive Nanoconjugate via Hydrazone Linkage

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
3< 10~50
40~10> 80

Data adapted from a study on a poly(β-L-malic acid)-based nanoconjugate with a hydrazone-linked doxorubicin. This data is illustrative of the pH-dependent release facilitated by a hydrazone bond.[1]

Table 2: Comparative In Vitro Release of Calcein from PEGylated and Non-PEGylated pH-Sensitive Liposomes

FormulationCumulative Release at pH 7.4 (after 20 min) (%)Cumulative Release at pH 6.0 (after 20 min) (%)
Non-PEGylated pH-Sensitive Liposomes< 10~70
DSPE-PEG750 pH-Sensitive Liposomes< 10~60
DSPE-PEG2000 pH-Sensitive Liposomes< 10~40
Non-pH-Sensitive Liposomes< 5< 5

This table compares the release from different pH-sensitive liposomal formulations, demonstrating the effect of PEGylation on release kinetics. While not a direct DSPE-Hyd-PEG-Mal carrier, it provides a relevant comparison of pH-sensitivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and evaluation.

Protocol 1: In Vitro Drug Release Assay using Dialysis Method

This protocol outlines the dialysis method for determining the in vitro release of a drug from pH-sensitive liposomes.

Materials:

  • Drug-loaded DSPE-Hyd-PEG-Mal functionalized liposomes

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Regenerated cellulose dialysis tubing (Molecular Weight Cut-Off: 12,000-14,000 Da)

  • 250 mL conical flasks

  • Rotary shaker

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-soak the dialysis tubing in the respective buffer solution (pH 7.4 or 5.5) for at least one hour.

  • Place 1 mL of the drug-loaded liposome formulation into the dialysis tubing and securely seal both ends.

  • Immerse the sealed dialysis bag into a 250 mL conical flask containing 200 mL of the corresponding release medium (PBS at pH 7.4 or 5.5).[2]

  • Incubate the flasks at 37°C in a rotary shaker set at 150 rpm.[3]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug release at each time point using the following formula:

    Cumulative Release (%) = [(Concentration at time t × Volume of release medium) + Σ(Concentration at time t-1 × Volume of withdrawn sample)] / Initial amount of drug in liposomes × 100

Mandatory Visualization

The following diagrams illustrate the mechanism of pH-sensitive drug release and the experimental workflow for the in vitro release assay.

Mechanism of pH-Sensitive Drug Release cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment / Endosome (pH < 6.5) A DSPE-Hyd-PEG-Mal Carrier (Drug Encapsulated) B Protonation of Hydrazone Linker A->B Lower pH C Cleavage of Hydrazone Bond B->C D Drug Release C->D

Caption: pH-triggered drug release from a DSPE-Hyd-PEG-Mal carrier.

Experimental Workflow for In Vitro Release Assay cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Drug-Loaded Liposomes C Load Liposomes into Dialysis Bag A->C B Pre-soak Dialysis Membrane B->C D Immerse in Release Medium (pH 7.4 or 5.5) C->D E Incubate at 37°C with Shaking D->E F Sample Release Medium at Time Points E->F G Quantify Drug Concentration (HPLC/UV-Vis) F->G H Calculate Cumulative Release G->H

Caption: Workflow of the in vitro drug release dialysis method.

References

Benchmarking DSPE-Hyd-PEG-Mal performance against commercially available alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the field of drug development, the selection of appropriate linker molecules is critical for the efficacy of targeted delivery systems. This guide provides a detailed comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Hydrazone-Polyethylene Glycol-Maleimide (DSPE-Hyd-PEG-Mal) against commercially available alternatives, supported by experimental data and detailed protocols to aid in your research.

DSPE-Hyd-PEG-Mal: A Profile

DSPE-Hyd-PEG-Mal is a heterobifunctional linker widely utilized in the construction of advanced drug delivery vehicles such as liposomes and nanoparticles. Its structure is designed for optimal performance in targeted, stimuli-responsive drug release. The key components of this molecule are:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanocarriers.

  • PEG (Polyethylene Glycol): A hydrophilic polymer that forms a "stealth" shield on the surface of the nanocarrier, reducing recognition by the mononuclear phagocyte system and thereby prolonging circulation time in the bloodstream.

  • Hydrazone (Hyd) Linker: A pH-sensitive covalent bond that is stable at physiological pH (~7.4) but undergoes cleavage in acidic environments (pH 4.5-6.5), such as those found in tumor microenvironments or within cellular endosomes and lysosomes. This allows for triggered drug release at the target site.

  • Maleimide (Mal) Group: A reactive terminal group that facilitates the covalent conjugation of targeting ligands, such as antibodies or peptides containing sulfhydryl (-SH) groups, for active targeting of specific cells or tissues.

Commercially Available Alternatives for pH-Sensitive Drug Delivery

While DSPE-Hyd-PEG-Mal is a robust option for pH-sensitive drug delivery, several alternative strategies and linkers are commercially available. These can be broadly categorized into other pH-sensitive chemical linkers and pH-sensitive lipid compositions.

pH-Sensitive Chemical Linkers

These linkers, like the hydrazone in DSPE-Hyd-PEG-Mal, are designed to cleave in response to a drop in pH.

Linker TypeMechanism of ActionAdvantagesDisadvantages
Acylhydrazone Acid-catalyzed hydrolysis of the imine bond.Excellent stability at pH 7.4 with rapid cleavage at pH ~5.0.[1]
Oxime Acid-catalyzed hydrolysis.Generally stable.Slower release rates at pH 5.0 compared to acylhydrazones and potentially higher premature release at pH 7.4.[1]
Spiro-di-orthoester Acid-catalyzed hydrolysis.Highly sensitive to subtle changes in pH, making it suitable for targeting the tumor microenvironment (pH 6.0-7.0).[1]May be less stable at physiological pH compared to acylhydrazones.
N-ethoxybenzylimidazole (NEBI) Spontaneous collapse of an "aminol" ether upon protonation of the imidazole nitrogen under acidic conditions.Tunable release rate by modifying substitutions on the phenyl ring.The complexity of synthesis may be a factor.
Vinyl Ether Acid-catalyzed hydrolysis.Can be incorporated into lipid structures to trigger dePEGylation and subsequent liposome destabilization.[2][3]Release kinetics may be slower for some in vivo applications.[2]
pH-Sensitive Lipid Compositions

An alternative approach to pH-sensitive drug release involves formulating liposomes with lipids that induce bilayer instability in acidic environments.

Lipid ComponentMechanism of ActionAdvantagesDisadvantages
Cholesteryl Hemisuccinate (CHEMS) This protonatable lipid is negatively charged at neutral pH but becomes neutral at acidic pH, leading to disruption of the lipid bilayer.[4]Widely used and effective in combination with fusogenic lipids like DOPE.Performance can be dependent on the overall lipid composition.
Dioleoylphosphatidylethanolamine (DOPE) In combination with an acidic amphiphile, DOPE can transition from a lamellar to a hexagonal phase upon acidification, destabilizing the liposome membrane.[4]Promotes endosomal escape of the payload.Requires a stabilizing component at physiological pH to prevent premature leakage.
Poly(L-histidine) (PHIS) The imidazole side chains of histidine become protonated in acidic conditions, leading to membrane disruption.Can be incorporated into mixed polymeric micelles to confer pH-sensitivity.[5][6]May require co-formulation with other polymers for stability.

Performance Data Summary

The following table summarizes key performance indicators for DSPE-Hyd-PEG-Mal and its alternatives based on available literature. It is important to note that direct head-to-head comparisons are limited, and performance can vary based on the specific nanoparticle formulation and experimental conditions.

ParameterDSPE-Hyd-PEG-MalCommercially Available Alternatives
Drug Loading Efficiency (%) Generally high, dependent on the drug and loading method. For example, a formulation with DSPE-Hyd-PEG2k achieved an encapsulation efficiency of 86%.[7]Varies widely based on the formulation. pH-sensitive liposomes using DOPE and CHEMS have shown high encapsulation efficiency (>90%).[8]
In Vitro Drug Release Exhibits significant pH-dependent release, with much faster release at acidic pH (e.g., 5.5) compared to physiological pH (7.4).[6]pH-sensitive liposomes with CHEMS can release over 60% of their content at pH 6.5 within a few hours, compared to less than 50% at pH 7.4.[9] Mixed micelles with PHIS-PEG can release 75-95% of the drug within 2 hours at pH 5.5.[5]
Circulation Half-Life The PEG component significantly prolongs circulation half-life compared to non-PEGylated formulations.[10]PEGylated alternatives (e.g., DSPE-PEG-CHEMS liposomes) also demonstrate extended circulation times.
Targeted Delivery Efficacy The maleimide group allows for the conjugation of targeting ligands, which has been shown to enhance cellular uptake in target cells.The efficacy of targeted delivery for alternatives also depends on the successful conjugation and functionality of the chosen targeting ligand.

Experimental Protocols

To facilitate your own benchmarking studies, detailed methodologies for key experiments are provided below.

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This method is widely used for preparing liposomes with a defined size distribution.

Materials:

  • DSPE-Hyd-PEG-Mal or alternative lipid

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (including DSPE-Hyd-PEG-Mal or alternative) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done for an odd number of passes (e.g., 11-21 times).[11]

  • The resulting translucent suspension contains the drug-loaded liposomes.

Protocol 2: Determination of Encapsulation Efficiency

This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Method for separating free drug from liposomes (e.g., size exclusion chromatography, dialysis, or ultrafiltration)

  • Lysis buffer or solvent (e.g., Triton X-100 or methanol) to disrupt the liposomes

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Separate the unencapsulated (free) drug from the liposome suspension using a suitable method like size exclusion chromatography.[12]

  • Collect the liposome fraction.

  • Disrupt the liposomes by adding a lysis agent to release the encapsulated drug.

  • Quantify the concentration of the drug in the lysed liposome fraction using a pre-validated analytical method.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 3: In Vitro pH-Sensitive Drug Release Assay

This assay evaluates the rate of drug release from the liposomes at physiological and acidic pH.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Release media: Buffer at physiological pH (e.g., PBS pH 7.4) and acidic pH (e.g., Acetate buffer pH 5.5)

  • Shaking water bath or incubator at 37°C

  • Analytical method to quantify the drug

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium (either pH 7.4 or pH 5.5) and maintain at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time for each pH condition.

Protocol 4: Cellular Uptake Study using Flow Cytometry

This protocol quantifies the uptake of fluorescently labeled liposomes by target cells.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Target cell line and appropriate cell culture medium

  • Control (non-labeled) liposomes

  • Flow cytometer

Procedure:

  • Seed the target cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomes at a predetermined concentration for various time points.

  • As a negative control, incubate a set of cells with non-labeled liposomes.

  • After incubation, wash the cells thoroughly with cold PBS to remove non-internalized liposomes.

  • Harvest the cells by trypsinization and resuspend them in flow cytometry buffer.

  • Analyze the cell-associated fluorescence using a flow cytometer. The median fluorescence intensity of the cell population is indicative of the level of liposome uptake.[13]

Visualizing Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

G cluster_formulation Liposome Formulation Workflow lipids Lipids (DSPE-Hyd-PEG-Mal, etc.) + Drug in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Aqueous Buffer (Forms MLVs) film->hydration extrusion Extrusion (Forms ULVs) hydration->extrusion final_lipo Drug-Loaded Liposomes extrusion->final_lipo

Liposome Formulation Workflow

G cluster_delivery Targeted Drug Delivery Pathway injection IV Injection of Targeted Liposome circulation Systemic Circulation (PEG shield prevents clearance) injection->circulation accumulation Tumor Accumulation (EPR Effect) circulation->accumulation binding Targeting Ligand Binds to Cancer Cell Receptor accumulation->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Liposome in Endosome (Acidic pH) endocytosis->endosome release Hydrazone Cleavage & Drug Release endosome->release effect Therapeutic Effect release->effect

Targeted Drug Delivery Pathway

G cluster_assay pH-Sensitive Release Assay Workflow start Drug-Loaded Liposomes in Dialysis Bag incubation Incubate at 37°C in Release Media (pH 7.4 and pH 5.5) start->incubation sampling Collect Aliquots at Time Intervals incubation->sampling quantification Quantify Drug Concentration (e.g., HPLC) sampling->quantification analysis Plot Cumulative Release (%) vs. Time quantification->analysis

pH-Sensitive Release Assay Workflow

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of DSPE-Hyd-PEG-Mal (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like DSPE-Hyd-PEG-Mal (MW 2000) is a critical component of laboratory safety and regulatory compliance. Due to the compound's specific chemical functionalities and the general principle of treating chemicals with unknown toxicological profiles with a high degree of caution, a structured and informed disposal process is mandatory.

Disclaimer: The toxicological and pharmacological properties of DSPE-Hyd-PEG-Mal (MW 2000) are not fully known.[1] Therefore, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste. Always consult and strictly adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle DSPE-Hyd-PEG-Mal (MW 2000) with appropriate care in a designated laboratory area.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Storage: Store DSPE-Hyd-PEG-Mal (MW 2000) at -20°C in a desiccated, dark environment to maintain its stability.[2][3][4] Ensure the container is tightly sealed when not in use.

II. Waste Categorization and Segregation

Proper segregation of waste is the foundational step in safe disposal. All waste streams containing DSPE-Hyd-PEG-Mal (MW 2000) must be treated as hazardous.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired solid DSPE-Hyd-PEG-Mal (MW 2000).Original container or a clearly labeled, sealed, chemical-resistant container for hazardous solid chemical waste.
Liquid Waste (Organic) Unused stock solutions of DSPE-Hyd-PEG-Mal (MW 2000) dissolved in organic solvents (e.g., Chloroform, DMSO, Ethanol).[1][3]A dedicated, leak-proof, and chemically compatible container for hazardous organic liquid waste.
Liquid Waste (Aqueous) All aqueous solutions containing DSPE-Hyd-PEG-Mal (MW 2000), including reaction buffers and washes.A dedicated, leak-proof, and chemical-resistant container for hazardous aqueous waste.
Contaminated Consumables Pipette tips, tubes, gloves, absorbent paper, and other materials that have come into contact with the compound.A designated, sealed plastic bag or container labeled for hazardous chemical-contaminated debris.[2]

III. Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of DSPE-Hyd-PEG-Mal (MW 2000). Institutional procedures may vary and should always take precedence.

Step 1: Deactivation of Reactive Functional Groups (Optional, for bulk quantities and where institutional policy allows)

The hydrazone and maleimide functional groups are reactive. For larger quantities of waste, a deactivation step may be recommended by your EHS office to reduce the hazard.

  • Hydrazone Group: The hydrazone moiety can be hydrolyzed or oxidized. A common laboratory procedure for the destruction of hydrazine-containing waste is treatment with an oxidizing agent like a dilute solution of sodium hypochlorite (bleach).[4][5] This should be done in a fume hood with extreme caution, as the reaction can be exothermic.

  • Maleimide Group: Maleimides react with thiols.[2][4] While not a standard disposal procedure, quenching with a thiol-containing compound like N-acetylcysteine or glutathione could be considered for specific waste streams under EHS guidance.

Step 2: Waste Collection and Labeling

  • Collect all waste streams in their respective, properly segregated containers as outlined in the table above.

  • Do not mix DSPE-Hyd-PEG-Mal (MW 2000) waste with incompatible chemicals.

  • Clearly label each waste container with "Hazardous Chemical Waste," the full chemical name "DSPE-Hyd-PEG-Mal (MW 2000)," the solvent(s) used, and the approximate concentration.

Step 3: Storage of Hazardous Waste

  • Store all hazardous waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.

  • Ensure that containers are kept closed except when adding waste.

  • Use secondary containment for all liquid waste containers to prevent spills.

Step 4: Scheduling Waste Pickup

  • Once a waste container is full, or in accordance with your laboratory's waste accumulation time limits, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Complete all necessary hazardous waste disposal forms or tags as required by your institution.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of DSPE-Hyd-PEG-Mal (MW 2000).

DSPE_Disposal_Workflow DSPE-Hyd-PEG-Mal (MW 2000) Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Identify DSPE-Hyd-PEG-Mal Waste ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused/Expired Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris (Gloves, Tips, etc.) waste_type->contaminated_debris Debris collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_debris Collect in Labeled Hazardous Debris Container contaminated_debris->collect_debris storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_debris->storage pickup Arrange for Pickup by Institutional EHS storage->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling DSPE-Hyd-PEG-Mal (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and operational procedures for researchers, scientists, and drug development professionals handling DSPE-Hyd-PEG-Mal (MW 2000). Due to the presence of reactive maleimide and hydrazone moieties, this compound must be handled with caution as a potentially hazardous substance. The toxicological properties of the complete conjugate are not fully known.[1]

Hazard Identification and Summary

The primary hazards associated with DSPE-Hyd-PEG-Mal are derived from its functional groups, specifically the maleimide and hydrazone components. While the DSPE-PEG backbone is generally considered to have low toxicity, the reactive ends of the molecule present significant safety concerns.[2][3]

Hazard CategoryDescriptionPrimary Contributing Moiety
Acute Toxicity Toxic if swallowed, with animal experiments indicating ingestion of small quantities could be harmful.[4][5]Maleimide, Hydrazone
Skin Corrosion/Irritation Causes severe skin burns and chemical burns upon direct contact.[4][5] May cause skin sensitization or an allergic reaction.[4]Maleimide
Eye Damage/Irritation Causes severe eye damage upon direct contact. Vapors or mists can be extremely irritating.[4]Maleimide
Respiratory Irritation Inhalation of dusts may cause respiratory irritation and potential lung damage.[4]Maleimide
Carcinogenicity Hydrazine and its derivatives are considered possible or probable human carcinogens.[6][7]Hydrazone
Organ Toxicity Hydrazines may cause liver, kidney, and nervous system damage with prolonged or repeated exposure.[6][7]Hydrazone

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are mandatory to minimize exposure. A formal risk assessment should be conducted for any new procedure.[8][9]

SituationEngineering ControlsRequired Personal Protective Equipment (PPE)
Handling Solid Powder Chemical Fume Hood or Ventilated Balance Enclosure.Double nitrile gloves, chemical-resistant lab coat, and ANSI Z87.1-compliant safety goggles.[8][10][11]
Handling Solutions Chemical Fume Hood.Nitrile gloves, chemical-resistant lab coat, and safety goggles.[10][12]
High-Splash Risk Operations Chemical Fume Hood.Nitrile gloves, chemical-resistant lab coat, safety goggles, and a full-face shield.[8][12]

Operational Plan: Step-by-Step Guidance

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store: Immediately transfer the compound to its designated storage location. Store in a tightly sealed container at -20°C in a dry, well-ventilated, and secure area.[1][13][14]

  • Segregate: Keep away from strong oxidizing agents, acids, and bases.[9]

3.2. Weighing the Solid Compound

  • Preparation: Ensure the chemical fume hood or ventilated enclosure is certified and functioning correctly. Clear the workspace of all unnecessary items.

  • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

  • Handling: Carefully transfer the required amount of DSPE-Hyd-PEG-Mal powder using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.[5]

  • Clean-Up: After weighing, securely cap the stock container and wipe down the spatula and weighing area with a damp cloth (disposing of it as hazardous waste).

3.3. Dissolution and Handling of Solutions

  • Solvent Selection: DSPE-Hyd-PEG-Mal is soluble in organic solvents such as Chloroform, DMSO, and Ethanol.[1][13][15]

  • Procedure: All dissolution and solution transfer activities must be performed inside a chemical fume hood.

  • Dissolving: Add the solvent to the weighed powder slowly to avoid splashing. If necessary, cap and vortex or sonicate to fully dissolve.

  • Transfer: Use appropriate chemical-resistant pipettes for liquid transfers.

Disposal Plan

All waste containing DSPE-Hyd-PEG-Mal must be treated as hazardous chemical waste.[16]

  • Waste Segregation: Do not mix DSPE-Hyd-PEG-Mal waste with other waste streams.[16]

  • Solid Waste: Collect all contaminated disposable items (e.g., gloves, pipette tips, weighing papers, absorbent pads) in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container.

  • Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Inspection Storage Store at -20°C in a Secure Area Receiving->Storage RiskAssessment Conduct Risk Assessment & Review SDS Storage->RiskAssessment Weighing Weigh Solid in Fume Hood/Enclosure RiskAssessment->Weighing PPE Required Dissolution Dissolve Compound in Fume Hood Weighing->Dissolution Experiment Experimental Use in Fume Hood Dissolution->Experiment WasteSegregation Segregate Solid & Liquid Waste Experiment->WasteSegregation Post-Experiment WasteContainer Collect in Labeled Hazardous Waste Containers WasteSegregation->WasteContainer FinalDisposal Dispose via EHS (Licensed Contractor) WasteContainer->FinalDisposal

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。